molecular formula C8H16O2 B1582361 1,1-Cyclohexanedimethanol CAS No. 2658-60-8

1,1-Cyclohexanedimethanol

Numéro de catalogue: B1582361
Numéro CAS: 2658-60-8
Poids moléculaire: 144.21 g/mol
Clé InChI: ORLQHILJRHBSAY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,1-Cyclohexanedimethanol is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70173. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[1-(hydroxymethyl)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-6-8(7-10)4-2-1-3-5-8/h9-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLQHILJRHBSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949427
Record name (Cyclohexane-1,1-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2658-60-8
Record name 1,1-Cyclohexanedimethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70173
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Cyclohexane-1,1-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 1,1-Cyclohexanedimethanol: Addressing a Notable Data Gap

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical structure and properties of 1,1-Cyclohexanedimethanol. It is important to note at the outset that publicly available information on this specific isomer is exceptionally limited, especially when compared to its widely used counterpart, 1,4-Cyclohexanedimethanol. This document will present the available information for the 1,1-isomer, propose a potential synthetic pathway, and provide data on the 1,4-isomer for contextual comparison, thereby highlighting a significant knowledge gap in the scientific literature.

Chemical Structure and Identification

This compound, also known as [1-(hydroxymethyl)cyclohexyl]methanol, is a geminal diol with the chemical formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol . The two hydroxymethyl groups are attached to the same carbon atom of the cyclohexane (B81311) ring.

Chemical Structure:

Key Identifiers:

IdentifierValue
IUPAC Name [1-(hydroxymethyl)cyclohexyl]methanol
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
Canonical SMILES C1CCC(CC1)(CO)CO

Physicochemical Properties: An Area for Investigation

There is a notable absence of experimentally determined physicochemical data for this compound in the current body of scientific literature. Properties such as melting point, boiling point, density, and solubility have not been formally reported. For the purpose of comparison, the well-characterized properties of the commercially significant 1,4-Cyclohexanedimethanol are provided below.

Table 1: Physicochemical Properties of 1,4-Cyclohexanedimethanol

PropertyValue
CAS Number 105-08-8[1][2]
Appearance White waxy solid[1]
Melting Point 41 to 61 °C[1]
Boiling Point 284 to 288 °C[1]
Density 1.02 g/mL[1]
Water Solubility Miscible

It is plausible that the geminal arrangement of the hydroxyl groups in the 1,1-isomer would lead to differences in properties such as polarity, hydrogen bonding capability, and ultimately its melting and boiling points compared to the 1,4-isomer. However, without experimental data, these remain theoretical considerations.

Synthesis of this compound: A Proposed Experimental Protocol

Proposed Synthesis Workflow

The proposed synthesis involves a two-step conceptual pathway starting from diethyl malonate, followed by the reduction of the resulting diester.

G Proposed Synthesis of this compound cluster_0 Step 1: Synthesis of Diethyl 1,1-Cyclohexanedicarboxylate cluster_1 Step 2: Reduction to this compound A Diethyl Malonate + 1,5-Dibromopentane C Diethyl 1,1-Cyclohexanedicarboxylate A->C Cyclization B Base (e.g., Sodium Ethoxide) B->C D Diethyl 1,1-Cyclohexanedicarboxylate F This compound D->F Reduction E Reducing Agent (e.g., LiAlH4) in an inert solvent (e.g., THF) E->F

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Hypothetical Experimental Protocol

Materials:

  • Diethyl 1,1-cyclohexanedicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sulfuric acid (H₂SO₄), dilute solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Rotary evaporator

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous THF.

  • Addition of Diester: A solution of diethyl 1,1-cyclohexanedicarboxylate in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at a controlled temperature (typically 0 °C).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the complete reduction of the ester groups. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a dilute solution of sulfuric acid to neutralize the excess LiAlH₄ and dissolve the aluminum salts.

  • Extraction: The aqueous layer is extracted multiple times with diethyl ether.

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Note: This is a proposed protocol and would require optimization and validation in a laboratory setting. Lithium aluminum hydride is a highly reactive and flammable reagent that must be handled with extreme care by trained personnel.

Applications and Future Research

Due to the scarcity of information, there are no documented applications for this compound. In contrast, 1,4-Cyclohexanedimethanol is a crucial monomer in the polymer industry, used in the production of polyesters such as PETG (glycol-modified polyethylene (B3416737) terephthalate) and PCT (polycyclohexylenedimethylene terephthalate).[1] The incorporation of the cyclohexane ring from 1,4-CHDM into the polymer backbone enhances properties like strength, clarity, and chemical resistance.[1]

The unique geminal diol structure of this compound could potentially lead to novel polymer architectures with distinct properties. For instance, it could be explored as a monomer for the synthesis of polyacetals, polycarbonates, or polyesters with a high degree of branching originating from the single carbon atom. Further research into the synthesis and characterization of this compound and its subsequent polymerization could open new avenues in materials science.

Conclusion

This compound represents a significant data gap in chemical literature. While its structure is known, there is a lack of reported experimental data on its physicochemical properties, established synthetic protocols, and applications. The information provided in this guide is based on the limited available data and chemical principles. It is highly probable that inquiries regarding "Cyclohexanedimethanol" are intended for the widely studied and commercially important 1,4-isomer. Further research is warranted to fully characterize the 1,1-isomer and explore its potential as a novel building block in polymer chemistry and other fields of chemical synthesis.

References

Synthesis of 1,1-Cyclohexanedimethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of geminal diols, such as 1,1-cyclohexanedimethanol, is a topic of interest in organic chemistry due to their utility as building blocks in the synthesis of more complex molecules, including polymers and pharmacologically active compounds. This guide addresses the synthesis of this compound, with a specific focus on the chemical principles governing feasible synthetic routes.

While the direct conversion of cyclohexanal to this compound is theoretically challenging and not a standard documented procedure, this guide will elucidate the underlying chemical principles and present a robust, well-established alternative pathway. Cyclohexanal possesses acidic α-hydrogens, making it prone to self-condensation reactions (aldol condensation) under the basic conditions typically required for reactions that could otherwise form a geminal diol structure, such as the Cannizzaro reaction. The Cannizzaro reaction, a disproportionation of two molecules of an aldehyde to yield a primary alcohol and a carboxylic acid, is fundamentally limited to aldehydes that lack α-hydrogens.

Therefore, a successful synthesis of this compound necessitates a strategy that circumvents the issue of α-hydrogens. This guide details a reliable two-step approach commencing with diethyl malonate, which allows for the construction of the 1,1-disubstituted cyclohexane (B81311) core, followed by reduction to the target diol.

A Feasible Alternative Route: Malonic Ester Synthesis

A chemically sound and widely utilized method for the synthesis of 1,1-disubstituted cycloalkanes is the malonic ester synthesis. This intramolecular dialkylation approach provides an efficient pathway to diethyl 1,1-cyclohexanedicarboxylate, which can then be readily reduced to the target this compound.

Step 1: Synthesis of Diethyl 1,1-Cyclohexanedicarboxylate

This step involves the formation of a cyclic compound through the intramolecular dialkylation of diethyl malonate with 1,5-dibromopentane (B145557).[1] The α-carbon of diethyl malonate is sufficiently acidic to be deprotonated by a moderately strong base like sodium ethoxide, forming a nucleophilic enolate.[2] This enolate then undergoes sequential nucleophilic substitution with the dihalide to form the cyclohexane ring.

Step 2: Reduction of Diethyl 1,1-Cyclohexanedicarboxylate to this compound

The geminal diester is subsequently reduced to the corresponding diol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for the efficient conversion of both ester groups to primary alcohols.[3][4]

Synthetic Workflow

SynthesisWorkflow A Diethyl Malonate + 1,5-Dibromopentane C Intramolecular Dialkylation A->C B Sodium Ethoxide (Base) B->C D Diethyl 1,1-Cyclohexanedicarboxylate C->D F Reduction D->F E Lithium Aluminum Hydride (LiAlH4) E->F G This compound F->G

Caption: Synthetic pathway for this compound.

Quantitative Data

The following table summarizes the reactants and products for the proposed two-step synthesis.

StepReactant/ProductChemical FormulaMolecular Weight ( g/mol )Molar Ratio
1Diethyl MalonateC₇H₁₂O₄160.171.0
11,5-DibromopentaneC₅H₁₀Br₂229.961.0
1Sodium EthoxideC₂H₅NaO68.052.0
1Diethyl 1,1-Cyclohexanedicarboxylate C₁₂H₂₀O₄ 228.28 1.0
2Diethyl 1,1-CyclohexanedicarboxylateC₁₂H₂₀O₄228.281.0
2Lithium Aluminum HydrideLiAlH₄37.95~1.0-1.5
2This compound C₈H₁₆O₂ 144.21 1.0

Experimental Protocols

Protocol 1: Synthesis of Diethyl 1,1-Cyclohexanedicarboxylate

This protocol is adapted from established procedures for malonic ester synthesis of cyclic compounds.[5]

  • Preparation of Sodium Ethoxide Solution: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (2.0 molar equivalents) in absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon) with cooling to manage the exothermic reaction.

  • Reaction Setup: To a separate reaction flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add diethyl malonate (1.0 molar equivalent) and 1,5-dibromopentane (1.0 molar equivalent) in absolute ethanol.

  • Cyclization: Heat the diethyl malonate mixture to reflux. Add the sodium ethoxide solution dropwise to the refluxing mixture over a period of 2-3 hours.

  • Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours to ensure the completion of the reaction.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol via rotary evaporation. Add water to the residue to dissolve the sodium bromide byproduct.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by vacuum distillation to yield pure diethyl 1,1-cyclohexanedicarboxylate.

Protocol 2: Reduction of Diethyl 1,1-Cyclohexanedicarboxylate to this compound

This protocol is a general procedure for the LiAlH₄ reduction of esters.[3][6]

  • Reaction Setup: In a dry three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, ~1.0-1.5 molar equivalents) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition of Ester: Dissolve diethyl 1,1-cyclohexanedicarboxylate (1.0 molar equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Quenching (Fieser work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (B78521) (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with diethyl ether or THF.

  • Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by recrystallization or distillation.

Conclusion

The direct synthesis of this compound from cyclohexanal is impeded by the inherent reactivity of the starting material, which favors aldol (B89426) condensation. However, the target compound can be effectively synthesized through a robust and well-documented two-step alternative pathway. The malonic ester synthesis provides a reliable method for constructing the required 1,1-disubstituted cyclohexane core from diethyl malonate and 1,5-dibromopentane. Subsequent reduction of the resulting diester with lithium aluminum hydride affords the desired this compound in good yield. This technical guide provides researchers with the necessary theoretical background and practical protocols to successfully synthesize this valuable chemical intermediate.

References

A Technical Guide to the Physical Properties of 1,4-Cyclohexanedimethanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An important introductory note: Scientific literature and chemical databases extensively detail the properties of 1,4-Cyclohexanedimethanol (CHDM) , which exists as cis and trans geometric isomers. Conversely, information on 1,1-Cyclohexanedimethanol is exceedingly scarce. This is because geminal diols (compounds with two hydroxyl groups on the same carbon) are typically unstable and readily dehydrate to form the corresponding carbonyl compound (in this case, cyclohexanecarbaldehyde).[1][2][3][4][5] Therefore, this technical guide will focus on the well-characterized and industrially significant cis and trans isomers of 1,4-Cyclohexanedimethanol.

This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on the physical characteristics of these compounds.

Physical Properties of 1,4-Cyclohexanedimethanol (CHDM) Isomers

1,4-Cyclohexanedimethanol is a cycloaliphatic diol that serves as a crucial monomer in the synthesis of high-performance polymers, particularly polyesters and polyurethanes.[6][7][8] Its physical properties are significantly influenced by the geometric arrangement of the two hydroxymethyl groups relative to the cyclohexane (B81311) ring. Commercial CHDM is typically a mixture of these isomers, with a common ratio being approximately 30:70 (cis to trans).[6]

Summary of Quantitative Data

The physical properties of the individual cis and trans isomers, as well as their commercial mixtures, are summarized in the table below for comparative analysis.

Physical Propertycis-1,4-Cyclohexanedimethanoltrans-1,4-CyclohexanedimethanolCommercial Mixture (cis/trans)
Molecular Formula C₈H₁₆O₂C₈H₁₆O₂C₈H₁₆O₂
Molar Mass ( g/mol ) 144.21144.21144.21
Appearance White waxy solidWhite waxy solidWhite waxy solid
Melting Point (°C) 4361 - 7041 - 61
Boiling Point (°C) 286283282 - 288
Density (g/cm³) Data not readily availableData not readily available~1.04 @ 25°C
Flash Point (°C) Data not readily available> 109161 (closed cup)
Water Solubility MiscibleMiscibleMiscible
Solubility in other solvents Soluble in alcohol and ketones; almost insoluble in aliphatic hydrocarbons and ether.Soluble in alcohol and ketones; almost insoluble in aliphatic hydrocarbons and ether.Soluble in ethanol, benzene, trichloromethane, ketones, and glycol ethers.

(Data compiled from multiple sources)

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is essential for the quality control, application, and modeling of chemical compounds. Below are detailed methodologies for measuring the key physical properties of CHDM isomers, based on standardized and widely accepted laboratory practices.

Melting Point Determination

The melting point provides a sharp indication of a substance's purity. For crystalline solids like the isomers of CHDM, a narrow melting range is indicative of high purity.

  • Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid (onset point) to the complete liquefaction of the solid (clear point) is recorded.

  • Apparatus:

    • Capillary melting point apparatus (e.g., Mel-Temp or similar digital device).

    • Glass capillary tubes (one end sealed).

    • Thermometer calibrated to USP/ISO standards.

  • Methodology (based on USP <741> and general organic chemistry practices):

    • Sample Preparation: A small amount of the dry CHDM isomer is finely ground. The open end of a capillary tube is tapped into the powder to collect a sample. The tube is then inverted and tapped gently, or dropped through a long glass tube, to pack the solid into the closed end to a height of 2-3 mm.[9][10]

    • Measurement: The loaded capillary is placed in the heating block of the apparatus.

    • A rapid heating rate is used to determine an approximate melting point. The apparatus is then allowed to cool.

    • A second, fresh sample is heated rapidly to about 15-20°C below the approximate melting point.

    • The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[10][11]

    • The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.

    • The temperature at which the last crystal melts is recorded as the end of the range.

Boiling Point Determination

Boiling point is a critical property for purification by distillation and for understanding a substance's volatility.

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small sample quantities, micro boiling point determination is often used. Standardized methods like ASTM D2887 use gas chromatography to determine the boiling range distribution of petroleum products, which can be adapted for pure chemical compounds.[12][13]

  • Apparatus:

    • Gas chromatograph (GC) equipped with a nonpolar capillary column and a flame ionization detector (FID).

    • Heating block or Thiele tube for micro determination.

    • Small test tube, capillary tube, and thermometer.

  • Methodology (Simulated Distillation by GC - adapted from ASTM D2887):

    • Calibration: A mixture of n-alkanes with known boiling points is injected into the GC under the same conditions to be used for the sample. A calibration curve of retention time versus boiling point is generated.[13]

    • Sample Analysis: A solution of the CHDM isomer in a suitable solvent is injected into the GC. The column temperature is increased at a reproducible linear rate.[13]

    • Data Interpretation: The retention time of the CHDM peak is recorded. The boiling point is determined by correlating this retention time with the calibration curve. This method provides a highly accurate boiling point equivalent to that from a true boiling point distillation.[12]

Density Determination

Density is a fundamental property used for material identification and for converting between mass and volume.

  • Principle: Density is defined as mass per unit volume. For solids and liquids, this is commonly determined using the buoyancy technique (Archimedes' principle) or by using a pycnometer (a flask with a precise, known volume).[14][15]

  • Apparatus:

    • Analytical balance with a density kit (for buoyancy method).

    • Pycnometer.

    • Graduated cylinder and balance (for displacement method).

  • Methodology (Gas Pycnometry):

    • Principle: This non-destructive technique measures the skeletal density of a solid by displacing a known quantity of an inert gas (typically helium) and applying the ideal gas law.[14]

    • Procedure: The mass of the CHDM sample is accurately measured and the sample is placed in a chamber of known volume.

    • The chamber is sealed and filled with helium to a specific pressure.

    • The gas is then expanded into a second calibrated reference chamber.

    • The pressure difference before and after expansion allows for the precise calculation of the sample's volume, excluding any open pores.

    • The density is calculated by dividing the sample's mass by the measured volume.[14]

Solubility Determination

Solubility data is crucial for applications in formulations, separations, and assessing environmental fate.

  • Principle: The solubility of a substance in a particular solvent is the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specified temperature. The OECD 105 guideline provides standardized methods for this determination.[16][17][18][19][20]

  • Apparatus:

    • Constant temperature water bath or shaker.

    • Vials with screw caps.

    • Analytical balance.

    • Centrifuge or filtration apparatus.

    • Analytical instrumentation for concentration measurement (e.g., HPLC, GC, or UV-Vis spectroscopy).

  • Methodology (Flask Method - based on OECD 105):

    • Equilibration: An excess amount of the CHDM isomer is added to a known volume of the solvent (e.g., water) in a vial. This ensures that a saturated solution is formed.

    • The mixture is agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, which is typically 24-48 hours.[16][20]

    • Phase Separation: Once equilibrium is reached, the mixture is allowed to stand to let undissolved solid settle. The saturated solution is then carefully separated from the excess solid by centrifugation or filtration.

    • Concentration Analysis: The concentration of CHDM in the clear, saturated solution is determined using a suitable and validated analytical method.

    • The solubility is reported in units of mass per volume (e.g., g/L) or mass per mass of solvent at the specified temperature.[17]

Signaling Pathways and Biological Activity

The user query included a requirement for information on signaling pathways. For a simple diol like 1,4-Cyclohexanedimethanol, which is primarily used as an industrial chemical and polymer monomer, there is no established role in biological signaling pathways in the way a drug or endogenous ligand would have. Its biological effects are primarily related to toxicology at high concentrations rather than specific receptor-mediated signaling. Therefore, a discussion of signaling pathways is not applicable in the context of its core physical and chemical properties.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical substance like 1,4-Cyclohexanedimethanol.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting sample Obtain Isomer Sample (cis, trans, or mixture) purify Purification (e.g., Recrystallization, Distillation) sample->purify confirm Confirm Purity (e.g., GC, NMR) purify->confirm mp Melting Point (Capillary Method) confirm->mp bp Boiling Point (Simulated Distillation, GC) confirm->bp density Density (Gas Pycnometry) confirm->density solubility Solubility (OECD 105 Flask Method) confirm->solubility analyze Analyze Results mp->analyze bp->analyze density->analyze solubility->analyze compare Compare with Literature Values analyze->compare report Generate Technical Data Sheet compare->report

Caption: Generalized workflow for physical property characterization.

References

Spectroscopic Profile of 1,1-Cyclohexanedimethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 1,1-Cyclohexanedimethanol. Due to the limited availability of direct experimental spectra for this specific isomer, this document focuses on predicted spectral characteristics based on the analysis of its functional groups and comparison with analogous compounds. Detailed experimental protocols for acquiring such spectra are also provided.

Chemical Structure and Spectroscopic Overview

This compound possesses a quaternary carbon atom on a cyclohexane (B81311) ring, to which two hydroxymethyl (-CH₂OH) groups are attached. This unique structural feature dictates its spectroscopic properties. The primary alcohol functionalities and the saturated carbocyclic ring are the key determinants of its NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Expected ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the hydroxyl protons, the methylene (B1212753) protons of the hydroxymethyl groups, and the protons of the cyclohexane ring.

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Hydroxyl (-OH)1.0 - 5.0Singlet (broad)Chemical shift is highly dependent on solvent, concentration, and temperature. The signal may disappear upon D₂O exchange.
Methylene (-CH₂OH)~3.4 - 3.6SingletThese two methylene groups are equivalent and attached to a quaternary carbon, hence they appear as a singlet.
Cyclohexane Ring (-CH₂-)~1.2 - 1.6Multiplet (complex)The protons on the cyclohexane ring will give rise to complex, overlapping signals in the aliphatic region.
Expected ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon Type Expected Chemical Shift (δ, ppm)
Quaternary Carbon (-C(CH₂OH)₂)~40 - 50
Methylene Carbon (-CH₂OH)~65 - 75
Cyclohexane Ring Carbons (-CH₂-)~20 - 40

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H and C-O bonds of the alcohol groups and the C-H bonds of the aliphatic ring.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Appearance
O-H Stretch3200 - 3600StrongBroad
C-H Stretch (sp³)2850 - 3000StrongSharp
C-O Stretch1000 - 1260StrongSharp
O-H Bend1330 - 1440MediumBroad
CH₂ Bend~1465MediumSharp

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • If desired, add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

Data Acquisition (¹H NMR):

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard single-pulse experiment.

  • Number of Scans: 8 to 16 scans are typically sufficient.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

Data Acquisition (¹³C NMR):

  • Spectrometer: A 75 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard proton-decoupled ¹³C experiment.

  • Number of Scans: 128 to 1024 scans, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid this compound sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: A standard FTIR spectrometer.

  • Mode: Transmittance or Absorbance.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans.

  • Background: A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis.

Visualizations

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) or Direct Application (IR) Sample->Dissolution Transfer Transfer to NMR Tube or ATR Crystal Dissolution->Transfer Spectrometer NMR or IR Spectrometer Transfer->Spectrometer Acquisition Acquire Spectrum Spectrometer->Acquisition Processing Fourier Transform Phase Correction Baseline Correction Acquisition->Processing Analysis Peak Picking Integration Structural Assignment Processing->Analysis Report Report Analysis->Report Final Report

An In-depth Technical Guide to 1,1-Cyclohexanedimethanol (CAS 2658-60-8)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available technical information, including detailed experimental protocols, specific applications, and comprehensive safety data for 1,1-Cyclohexanedimethanol (CAS 2658-60-8), is limited. This guide provides the available data for the specified substance and includes a comparative overview of the well-documented isomer, 1,4-Cyclohexanedimethanol (B133615) (CAS 105-08-8), for a broader context.

Introduction

This compound, with the CAS number 2658-60-8, is a diol with the chemical formula C8H16O2.[1] It is a structural isomer of the more commercially significant 1,4-Cyclohexanedimethanol. The defining feature of this molecule is the geminal arrangement of its two hydroxymethyl groups, which are both attached to the same carbon atom of the cyclohexane (B81311) ring. This configuration influences its chemical reactivity and physical properties, distinguishing it from its 1,2-, 1,3-, and 1,4-isomers. This guide is intended for researchers, scientists, and drug development professionals, providing a summary of the known properties and potential characteristics of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. For comparison, the properties of the widely used 1,4-Cyclohexanedimethanol are also included.

PropertyThis compound (CAS 2658-60-8)1,4-Cyclohexanedimethanol (CAS 105-08-8)
Molecular Formula C8H16O2[1]C8H16O2[2]
Molecular Weight 144.22 g/mol [1]144.21 g/mol [2]
IUPAC Name Cyclohexane-1,1-diyldimethanol[1](Cyclohexane-1,4-diyl)dimethanol[2]
Appearance -White waxy solid[2]
Boiling Point -284 to 288 °C[2]
Melting Point -41 to 61 °C[2]
Density -1.02 g/mL[2]
Purity 95%[1]-
SMILES OCC1(CO)CCCCC1[1]C1CC(CCC1CO)CO[2]

Synthesis and Reactivity

Synthesis of this compound
Comparative Synthesis of 1,4-Cyclohexanedimethanol

In contrast, the industrial synthesis of 1,4-Cyclohexanedimethanol is well-established and typically involves a two-step catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT).[2]

  • Hydrogenation of the Aromatic Ring: Dimethyl terephthalate is hydrogenated to produce dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

  • Ester Hydrogenation: The DMCD is further hydrogenated to yield 1,4-Cyclohexanedimethanol (CHDM).[2]

A common catalyst for the second step is copper chromite.[2] The ratio of cis to trans isomers of the final product is influenced by the choice of catalyst.[2]

Synthesis Workflow for 1,4-Cyclohexanedimethanol

G Industrial Synthesis of 1,4-Cyclohexanedimethanol DMT Dimethyl Terephthalate (DMT) DMCD Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) DMT->DMCD Ring Hydrogenation H2_1 H2 H2_1->DMCD CHDM 1,4-Cyclohexanedimethanol (CHDM) DMCD->CHDM Ester Hydrogenation H2_2 H2 H2_2->CHDM Catalyst1 Catalyst Catalyst1->DMCD Catalyst2 Copper Chromite Catalyst Catalyst2->CHDM

Caption: Industrial production of 1,4-Cyclohexanedimethanol.

Applications and Research Interest

Specific applications for this compound are not well-documented in the available literature. Based on its chemical structure as a diol, it could potentially be explored as a monomer in polymerization reactions, a cross-linking agent, or a building block in organic synthesis.

In stark contrast, 1,4-Cyclohexanedimethanol is a crucial comonomer in the production of various polyesters, most notably polyethylene (B3416737) terephthalate (PET) and its glycol-modified version, PETG.[2] The inclusion of 1,4-CHDM in the polymer backbone enhances properties such as strength, clarity, and solvent resistance.[2] It is also a precursor for the synthesis of 1,4-cyclohexanedimethanol diglycidyl ether, which is utilized as a reactive diluent for epoxy resins.[2]

Safety and Handling

Detailed toxicological data and handling precautions specifically for this compound are limited. Standard laboratory safety practices should be followed, including the use of personal protective equipment such as gloves and safety glasses. It should be stored at room temperature and handled in a well-ventilated area to avoid inhalation of any potential dust or vapors.[1]

For 1,4-Cyclohexanedimethanol, safety data sheets indicate that it can cause serious eye irritation.[3] Standard handling procedures include avoiding contact with skin and eyes and ensuring adequate ventilation.[3]

Experimental Protocols

No specific, detailed experimental protocols for the synthesis or use of this compound were found in the reviewed literature. For researchers interested in this compound, protocol development would likely be based on general organic chemistry principles for reactions involving geminal diols.

A generalized experimental workflow for a potential reaction, such as esterification, is presented below. This is a hypothetical workflow and would require laboratory optimization.

Hypothetical Esterification Workflow

G Hypothetical Esterification of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Charge reactor with this compound, Carboxylic Acid, and Solvent B Add Acid Catalyst A->B C Heat to Reflux B->C D Monitor reaction progress (e.g., by TLC or GC) C->D E Cool reaction mixture D->E Upon completion F Quench and perform aqueous workup E->F G Dry organic layer and concentrate F->G H Purify by chromatography or distillation G->H I Characterize Final Product H->I

Caption: A generalized workflow for a potential esterification reaction.

Conclusion

This compound (CAS 2658-60-8) is a chemical compound for which there is a notable lack of in-depth technical data in the public domain. While its basic chemical identity is established, further research is required to fully characterize its physicochemical properties, develop efficient synthetic routes, and explore its potential applications. The extensive documentation available for its isomer, 1,4-Cyclohexanedimethanol, highlights the commercial importance of this class of compounds and may serve as a valuable reference for future studies on the 1,1-isomer. For professionals in research and drug development, this compound represents an under-explored molecule with potential for novel material synthesis and as a unique building block in the creation of new chemical entities.

References

An In-depth Technical Guide to Cyclohexanedimethanol Isomers as Diol Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cyclohexanedimethanol (CHDM) isomers, with a primary focus on 1,4-cyclohexanedimethanol, a key cycloaliphatic diol in the synthesis of high-performance polyesters. While the prompt specified 1,1-cyclohexanedimethanol, the scientific literature predominantly addresses the 1,2-, 1,3-, and particularly the 1,4-isomers in polymer chemistry and material science. This guide will, therefore, focus on these commercially and scientifically relevant isomers, treating them as homologues of linear 1,3-diols to explore the impact of their cyclic structure on polymer properties. This document details the synthesis, chemical properties, and applications of CHDM isomers, with a special emphasis on their role in modifying polyesters for various applications, including those in the biomedical field. Detailed experimental protocols for polymerization, extensive quantitative data, and visualizations of chemical synthesis and polymerization workflows are provided to support researchers in their work. A hypothetical signaling pathway interaction is also presented to stimulate further investigation into the biological activities of CHDM-based biomaterials.

Introduction to Cyclohexanedimethanol (CHDM) Isomers

Cyclohexanedimethanol (CHDM) is a family of cycloaliphatic diols with the general formula C₆H₁₀(CH₂OH)₂. The isomers of CHDM, most notably 1,4-CHDM, are crucial building blocks in the polymer industry, valued for the unique properties they impart to polyesters and other polymers.[1][2] Unlike linear diols such as 1,3-propanediol, the rigid and bulky cyclohexane (B81311) ring of CHDM introduces significant changes in the macromolecular architecture of polymers, affecting their thermal stability, mechanical strength, and chemical resistance.[3][4]

The most common and commercially significant isomer is 1,4-cyclohexanedimethanol, which exists as a mixture of cis and trans stereoisomers.[1] The ratio of these stereoisomers plays a critical role in determining the crystallinity and, consequently, the physical properties of the resulting polymers.[3] Other isomers, such as 1,2- and 1,3-cyclohexanedimethanol, are also used in specialty polymer applications.[3][5]

This guide will explore the synthesis and properties of these CHDM isomers and their applications, particularly in the context of their role as homologues to simpler linear diols.

Synthesis and Properties of CHDM Isomers

Synthesis of 1,4-Cyclohexanedimethanol

The industrial production of 1,4-CHDM is primarily achieved through the catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT).[1][6] This process typically involves two main stages:

  • Hydrogenation of the Aromatic Ring: DMT is first hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD).[1]

  • Ester Hydrogenation: The ester groups of DMCD are then reduced to hydroxyl groups to yield 1,4-CHDM.[1]

Alternative synthesis routes from biomass-derived feedstocks are also being explored to provide a more sustainable pathway to CHDM.[7]

Physicochemical Properties

The physical and chemical properties of CHDM isomers differ based on the substitution pattern on the cyclohexane ring and the cis/trans ratio. These properties are summarized in the table below.

Property1,4-CHDM (mixture of isomers)1,3-CHDM1,3-Propanediol (for comparison)
Molecular Formula C₈H₁₆O₂C₈H₁₆O₂C₃H₈O₂
Molar Mass 144.21 g/mol [8]144.21 g/mol [9]76.09 g/mol
Appearance White, waxy solid[1]-Colorless, viscous liquid
Melting Point 41-61 °C[1]--27 °C
Boiling Point 284-288 °C[1]-214 °C
Solubility in Water Soluble[2]-Miscible

Role in Polymer Synthesis: A Homologue to 1,3-Diols

The incorporation of CHDM into polymer chains, particularly in polyesters, significantly alters their properties compared to polymers synthesized with linear aliphatic diols like 1,3-propanediol.

Impact on Polymer Properties

The rigid cycloaliphatic structure of CHDM imparts several key characteristics to polyesters:

  • Enhanced Thermal Stability: The cyclohexane ring restricts chain mobility, leading to higher glass transition temperatures (Tg) and melting points (Tm) compared to their linear diol counterparts.

  • Improved Mechanical Strength: The stiffness of the cyclohexane ring contributes to increased hardness, tensile strength, and rigidity of the resulting polymer.[4]

  • Increased Durability and Chemical Resistance: The cycloaliphatic nature of CHDM provides excellent resistance to hydrolysis and chemical attack.[10]

These properties make CHDM-based polyesters, such as polyethylene (B3416737) terephthalate glycol-modified (PETG), suitable for a wide range of demanding applications.[1]

Quantitative Data on CHDM-based Polyesters

The following table summarizes the key performance indicators of polyesters synthesized with 1,4-CHDM compared to a polyester (B1180765) synthesized with a linear diol.

PropertyPET (Polyethylene Terephthalate)PETG (PET co-polymer with 1,4-CHDM)PCT (Poly(1,4-cyclohexylenedimethylene terephthalate))
Diol Monomer(s) Ethylene GlycolEthylene Glycol and 1,4-CHDM1,4-CHDM
Glass Transition Temp. (Tg) ~75 °C~80 °C~90 °C[11]
Melting Temp. (Tm) ~260 °CAmorphous (no Tm)~295 °C[11]
Tensile Strength ~55 MPa~50 MPa~55 MPa
Clarity GoodExcellentGood

Experimental Protocols

Synthesis of 1,4-Cyclohexanedimethanol

A representative laboratory-scale synthesis of 1,4-CHDM from a biomass-derived intermediate is presented below, adapted from Hu et al. (2018).

Materials:

  • Ethyl 4-formylcyclohex-3-enecarboxylate (derived from formaldehyde, crotonaldehyde, and ethyl acrylate)

  • Cu/Zn/Al catalyst

  • Hydrogen gas

  • Solvent (e.g., dioxane)

Procedure:

  • The starting carboxylate (1 mmol) and the Cu/Zn/Al catalyst (50 mg) are placed in a high-pressure autoclave.

  • The autoclave is sealed and purged several times with hydrogen gas.

  • The pressure of hydrogen is set to 4.0 MPa.

  • The reaction mixture is heated to 240 °C and stirred for 12 hours.

  • After cooling and venting, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield 1,4-cyclohexanedimethanol.

Melt Polymerization of PETG

The following is a general protocol for the synthesis of PETG via a two-step melt polymerization process.[3][10]

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • 1,4-Cyclohexanedimethanol (CHDM)

  • Catalyst (e.g., zinc acetate, antimony trioxide)

  • Stabilizer (e.g., phosphoric acid)

Step 1: Transesterification

  • Charge the reactor with DMT, EG, and CHDM in the desired molar ratio.

  • Add the transesterification catalyst.

  • Heat the mixture to 150-220 °C under a nitrogen atmosphere to initiate the transesterification reaction, distilling off the methanol (B129727) byproduct.

Step 2: Polycondensation

  • Add the polycondensation catalyst and stabilizer.

  • Gradually increase the temperature to 260-290 °C while reducing the pressure to create a vacuum.

  • Continue the reaction under high vacuum to remove excess EG and drive the polymerization to a high molecular weight. The reaction is monitored by the increase in melt viscosity.

  • Once the desired molecular weight is achieved, the molten polymer is extruded and pelletized.

Visualizations: Synthesis and Polymerization Workflows

Synthesis of 1,4-Cyclohexanedimethanol

G Synthesis of 1,4-Cyclohexanedimethanol from DMT DMT Dimethyl Terephthalate (DMT) DMCD Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) DMT->DMCD Hydrogenation of Aromatic Ring H2_1 H₂ H2_1->DMCD Catalyst1 Catalyst (e.g., Pd) Catalyst1->DMCD CHDM 1,4-Cyclohexanedimethanol (CHDM) DMCD->CHDM Ester Hydrogenation H2_2 H₂ H2_2->CHDM Catalyst2 Catalyst (e.g., Copper Chromite) Catalyst2->CHDM G Melt Polymerization Workflow for PETG cluster_0 Step 1: Transesterification cluster_1 Step 2: Polycondensation Charge_Reactor Charge Reactor with DMT, EG, and CHDM Add_Catalyst1 Add Transesterification Catalyst Charge_Reactor->Add_Catalyst1 Heat_React Heat to 150-220°C under N₂ Add_Catalyst1->Heat_React Distill_Methanol Distill off Methanol Heat_React->Distill_Methanol Add_Catalyst2 Add Polycondensation Catalyst and Stabilizer Distill_Methanol->Add_Catalyst2 Increase_Temp_Vacuum Increase Temperature (260-290°C) and Apply Vacuum Add_Catalyst2->Increase_Temp_Vacuum Remove_EG Remove Excess EG Increase_Temp_Vacuum->Remove_EG Monitor_Viscosity Monitor Melt Viscosity Remove_EG->Monitor_Viscosity Extrude_Pelletize Extrude and Pelletize Final Polymer Monitor_Viscosity->Extrude_Pelletize G Hypothetical Signaling Pathway of Lauric Acid Lauric_Acid Lauric Acid (from biomaterial degradation) ROS Increased Reactive Oxygen Species (ROS) Lauric_Acid->ROS Cell_Membrane Cell Membrane MAPK_Pathway MAPK Signaling Pathway (e.g., JNK, p38) ROS->MAPK_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis

References

Unlocking the Potential: Novel Applications for 1,1-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1,1-Cyclohexanedimethanol (CHDM), a cycloaliphatic diol, is a well-established monomer in the polymer industry, prized for its ability to impart enhanced durability, clarity, and chemical resistance to polyesters.[1][2][3] While its role in materials science is significant, emerging research and synthetic strategies are paving the way for novel applications beyond traditional polymers. This guide explores the foundational chemistry of CHDM, its established uses, and delves into potential innovative applications in drug delivery, advanced materials, and as a versatile chemical intermediate. Detailed experimental protocols and conceptual frameworks are provided to empower researchers in exploring these new frontiers.

Core Properties of this compound (CHDM)

CHDM's utility is rooted in its unique molecular structure, which combines the rigidity of a cyclohexane (B81311) ring with the reactivity of two primary hydroxyl groups. Commercial CHDM is typically a mixture of cis and trans isomers, with the ratio influencing the properties of the final polymer.[1]

Table 1: Physical and Chemical Properties of 1,4-Cyclohexanedimethanol

PropertyValueReference
Molecular Formula C₈H₁₆O₂[4]
Molar Mass 144.21 g/mol [1][4]
Appearance White, waxy solid[1]
Melting Point 41-61 °C[1]
Boiling Point 283-288 °C[1]
Density 1.02 g/mL[1]
CAS Number 105-08-8[5]
Isomer Ratio (typical commercial) 30:70 (cis:trans)[1]

Established Applications in Polymer Chemistry

The primary application of CHDM is as a comonomer in the production of various polyesters. Its incorporation into the polymer backbone disrupts crystallinity, leading to materials with improved properties.

Key Polymer Applications:

  • Polyethylene (B3416737) Terephthalate (B1205515) Glycol-modified (PETG): By replacing a portion of the ethylene (B1197577) glycol in the polyethylene terephthalate (PET) synthesis with CHDM, the resulting PETG is amorphous, offering improved clarity, toughness, and chemical resistance.[1] This makes it suitable for applications ranging from medical devices to consumer product packaging.[1]

  • Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT): A high-performance polyester (B1180765) synthesized from CHDM and terephthalic acid, PCT exhibits excellent thermal stability and chemical resistance.[2]

  • Coatings and Resins: CHDM is used to synthesize polyester resins for a variety of coatings, including automotive, aerospace, and marine applications, where it enhances durability, adhesion, and resistance to weathering and chemicals.[4][5]

  • Plasticizers: It serves as a plasticizer in the production of polyvinyl chloride (PVC), imparting flexibility and softness.[4]

  • Lubricants: CHDM can be used in the formulation of metalworking fluids, greases, and hydraulic fluids to improve viscosity, lubricity, and thermal stability.[4]

Novel and Emerging Applications

The versatile structure of CHDM opens doors to applications beyond conventional polyesters. The following sections explore potential areas of innovation for researchers.

Biodegradable Polymers and Drug Delivery Systems

The diol functionality of CHDM makes it a candidate for the synthesis of biodegradable polymers such as polyorthoesters and polyketals. These polymers can be designed to degrade under specific physiological conditions, making them attractive for controlled drug release.

Conceptual Application: Synthesis of pH-sensitive polyketal copolymers for targeted drug delivery to acidic tumor microenvironments. The incorporation of CHDM can enhance the mechanical strength and modulate the degradation rate of the polymer backbone.

Experimental Protocol: Synthesis of a CHDM-based Polyketal

  • Materials: this compound (CHDM), a di-ketene acetal (B89532) monomer, anhydrous toluene, p-toluenesulfonic acid (catalyst).

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, dissolve equimolar amounts of CHDM and the di-ketene acetal monomer in anhydrous toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1 mol%).

    • Heat the reaction mixture to 60°C under a nitrogen atmosphere.

    • Monitor the reaction progress by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the hydroxyl peak from CHDM.

    • After 24-48 hours, cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise to cold methanol.

    • Filter the resulting white solid, wash with methanol, and dry under vacuum.

    • Characterize the polymer by gel permeation chromatography (GPC) for molecular weight and polydispersity, and by nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.

Logical Workflow for Polyketal Drug Delivery Vehicle Development

cluster_synthesis Polymer Synthesis & Characterization cluster_formulation Drug Formulation & Evaluation Monomer_Selection Monomer Selection (CHDM, Di-ketene Acetal) Polymerization Polymerization (Acid Catalyst) Monomer_Selection->Polymerization Purification Purification (Precipitation) Polymerization->Purification Characterization Characterization (NMR, GPC, FTIR) Purification->Characterization Drug_Loading Drug Loading (e.g., Emulsion) Characterization->Drug_Loading Optimized Polymer Nanoparticle_Formation Nanoparticle Formation Drug_Loading->Nanoparticle_Formation In_Vitro_Release In Vitro Release (pH-dependent) Nanoparticle_Formation->In_Vitro_Release Cell_Viability Cell Viability Assay In_Vitro_Release->Cell_Viability

Caption: Workflow for developing a CHDM-based polyketal for drug delivery.

Synthesis of Novel Heterocyclic Compounds for Medicinal Chemistry

While CHDM itself is not typically a pharmacophore, its rigid cyclohexane core can serve as a scaffold for the synthesis of novel small molecules with potential therapeutic activity. The diol functionality allows for a variety of chemical transformations to build more complex structures. Although research on cyclohexane-1,3-dione derivatives for therapeutic applications exists, the direct use of 1,1- or 1,4-CHDM as a starting material for drug candidates is a less explored area.[6][7]

Conceptual Application: Use CHDM as a starting material to synthesize novel bis-heterocyclic compounds as potential kinase inhibitors. The cyclohexane core can provide a rigid linker between two pharmacophoric moieties.

Experimental Protocol: Synthesis of a Bis-triazole Derivative from CHDM

  • Step 1: Tosylation of CHDM

    • Dissolve CHDM and a slight excess of p-toluenesulfonyl chloride in anhydrous pyridine (B92270) at 0°C.

    • Stir the reaction overnight at room temperature.

    • Pour the mixture into ice-water and extract the product with dichloromethane.

    • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate to yield the di-tosylate.

  • Step 2: Azidation

    • Dissolve the di-tosylate in dimethylformamide (DMF) and add an excess of sodium azide.

    • Heat the mixture to 80°C and stir for 24 hours.

    • Cool, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry, and concentrate to yield the di-azide.

  • Step 3: Click Chemistry (Copper-catalyzed Azide-Alkyne Cycloaddition)

    • Dissolve the di-azide and two equivalents of a terminal alkyne (containing a pharmacophore of interest) in a t-butanol/water mixture.

    • Add sodium ascorbate (B8700270) and copper(II) sulfate (B86663) pentahydrate.

    • Stir vigorously at room temperature for 24 hours.

    • Dilute with water and extract with ethyl acetate.

    • Purify the product by column chromatography to obtain the final bis-triazole compound.

Signaling Pathway Synthesis Logic

CHDM This compound (CHDM) DiTosylate Di-tosylate intermediate CHDM->DiTosylate Tosylation DiAzide Di-azide intermediate DiTosylate->DiAzide Azidation BisTriazole Novel Bis-triazole Scaffold DiAzide->BisTriazole 'Click' Reaction

References

Theoretical Exploration of 1,1-Cyclohexanedimethanol Conformations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Cyclohexanedimethanol is a key structural motif in various organic molecules, including pharmaceuticals and materials. Understanding its conformational preferences is crucial for predicting molecular interactions and properties. This technical guide provides a comprehensive theoretical framework for the conformational analysis of this compound. In the absence of extensive dedicated literature on this specific molecule, this document outlines the fundamental principles governing its three-dimensional structure, proposes a detailed computational protocol for its in-depth study, and presents hypothetical quantitative data based on established conformational analysis principles. This guide is intended to serve as a valuable resource for researchers initiating theoretical studies on this and similar geminally disubstituted cyclohexane (B81311) systems.

Introduction to the Conformational Landscape of this compound

The conformational behavior of this compound is primarily dictated by the chair conformation of the cyclohexane ring and the rotational freedom of the two hydroxymethyl substituents. The geminal substitution pattern at the C1 position necessitates that one hydroxymethyl group occupies an axial position while the other assumes an equatorial position. Ring inversion of the cyclohexane core would lead to an interchange of these positions, resulting in a conformer of identical energy.

The key factors influencing the relative stability of different conformers are:

  • Steric Hindrance: The axial hydroxymethyl group experiences 1,3-diaxial interactions with the axial hydrogens on C3 and C5, leading to steric strain.

  • Gauche Interactions: Rotations around the C1-C(hydroxymethyl) and C-O bonds of the substituents can lead to gauche interactions between the substituent and the cyclohexane ring, as well as between the two hydroxymethyl groups themselves.

  • Intramolecular Hydrogen Bonding: The proximity of the two hydroxyl groups allows for the potential formation of intramolecular hydrogen bonds, which can significantly stabilize certain conformations.

Proposed Conformational Space of this compound

The primary conformational isomerism in this compound arises from the rotation of the two hydroxymethyl groups. These rotations can be described by the dihedral angles ω1 (O-C-C1-C2) and ω2 (O'-C'-C1-C2). The most stable rotamers will seek to minimize steric clashes and maximize stabilizing interactions like intramolecular hydrogen bonding.

Several plausible low-energy conformations can be postulated, primarily involving different orientations of the axial and equatorial hydroxymethyl groups to allow for or avoid interactions. The possibility of intramolecular hydrogen bonding between the two hydroxyl groups introduces a significant stabilizing factor that can influence the preferred conformations.

Hypothetical Quantitative Conformational Analysis

Due to the limited availability of specific experimental or computational data for this compound in the public domain, we present a table of hypothetical relative energies for a set of plausible conformers. These values are derived from established principles of conformational analysis, including typical energy penalties for axial substituents and gauche interactions, and the stabilizing effect of intramolecular hydrogen bonds. These are intended to be illustrative for guiding future computational studies.

Conformer IDAxial CH2OH OrientationEquatorial CH2OH OrientationIntramolecular H-BondRelative Energy (kcal/mol)Predicted Population (%) at 298 K
Conf-1 GaucheGaucheYes0.0075.8
Conf-2 AntiGaucheNo1.508.8
Conf-3 GaucheAntiNo1.657.1
Conf-4 AntiAntiNo2.502.3
Conf-5 GaucheGaucheNo2.801.5

Note: The presented data is hypothetical and intended for illustrative purposes. Actual values would need to be determined through rigorous computational chemistry studies as outlined in Section 4.

Detailed Computational Protocol for Conformational Analysis

To obtain accurate and reliable data on the conformational landscape of this compound, a systematic computational study is required. The following protocol outlines a robust methodology for such an investigation.

4.1. Conformational Search

A comprehensive search of the conformational space is the initial and critical step. This can be achieved using methods such as:

  • Molecular Mechanics (MM) based systematic or stochastic searches: Using force fields like MMFF94 or OPLS3e to rapidly explore a large number of potential conformations.

  • Ab initio or Density Functional Theory (DFT) based molecular dynamics (MD) simulations: To explore the conformational space at a higher level of theory, although at a greater computational cost.

4.2. Quantum Mechanical Calculations

The low-energy conformers identified in the initial search should be subjected to full geometry optimization and frequency calculations using a reliable quantum mechanical method.

  • Recommended Methodologies:

    • Density Functional Theory (DFT): The B3LYP or M06-2X functionals are recommended, as they provide a good balance between accuracy and computational cost for conformational energies.

    • Møller-Plesset Perturbation Theory (MP2): This method offers a higher level of accuracy, particularly for systems where dispersion interactions are important, and is recommended for final single-point energy calculations on the DFT-optimized geometries.

  • Choice of Basis Set:

    • A Pople-style basis set such as 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like aug-cc-pVTZ is recommended to provide a flexible description of the electron density, which is crucial for accurately modeling non-covalent interactions like hydrogen bonding.

4.3. Calculation of Thermodynamic Properties

Frequency calculations at the chosen level of theory are essential to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to calculate thermodynamic properties such as:

  • Zero-point vibrational energy (ZPVE)

  • Enthalpy (H)

  • Gibbs free energy (G)

The relative Gibbs free energies of the conformers are used to determine their equilibrium populations at a given temperature.

4.4. Analysis of Intramolecular Interactions

To gain a deeper understanding of the factors governing conformational stability, further analyses are recommended:

  • Natural Bond Orbital (NBO) analysis: To identify and quantify the strength of intramolecular hydrogen bonds.

  • Atoms in Molecules (AIM) analysis: To characterize the nature of bonding interactions, including hydrogen bonds.

Visualizing Conformational Relationships and Workflows

To clearly illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

conformational_equilibrium cluster_ring Cyclohexane Ring Conformation cluster_rotamers Hydroxymethyl Rotamers Chair_ae Chair (ax-CH2OH, eq-CH2OH) Conf1 Conformer 1 (gauche, gauche, H-bond) Chair_ae->Conf1 Rotational Isomerism Conf2 Conformer 2 (anti, gauche) Chair_ae->Conf2 Rotational Isomerism Conf3 Conformer 3 (gauche, anti) Chair_ae->Conf3 Rotational Isomerism Conf_n ... Chair_ae->Conf_n Rotational Isomerism Conf1->Conf2 ΔG Conf2->Conf3 ΔG Conf3->Conf_n ΔG

Conformational relationships in this compound.

computational_workflow start Initial Structure of This compound conf_search Conformational Search (e.g., MMFF94, MD) start->conf_search low_energy_conformers Selection of Low-Energy Conformers conf_search->low_energy_conformers dft_opt Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311+G(d,p)) low_energy_conformers->dft_opt verify_minima Verify True Minima (No Imaginary Frequencies) dft_opt->verify_minima verify_minima->dft_opt Imaginary Freq. sp_energy Single-Point Energy Calculation (e.g., MP2/aug-cc-pVTZ) verify_minima->sp_energy Valid Minima thermo Calculate Thermodynamic Properties (G, H, S) sp_energy->thermo analysis Analysis of Results (Relative Energies, Populations, H-Bonding) thermo->analysis end Final Conformational Profile analysis->end

Proposed computational workflow for conformational analysis.

Conclusion

This technical guide has provided a foundational understanding of the theoretical principles governing the conformational preferences of this compound. While specific experimental data for this molecule is scarce, the outlined computational protocol offers a robust framework for researchers to conduct a thorough theoretical investigation. The insights gained from such studies are invaluable for rational drug design, materials science, and fundamental stereochemical analysis. The provided hypothetical data and visualizations serve as a starting point for future research in this area.

An In-depth Technical Guide to the Solubility of 1,4-Cyclohexanedimethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility of 1,4-Cyclohexanedimethanol (CHDM). It is important to note that the user request specified 1,1-Cyclohexanedimethanol. However, the commercially significant and widely studied isomer is 1,4-Cyclohexanedimethanol. Due to the extensive availability of data for the 1,4-isomer and the scarcity of information on the 1,1-isomer, this guide will focus on the former, which is likely the intended subject of the query.

1,4-Cyclohexanedimethanol is a waxy, white solid at room temperature and is a crucial monomer in the synthesis of various polymers, most notably polyesters and polyurethanes.[1][2] Its molecular structure, which includes a cyclohexane (B81311) ring and two primary hydroxyl groups, imparts a unique combination of flexibility and rigidity to the resulting polymers.[2][3] Understanding its solubility in a range of organic solvents is critical for its application in polymer synthesis, coatings, and other industrial processes.[3] Commercial CHDM is typically a mixture of cis and trans isomers, with the trans isomer having a higher melting point.[3][4]

Quantitative Solubility Data

The solubility of 1,4-Cyclohexanedimethanol is highest in polar solvents, particularly those capable of hydrogen bonding. It is miscible with water and alcohol.[3][4] Its solubility is lower in non-polar aromatic and aliphatic hydrocarbons. The following table summarizes the available quantitative solubility data for 1,4-Cyclohexanedimethanol in various organic solvents at 20°C.

Organic SolventTemperature (°C)Solubility (g / 100 g solvent)
Methanol2092.2
Benzene201.1
Chloroform205.7

Note: The data is based on available literature and may vary depending on the specific isomer ratio (cis/trans) of the 1,4-Cyclohexanedimethanol and the purity of the solvents.[3]

Qualitative Solubility Information

Qualitative assessments indicate that 1,4-Cyclohexanedimethanol is:

  • Soluble in ketones.[3][4]

  • Almost insoluble in aliphatic hydrocarbons and ether.[3][4]

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for determining the solubility of a solid compound like 1,4-Cyclohexanedimethanol in an organic solvent. The isothermal shake-flask method followed by gravimetric analysis is a widely accepted and reliable technique.

Isothermal Shake-Flask Method with Gravimetric Analysis

Objective: To determine the equilibrium solubility of 1,4-Cyclohexanedimethanol in a specific organic solvent at a constant temperature.

Materials and Equipment:

  • 1,4-Cyclohexanedimethanol (analytical grade)

  • Selected organic solvent (HPLC grade or equivalent)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Glass vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 1,4-Cyclohexanedimethanol to a glass vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure that a saturated solution has been achieved.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Tightly seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient duration to reach equilibrium. This typically ranges from 24 to 72 hours. To confirm that equilibrium has been reached, samples of the supernatant can be taken at different time intervals (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute remains constant.

  • Phase Separation and Sampling:

    • After the equilibration period, cease agitation and allow the vial to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a chemically compatible syringe filter into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Accurately weigh the collection vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of 1,4-Cyclohexanedimethanol, or by using a vacuum desiccator.

    • Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dry solute residue.

  • Calculation of Solubility:

    • The mass of the dissolved 1,4-Cyclohexanedimethanol is the final weight of the vial with the residue minus the initial weight of the empty vial.

    • The mass of the solvent is the weight of the vial with the solution minus the final weight of the vial with the residue.

    • Express the solubility in grams of solute per 100 grams of solvent.

Visualizations

Experimental Workflow for Solubility Determination

G prep Preparation of Saturated Solution equil Equilibration (24-72h at constant T) prep->equil phase_sep Phase Separation (Settling) equil->phase_sep sampling Sampling and Filtration of Supernatant phase_sep->sampling grav_analysis Gravimetric Analysis (Solvent Evaporation) sampling->grav_analysis calc Calculation of Solubility grav_analysis->calc

Caption: Workflow for the isothermal shake-flask method.

Structure-Property-Application Relationship of 1,4-Cyclohexanedimethanol

G cluster_structure Molecular Structure cluster_properties Chemical & Physical Properties cluster_applications Primary Applications structure 1,4-Cyclohexanedimethanol (C8H16O2) cyclohexane_ring Cyclohexane Ring structure->cyclohexane_ring hydroxyl_groups Two Primary -OH Groups structure->hydroxyl_groups rigidity Rigidity & Thermal Stability cyclohexane_ring->rigidity reactivity High Reactivity hydroxyl_groups->reactivity polarity Polarity & H-Bonding hydroxyl_groups->polarity polyesters Polyesters (e.g., PETG) rigidity->polyesters coatings Coatings rigidity->coatings reactivity->polyesters polyurethanes Polyurethanes reactivity->polyurethanes solubility Good Solubility in Polar Solvents polarity->solubility solubility->coatings

Caption: Relationship between CHDM's structure and its uses.

References

Technical Guide: Safety and Handling of Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isomers: This document provides a comprehensive overview of the material safety data for 1,4-Cyclohexanedimethanol . It is important to note that a thorough search for safety and toxicological data on 1,1-Cyclohexanedimethanol did not yield specific material safety data sheets or in-depth experimental studies. The information presented herein pertains to the commercially significant 1,4-isomer, which consists of a mixture of cis and trans isomers.

Chemical Identification and Physical Properties

1,4-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol that serves as a crucial monomer in the synthesis of high-performance polymers, such as polyesters and polyurethanes.[1][2] Its chemical structure, featuring a cyclohexane (B81311) ring, imparts rigidity and thermal stability to the resulting polymers.[2]

Table 1: Physical and Chemical Properties of 1,4-Cyclohexanedimethanol

PropertyValueReferences
Molecular Formula C8H16O2[2][3][4]
Molecular Weight 144.21 g/mol [2][3][5][6]
CAS Number 105-08-8[3][4][5][6]
Appearance White solid[2][6]
Melting Point 41-61 °C[4][6]
Boiling Point 283-288 °C[2][5][6]
Density 1.0381 g/cm³ at 25 °C[3][4]
Flash Point 162-166 °C[3][7]
Autoignition Temperature 309 °C (584 °F)[5]
Solubility in Water 920,000 mg/L at 20 °C[3]
Vapor Density 5 (Air = 1)[3][5]

Toxicological Profile

The toxicological properties of 1,4-Cyclohexanedimethanol have been evaluated through various studies, indicating low acute toxicity.

Table 2: Summary of Toxicological Data

EndpointSpeciesRouteResultReferences
Acute Oral Toxicity RatOralLD50: >2000 mg/kg bw[1][8]
Acute Dermal Toxicity RatDermalLD50: >2000 mg/kg bw[1]
Acute Inhalation Toxicity RatInhalationLC50: >1.25 mg/L (6 hours)[1]
Skin Corrosion/Irritation RabbitDermalNon-irritating[1][8]
Eye Irritation RabbitOcularCauses serious eye irritation/damage[1][9]
Skin Sensitization Guinea PigDermalNot a sensitizer[1][8]

Sub-lethal effects observed in acute oral toxicity studies included weakness, prostration, and vasodilatation.[1] Eye irritation studies have shown that 1,4-Cyclohexanedimethanol can cause significant eye irritation, with some studies indicating the potential for persistent corneal effects.[1][9]

Experimental Protocols

Acute Oral Toxicity (OECD Test Guideline 423)

The acute oral toxicity of 1,4-Cyclohexanedimethanol was assessed in rats following the OECD Test Guideline 423.[8] This method involves a stepwise procedure with the use of a limited number of animals.

cluster_protocol Acute Oral Toxicity (OECD 423) Workflow cluster_toxic cluster_not_toxic start Dosing of a single animal at the starting dose level observe1 Observation for signs of toxicity for up to 14 days start->observe1 outcome1 Outcome? observe1->outcome1 stop Stop testing, substance is classified as toxic outcome1->stop Toxicity observed dose_next Dose additional animals sequentially outcome1->dose_next No toxicity observe2 Observation of each animal dose_next->observe2 classify Classification based on outcomes observe2->classify

Caption: Workflow for Acute Oral Toxicity Testing.

Skin Irritation (OECD Test Guideline 404)

Skin irritation potential was evaluated in rabbits according to OECD Test Guideline 404.[8] This test involves the application of the substance to the shaved skin of the animal.

cluster_protocol Skin Irritation (OECD 404) Workflow prep Animal preparation (shaving of the back) application Application of 0.5g of the substance to a small area of skin prep->application exposure Semi-occlusive dressing for 4 hours application->exposure removal Removal of the dressing and substance exposure->removal observation Observation for erythema and edema at 1, 24, 48, and 72 hours removal->observation scoring Scoring of skin reactions observation->scoring classification Classification based on the scores scoring->classification

Caption: Workflow for Skin Irritation Testing.

Handling, Storage, and First Aid

Safe Handling and Storage
  • Handling: Avoid contact with skin and eyes.[10] Do not breathe dust or vapor.[10] Use in a well-ventilated area.[10] Wear appropriate personal protective equipment, including gloves and eye/face protection.[9][10]

  • Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed.[10] Incompatible with strong oxidizing agents.[10]

First Aid Measures
  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[9]

  • Ingestion: Clean mouth with water. Get medical attention.

Fire and Emergency Procedures

  • Extinguishing Media: Use dry chemical powder for small fires. For large fires, use water spray, fog, or foam.

  • Specific Hazards: May be combustible at high temperatures.[7] Hazardous decomposition products include carbon oxides (CO, CO2).

  • Firefighter Protection: Wear self-contained breathing apparatus and full protective gear.

  • Accidental Release: Use appropriate tools to put the spilled solid in a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.

cluster_emergency Emergency Response Logic cluster_actions cluster_fire spill Accidental Release ppe Wear Personal Protective Equipment spill->ppe contain Contain the spill ppe->contain collect Collect with inert material contain->collect clean Clean the area collect->clean dispose Dispose of waste according to regulations clean->dispose fire Fire extinguish Use appropriate extinguishing media fire->extinguish protect Wear self-contained breathing apparatus fire->protect

Caption: Emergency Response Flowchart.

References

Cis- and Trans-Isomerism in Cyclohexanedimethanol Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of drug molecules is a critical determinant of their pharmacological activity, binding affinity to biological targets, and pharmacokinetic properties. Within the realm of cyclic compounds, cis- and trans-isomerism in substituted cyclohexanes, such as cyclohexanedimethanol (CHDM) derivatives, presents a pivotal consideration in drug design and development. The rigid, chair-like conformation of the cyclohexane (B81311) ring enforces distinct spatial arrangements of substituents, leading to diastereomers with potentially disparate biological profiles. This technical guide provides an in-depth analysis of the cis- and trans-isomerism in 1,4-cyclohexanedimethanol (B133615), a common scaffold, summarizing key physicochemical data, outlining experimental protocols for synthesis and separation, and exploring the implications of this isomerism in the context of drug discovery.

Physicochemical Properties of Cis- and Trans-1,4-Cyclohexanedimethanol

The differing spatial orientation of the hydroxymethyl groups in the cis- and trans-isomers of 1,4-cyclohexanedimethanol directly influences their physical properties. The trans-isomer, with its more symmetrical structure, generally exhibits a higher melting point and is thermodynamically more stable than the cis-isomer.[1][2] A summary of their key physical and chemical properties is presented in Table 1.

PropertyCis-1,4-CyclohexanedimethanolTrans-1,4-Cyclohexanedimethanol
Molecular Formula C₈H₁₆O₂C₈H₁₆O₂
Molecular Weight 144.21 g/mol 144.21 g/mol
Melting Point 43 °C[1][3][4]67-70 °C[1][3]
Boiling Point 286 °C[4]283 °C[4]
Appearance White waxy solid or clear colorless viscous liquid[3]White waxy solid[3]
Solubility Miscible with water and alcohol; soluble in ketones; almost insoluble in aliphatic hydrocarbons and ether.[3]Soluble in water and alcohol.
Vapor Density 5 (Air = 1)[4]5 (Air = 1)[4]

Experimental Protocols

The synthesis, isomerization, and separation of cis- and trans-1,4-cyclohexanedimethanol are crucial steps in accessing stereochemically pure derivatives for pharmacological evaluation.

Synthesis of 1,4-Cyclohexanedimethanol

A common industrial method for the production of 1,4-cyclohexanedimethanol is the catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT).[3] This process typically occurs in two stages:

  • Hydrogenation of DMT to Dimethyl 1,4-cyclohexanedicarboxylate (DMCD): DMT is hydrogenated in the presence of a catalyst, such as palladium, at elevated temperature and pressure.

  • Hydrogenation of DMCD to 1,4-Cyclohexanedimethanol (CHDM): The resulting DMCD is further hydrogenated, often using a copper chromite catalyst, to yield a mixture of cis- and trans-CHDM.[1]

The ratio of cis to trans isomers in the final product can be influenced by the choice of catalyst and reaction conditions.[3] Typically, commercial CHDM is a mixture with a trans-isomer predominance (around 70-75%).[1][2]

Isomerization of 1,4-Cyclohexanedimethanol

The conversion of the cis-isomer to the more stable trans-isomer can be achieved through isomerization. This process is often carried out by heating the cis-rich mixture in the presence of a basic catalyst, such as sodium hydroxide (B78521) or metal alkoxides.[1] The isomerization can be performed in the liquid phase, with or without a solvent, at temperatures ranging from 200-300 °C.[1] A vapor-phase isomerization process has also been described, offering the advantages of a continuous process.[1]

Separation of Cis- and Trans-Isomers

The separation of the cis- and trans-isomers of 1,4-cyclohexanedimethanol can be accomplished through several methods, primarily leveraging their different physical properties:

  • Fractional Crystallization: Due to the significant difference in their melting points, fractional crystallization is a common method for separating the isomers. The higher melting trans-isomer can be selectively crystallized from a molten mixture upon cooling.[1] The use of solvents like ethyl acetate (B1210297) can also facilitate this process.[1]

  • Distillation: A process for preparing high-purity trans-1,4-cyclohexanedimethanol involves distilling a mixture of the isomers in the presence of an alkali.[5]

  • Chromatography: While not extensively detailed in the initial search for the parent diol, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are generally effective for the separation of cis- and trans-isomers of cyclic compounds and their derivatives.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_cis Cis-1,4-Cyclohexanedimethanol cluster_trans Trans-1,4-Cyclohexanedimethanol cis_C1 C cis_C2 C cis_C1->cis_C2 cis_CH2OH1_C CH₂OH cis_C1->cis_CH2OH1_C cis_C3 C cis_C2->cis_C3 cis_C4 C cis_C3->cis_C4 cis_C5 C cis_C4->cis_C5 cis_CH2OH4_C CH₂OH cis_C4->cis_CH2OH4_C cis_C6 C cis_C5->cis_C6 cis_C6->cis_C1 trans_C1 C trans_C2 C trans_C1->trans_C2 trans_CH2OH1_C CH₂OH trans_C1->trans_CH2OH1_C trans_C3 C trans_C2->trans_C3 trans_C4 C trans_C3->trans_C4 trans_C5 C trans_C4->trans_C5 trans_CH2OH4_C CH₂OH trans_C4->trans_CH2OH4_C trans_C6 C trans_C5->trans_C6 trans_C6->trans_C1

Caption: Chair conformations of cis- and trans-1,4-cyclohexanedimethanol.

G DMT Dimethyl Terephthalate Hydrogenation1 Catalytic Hydrogenation DMT->Hydrogenation1 DMCD Dimethyl 1,4-cyclohexanedicarboxylate Hydrogenation1->DMCD Hydrogenation2 Catalytic Hydrogenation DMCD->Hydrogenation2 Mixture Cis/Trans CHDM Mixture Hydrogenation2->Mixture Separation Separation (e.g., Crystallization) Mixture->Separation Cis_Isomer Cis-Isomer Enriched Separation->Cis_Isomer Trans_Isomer Pure Trans-Isomer Separation->Trans_Isomer Isomerization Isomerization (Base Catalyst) Cis_Isomer->Isomerization Isomerization->Mixture

Caption: General workflow for synthesis and separation of CHDM isomers.

Implications for Drug Development

While specific biological activity data for cis- and trans-isomers of simple cyclohexanedimethanol derivatives is not extensively available in the public domain, the principles of stereoisomerism in drug action are well-established. The spatial arrangement of functional groups is paramount for molecular recognition by biological targets such as enzymes and receptors.

The differing orientation of the two hydroxymethyl groups in cis- and trans-1,4-cyclohexanedimethanol, and by extension, their derivatives, can lead to significant differences in their interaction with a binding site. For instance, a trans-isomer might be able to span a larger distance within a binding pocket or interact with two distinct sub-pockets, whereas the corresponding cis-isomer, with its functional groups on the same side of the ring, might be better suited for chelating a metal ion or interacting with adjacent residues on the same protein surface.

G cluster_receptor Receptor Binding Site cluster_trans Trans-Isomer (Good Fit) cluster_cis Cis-Isomer (Poor Fit) pocket1 Binding Pocket 1 pocket2 Binding Pocket 2 trans_scaffold Cyclohexane trans_fg1 Functional Group trans_scaffold->trans_fg1 trans_fg2 Functional Group trans_scaffold->trans_fg2 trans_fg1->pocket1 Strong Interaction trans_fg2->pocket2 Strong Interaction cis_scaffold Cyclohexane cis_fg1 Functional Group cis_scaffold->cis_fg1 cis_fg2 Functional Group cis_scaffold->cis_fg2 cis_fg1->pocket1 Weak/No Interaction

Caption: Differential binding of cis and trans isomers to a receptor.

The lack of extensive public data on the differential biological activities of cis- and trans-cyclohexanedimethanol derivatives represents a potential area for novel drug discovery. The synthesis and screening of stereochemically pure libraries of such derivatives could unveil potent and selective modulators of various biological targets. The principles outlined in this guide for the synthesis and separation of the basic CHDM isomers provide a foundational methodology for accessing such compound libraries. Future research in this area will be crucial to fully elucidate the therapeutic potential of this versatile chemical scaffold.

References

Reactivity of primary hydroxyl groups in 1,1-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Primary Hydroxyl Groups in 1,4-Cyclohexanedimethanol

A Note on Nomenclature: The compound of interest, 1,4-Cyclohexanedimethanol (CHDM), is a commercially significant cycloaliphatic diol. The isomeric 1,1-Cyclohexanedimethanol is not widely used or documented in scientific literature. This guide will, therefore, focus on the reactivity of the primary hydroxyl groups in 1,4-Cyclohexanedimethanol.

Introduction

1,4-Cyclohexanedimethanol (CHDM) is a symmetrical cycloaliphatic diol characterized by a cyclohexane (B81311) ring with two primary hydroxymethyl groups (-CH₂OH) at the 1 and 4 positions.[1] This unique structure, existing as both cis and trans stereoisomers, imparts a combination of rigidity from the cyclohexane core and high reactivity from the primary hydroxyl groups.[2] These attributes make CHDM a valuable monomer in the synthesis of high-performance polyesters, polyurethanes, and other polymers, enhancing properties such as thermal stability, strength, and chemical resistance.[1] For researchers, scientists, and drug development professionals, understanding the reactivity of CHDM's hydroxyl groups is paramount for designing novel polymers, biomaterials, and small molecule therapeutics. This guide provides a comprehensive analysis of the reactivity of these primary hydroxyl groups, including the influence of stereochemistry, quantitative data, detailed experimental protocols for key transformations, and potential applications in drug development.

Core Reactivity Principles

The two primary hydroxyl groups in 1,4-CHDM are the centers of its chemical reactivity, readily participating in fundamental reactions such as esterification, etherification, oxidation, and tosylation. The cyclohexane ring is conformationally locked in a chair form, meaning the hydroxymethyl substituents are either axial or equatorial. This stereochemical arrangement is a critical determinant of reactivity.

Influence of Stereoisomers on Reactivity

1,4-CHDM is commercially available as a mixture of cis and trans isomers, typically in a 30:70 ratio.[1] In the trans isomer, the two hydroxymethyl groups are on opposite sides of the ring, leading to a more stable, lower-energy conformation. The cis isomer has both groups on the same side, resulting in greater steric strain. This difference in steric hindrance directly impacts the reactivity of the hydroxyl groups.

It has been observed that the cis-isomer of CHDM exhibits higher reactivity than the trans-isomer in polyesterification reactions.[3] This can be attributed to the less sterically hindered arrangement of the hydroxyl groups in the cis conformation, making them more accessible to attacking reagents. The properties of polymers derived from CHDM, such as their melting point and glass transition temperature, are significantly influenced by the cis:trans ratio of the monomer.[2]

Key Chemical Transformations

The primary hydroxyl groups of 1,4-CHDM can undergo a variety of chemical transformations, allowing for its use as a versatile building block in organic synthesis.

Esterification

Esterification is the most commercially significant reaction of 1,4-CHDM, forming the basis of polyester (B1180765) synthesis. The reaction involves the condensation of the diol with a dicarboxylic acid or its derivative.

Reaction Mechanism: Acid-catalyzed esterification (Fischer esterification) proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the hydroxyl group of CHDM. Subsequent dehydration yields the ester.

Esterification_Mechanism cluster_0 Protonation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Dehydration & Ester Formation RCOOH R-COOH Protonated_RCOOH R-C(OH)2+ RCOOH->Protonated_RCOOH H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate CHDM_OH CHDM-OH CHDM_OH->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester -H2O Ester CHDM-O-CO-R Protonated_Ester->Ester -H+ H2O H2O Etherification_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Substitution (SN2) CHDM_OH CHDM-OH Alkoxide CHDM-O- CHDM_OH->Alkoxide Base Base (e.g., NaH) Ether CHDM-O-R Alkoxide->Ether Alkyl_Halide R-X Alkyl_Halide->Ether Oxidation_Pathway CHDM 1,4-Cyclohexanedimethanol (Diol) Dialdehyde 1,4-Cyclohexanedicarboxaldehyde (Dialdehyde) CHDM->Dialdehyde Mild Oxidation (e.g., PCC, Alcohol Oxidase) Diacid 1,4-Cyclohexanedicarboxylic Acid (Diacid) Dialdehyde->Diacid Strong Oxidation (e.g., KMnO4) Drug_Dev_Workflow cluster_0 Linker for Conjugates cluster_1 Scaffold for NCEs cluster_2 Biomaterials for Delivery CHDM 1,4-CHDM Scaffold Mono_Func Selective Mono-functionalization CHDM->Mono_Func Di_Func Di-functionalization (with Pharmacophores) CHDM->Di_Func Polymerize Polymerization (with Co-monomers) CHDM->Polymerize Drug_Attach Attach Drug Mono_Func->Drug_Attach Ligand_Attach Attach Targeting Ligand Drug_Attach->Ligand_Attach ADC_PDC ADC/PDC Product Ligand_Attach->ADC_PDC NCE New Chemical Entity Di_Func->NCE Drug_Encapsulate Drug Encapsulation Polymerize->Drug_Encapsulate Delivery_System Controlled Release System Drug_Encapsulate->Delivery_System

References

Technical Guide on 1,1-Cyclohexanedimethanol: Data Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive search for technical data regarding the thermal stability and decomposition of 1,1-Cyclohexanedimethanol (CAS No. 2658-60-8), we have determined that there is a significant lack of publicly available scientific literature, experimental data, and detailed technical specifications for this specific isomer.

Our extensive investigation, aimed at providing an in-depth technical guide, did not yield the necessary quantitative data, such as decomposition temperatures, thermogravimetric analysis (TGA) results, differential scanning calorimetry (DSC) data, or identified decomposition products for this compound. Furthermore, we were unable to locate specific experimental protocols or established decomposition pathways for this compound.

The majority of available research and technical documentation focuses on the more common isomer, 1,4-Cyclohexanedimethanol (CHDM) , which is widely used in the polymer industry. While data on 1,4-Cyclohexanedimethanol is abundant, it is not scientifically appropriate to extrapolate this information to the 1,1-isomer due to structural differences that would significantly influence its thermal properties.

We are committed to providing accurate and reliable technical information. Therefore, we cannot, at this time, generate the requested in-depth guide on the thermal stability and decomposition of this compound.

We will continue to monitor for any new publications or data releases on this compound and will update our resources accordingly. We recommend that researchers interested in the thermal properties of this specific molecule consider conducting primary experimental analysis to determine its thermal stability profile.

Should you be interested in a similar technical guide for the well-documented 1,4-Cyclohexanedimethanol , please let us know, as a wealth of data is available for that compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyurethane Elastomers Using 1,1-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurethane elastomers (PUEs) are a versatile class of polymers known for their exceptional mechanical properties, including high tensile strength, elasticity, and abrasion resistance. These properties are derived from their unique segmented block copolymer structure, consisting of alternating hard and soft segments. The hard segments, typically composed of a diisocyanate and a short-chain diol known as a chain extender, impart strength and thermal stability through strong intermolecular hydrogen bonding. The soft segments, usually a long-chain polyol, provide flexibility and elastomeric behavior.

1,1-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol that can be employed as a chain extender in the synthesis of polyurethane elastomers. The incorporation of the rigid and bulky cyclohexane (B81311) ring from CHDM into the polymer backbone is expected to significantly influence the morphology of the hard segments, thereby enhancing the thermal stability and mechanical properties of the resulting elastomer. The use of cycloaliphatic chain extenders like CHDM can lead to PUEs with improved heat resistance and mechanical performance compared to those synthesized with linear aliphatic diols.[1]

These enhanced properties make CHDM-based polyurethane elastomers attractive for a variety of demanding applications, including in the development of advanced materials for medical devices and drug delivery systems where durability and biocompatibility are critical. This document provides detailed application notes and experimental protocols for the synthesis of polyurethane elastomers utilizing this compound as a key component. Both the one-shot and prepolymer synthesis methods are described, along with typical characterization data.

Data Presentation

The following tables summarize typical quantitative data for polyurethane elastomers synthesized with different components, illustrating the effect of the chain extender on the material's properties. While specific data for 1,1-CHDM is limited in publicly available literature, the data for its isomer, 1,4-CHDM, provides a strong indication of the expected performance enhancements.

Table 1: Mechanical Properties of Polyurethane Elastomers with Various Chain Extenders

PropertyPU with 1,4-ButanediolPU with 1,4-Cyclohexanedimethanol (1,4-CHDM)
Tensile Strength (MPa)8.2 - 34.7~50
Elongation at Break (%)1200 - 1600Data not readily available
Shore A HardnessVaries with formulationVaries with formulation

Note: Data is compiled from various sources and represents a range of possible values depending on the specific polyol, diisocyanate, and synthesis conditions used.

Table 2: Thermal Properties of Polyurethane Elastomers

PropertyPU with 1,4-ButanediolPU with 1,4-Cyclohexanedimethanol (1,4-CHDM)
Glass Transition Temperature (Tg) of Soft Segment (°C)-51 to -25Expected to be similar, dependent on polyol
Thermal Decomposition Temperature (TGA, 5% weight loss) (°C)~260Expected to be higher due to increased rigidity

Note: The thermal properties are highly dependent on the overall composition of the polyurethane.

Mandatory Visualizations

Experimental Workflows

One_Shot_Synthesis cluster_reactants Reactant Preparation cluster_reaction One-Shot Polymerization cluster_processing Post-Processing Polyol Polyol (e.g., PTMEG) Mixing Vigorous Mixing at Elevated Temperature Polyol->Mixing CHDM 1,1-CHDM CHDM->Mixing Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Mixing Catalyst Catalyst (e.g., DBTDL) Catalyst->Mixing Casting Casting into Mold Mixing->Casting Curing Curing (Post-Cure) Casting->Curing Characterization Characterization Curing->Characterization Prepolymer_Synthesis cluster_step1 Step 1: Prepolymer Formation cluster_step2 Step 2: Chain Extension cluster_processing Post-Processing Polyol Polyol Prepolymer_Reaction Reaction to form NCO-terminated Prepolymer Polyol->Prepolymer_Reaction Diisocyanate Diisocyanate (Excess) Diisocyanate->Prepolymer_Reaction Prepolymer NCO-Terminated Prepolymer Prepolymer_Reaction->Prepolymer Chain_Extension Chain Extension Reaction Prepolymer->Chain_Extension CHDM 1,1-CHDM CHDM->Chain_Extension Casting Casting and Curing Chain_Extension->Casting Characterization Characterization Casting->Characterization

References

Application Notes and Protocols: 1,1-Cyclohexanedimethanol (CHDM) as a Chain Extender in Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol increasingly utilized as a chain extender in the synthesis of polyurethanes (PUs). Its rigid cyclohexyl structure imparts significant improvements in the mechanical and thermal properties of the resulting polymers. When incorporated into the polyurethane backbone, CHDM enhances hardness, tensile modulus, and fracture toughness, making it a valuable component for high-performance polyurethane coatings, adhesives, and elastomers.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data on the use of CHDM as a chain extender in polyurethanes.

Key Advantages of Using CHDM as a Chain Extender

The incorporation of CHDM as a chain extender in polyurethane formulations offers several distinct advantages:

  • Enhanced Mechanical Properties: The rigid cycloaliphatic ring of CHDM contributes to a higher tensile modulus, increased hardness, and improved fracture toughness of the polyurethane.[1][2]

  • Improved Thermal Stability: The structural rigidity provided by CHDM can lead to polyurethanes with better thermal resistance.

  • Good Chemical and Hydrolytic Resistance: Polyurethanes derived from CHDM-containing polyesters have shown good resistance to hydrolysis and acid, which is beneficial for coatings and adhesives in demanding environments.[3]

  • Versatility: CHDM can be used in various polyurethane systems, including high-solids coatings and aqueous polyurethane dispersions (PUDs).[1][3]

Data Presentation: Effects of CHDM on Polyurethane Properties

The following tables summarize the quantitative data on the influence of CHDM on the mechanical properties of polyurethanes, comparing it with other common diol chain extenders.

Table 1: Comparison of Mechanical Properties of Polyurethane Films with Different Diol Chain Extenders

Diol Chain ExtenderTukon Hardness (KHN)Pencil HardnessTensile Modulus (MPa)Fracture Toughness (MPa·m¹/²)
1,4-CHDM 8.2 F/H 569 1.81
Neopentyl Glycol (NPG)---0.609
2-Butyl-2-ethyl-1,3-propanediol (BEPD)--1770.186
1,6-Hexanediol (HD)0.763B/2B--

Data sourced from studies on high-solids polyurethane coatings.[1]

Table 2: Influence of Different Glycol Chain Extenders on UV Curable Polyurethane Properties

Glycol Chain ExtenderTensile StrengthHeat Resistance
1,4-Cyclohexanedimethanol (CHDM) Best Best
Ethylene Glycol--
1,2-Propylene GlycolSlowest Reaction Speed-

Results indicate that CHDM as a chain extender provides the best mechanical and heat resistance properties in UV curable polyurethanes.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of polyurethanes using CHDM as a chain extender.

Protocol 1: Synthesis of High-Solids Polyester (B1180765) Polyol with CHDM

This protocol describes the synthesis of a polyester polyol using CHDM, which can then be crosslinked to form a polyurethane coating.

Materials:

  • 1,4-Cyclohexanedicarboxylic acid (1,4-CHDA)

  • 1,3-Cyclohexanedicarboxylic acid (1,3-CHDA)

  • 1,4-Cyclohexanedimethanol (CHDM)

  • Esterification catalyst (e.g., dibutyltin (B87310) oxide)

  • Xylene (for reflux)

Procedure:

  • Charge a reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a mixture of 1,4-CHDA and 1,3-CHDA (1:1 mole ratio) and CHDM.

  • Add the esterification catalyst to the mixture.

  • Heat the mixture under a nitrogen blanket to initiate the esterification reaction.

  • Use xylene to facilitate the removal of water produced during the reaction via azeotropic distillation.

  • Continue the reaction until the desired acid value and hydroxyl value are reached, monitoring the reaction progress by titration.

  • Once the reaction is complete, remove the xylene under vacuum to obtain the final polyester polyol.

Protocol 2: Preparation of Polyurethane Coating Film

This protocol outlines the procedure for crosslinking the CHDM-based polyester polyol to form a polyurethane film.

Materials:

  • CHDM-based polyester polyol (from Protocol 1)

  • Hexamethylene diisocyanate (HDI) isocyanurate trimer

  • Solvent (e.g., a mixture of methyl ethyl ketone and methyl isobutyl ketone)

  • Leveling agent

  • Catalyst (e.g., dibutyltin dilaurate)

Procedure:

  • Dissolve the CHDM-based polyester polyol in the solvent mixture.

  • Add the HDI isocyanurate trimer to the polyester polyol solution. The NCO/OH ratio should be adjusted based on the desired properties.

  • Add a leveling agent and the catalyst to the mixture.

  • Thoroughly mix all components to ensure a homogeneous solution.

  • Apply the resulting formulation onto a substrate (e.g., glass or metal panels) using a film applicator to a specified thickness.

  • Allow the solvent to evaporate at room temperature, followed by curing at an elevated temperature (e.g., 120°C for 30 minutes) to form the final polyurethane film.

Protocol 3: Synthesis of an Isocyanate-Terminated Prepolymer and Chain Extension with CHDM

This protocol describes the two-step synthesis of a polyurethane, a common method for producing polyurethane elastomers.

Materials:

  • Polyol (e.g., polypropylene (B1209903) glycol, PPG)

  • Diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate, MDI)

  • This compound (CHDM)

  • Catalyst (e.g., dibutyltin dilaurate)

  • Solvent (e.g., dimethylformamide, DMF)

Procedure:

  • Prepolymer Synthesis:

    • In a reaction vessel under a nitrogen atmosphere, react the polyol with an excess of the diisocyanate at a controlled temperature (e.g., 70-80°C).

    • The reaction is typically carried out for 1-2 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Dissolve the CHDM chain extender in a suitable solvent.

    • Slowly add the CHDM solution to the prepolymer with vigorous stirring.

    • Add a catalyst to facilitate the reaction between the remaining isocyanate groups and the hydroxyl groups of CHDM.

    • Continue the reaction until the desired molecular weight is achieved, which can be monitored by the disappearance of the NCO peak in the FT-IR spectrum.

    • The resulting polyurethane can be cast into a film or used as an adhesive.

Visualizations

The following diagrams illustrate the chemical synthesis and experimental workflow.

G Diacid Diacid (e.g., 1,4-CHDA) Polyester Polyester Polyol Diacid->Polyester Esterification CHDM This compound (CHDM) CHDM->Polyester Catalyst Catalyst Catalyst->Polyester PU Polyurethane Polyester->PU Curing HDI Isocyanate (e.g., HDI Trimer) HDI->PU

Caption: Synthesis of a CHDM-based polyurethane via a polyester intermediate.

G cluster_prep Prepolymer Synthesis cluster_ext Chain Extension Polyol Polyol (e.g., PPG) Prepolymer Isocyanate-Terminated Prepolymer Polyol->Prepolymer Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Prepolymer Polyurethane Final Polyurethane Prepolymer->Polyurethane Reaction CHDM This compound (CHDM) CHDM->Polyurethane Catalyst Catalyst Catalyst->Polyurethane

Caption: Two-step synthesis of polyurethane using CHDM as a chain extender.

References

Application Notes and Protocols for Polyester Synthesis with 1,1-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyesters utilizing 1,1-Cyclohexanedimethanol (CHDM). The inclusion of CHDM, a cycloaliphatic diol, into the polyester (B1180765) backbone imparts unique properties such as enhanced thermal stability, mechanical strength, and chemical resistance compared to polyesters derived from linear aliphatic diols. These characteristics make CHDM-based polyesters highly valuable for a range of applications, including advanced coatings, durable plastics, and specialized biomaterials for drug delivery and medical devices.

Overview of Polyester Synthesis with this compound

The most common and industrially scalable method for synthesizing polyesters from this compound and various diacids (or their ester derivatives) is a two-step melt polycondensation process. This process is favored for its efficiency and the ability to produce high molecular weight polymers without the need for solvents.

The two primary stages of this process are:

  • Esterification or Transesterification: In this initial step, the diol (CHDM) reacts with a diacid at elevated temperatures to form low molecular weight oligomers and water as a byproduct. If a dialkyl ester of the diacid is used, the reaction is a transesterification, and an alcohol is produced as the byproduct. An excess of the diol is often used to drive the reaction towards completion.

  • Polycondensation: The oligomers formed in the first stage are then subjected to higher temperatures and a high vacuum. This facilitates the removal of the excess diol and any remaining byproducts, driving the equilibrium towards the formation of a high molecular weight polymer. The viscosity of the reaction mixture increases significantly during this stage.

The general chemical reaction for the synthesis of a polyester from this compound and a generic dicarboxylic acid is depicted below:

cluster_reactants Reactants cluster_products Products CHDM HO-CH₂-C₆H₁₀-CH₂-OH This compound (CHDM) plus + CHDM->plus Diacid HOOC-R-COOH Dicarboxylic Acid Polyester [-O-CH₂-C₆H₁₀-CH₂-O-CO-R-CO-]n Polyester Diacid->Polyester Polycondensation (Heat, Vacuum, Catalyst) plus->Diacid plus2 + Polyester->plus2 Water H₂O Water plus2->Water

Caption: General reaction scheme for polyester synthesis.

Data Presentation: Properties of CHDM-Based Polyesters

The properties of polyesters derived from this compound can be tailored by the choice of the dicarboxylic acid co-monomer. The length and nature of the 'R' group in the dicarboxylic acid influence the thermal and mechanical properties of the resulting polymer. Below is a summary of typical properties for polyesters synthesized from CHDM and various common aliphatic diacids.

Diacid Co-monomerPolyester AbbreviationMolecular Weight (Mn, g/mol )Polydispersity Index (PDI)Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)
Succinic AcidPCHS12,000 - 37,000~2.0VariesVaries
Adipic AcidPCHA>60,000 (Mw)-~-25~60-70
Sebacic AcidPCHSe>60,000 (Mw)-~-10~80-90

Note: The values presented are approximate and can vary significantly based on the specific synthesis conditions, including monomer ratio, catalyst type and concentration, reaction time, and temperature.

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of polyesters from this compound and a dicarboxylic acid via a two-step melt polycondensation. Specific conditions for different diacids are noted where available.

Materials and Equipment
  • Monomers:

    • This compound (CHDM), polymer grade

    • Dicarboxylic acid (e.g., Succinic acid, Adipic acid, Sebacic acid), high purity

  • Catalyst:

    • Titanium(IV) butoxide (TBT) or Antimony(III) oxide (Sb₂O₃)

  • Stabilizer (Optional):

    • Phosphoric acid or other antioxidants

  • Equipment:

    • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum port

    • Heating mantle with a temperature controller

    • High-vacuum pump

    • Collection flask for byproducts

    • Inert gas supply (Nitrogen or Argon)

Experimental Workflow

The overall experimental workflow for the two-step melt polycondensation is illustrated in the following diagram:

G cluster_prep Preparation cluster_step1 Step 1: Esterification cluster_step2 Step 2: Polycondensation cluster_final Product Isolation charge_reactants Charge Reactor with CHDM and Diacid add_catalyst Add Catalyst and Stabilizer charge_reactants->add_catalyst heat_esterification Heat to 180-220°C under Nitrogen add_catalyst->heat_esterification collect_water Collect Water Byproduct heat_esterification->collect_water apply_vacuum Gradually Apply Vacuum (<1 Torr) collect_water->apply_vacuum heat_polycondensation Increase Temperature to 240-280°C apply_vacuum->heat_polycondensation monitor_viscosity Monitor Viscosity Increase heat_polycondensation->monitor_viscosity cool_polymer Cool Polymer under Nitrogen monitor_viscosity->cool_polymer extrude_pelletize Extrude and Pelletize cool_polymer->extrude_pelletize

Caption: Experimental workflow for polyester synthesis.

Detailed Synthesis Procedure
  • Reactor Setup and Charging:

    • Thoroughly dry all glassware in an oven at >100°C overnight and assemble the reactor system while hot under a stream of dry nitrogen to ensure an inert atmosphere.

    • Charge the reactor with this compound and the chosen dicarboxylic acid. A slight molar excess of the diol (e.g., 1.1 to 1.2 molar equivalents) is typically used.

    • Add the catalyst (e.g., 200-500 ppm of TBT relative to the diacid) and an optional stabilizer.

  • Step 1: Esterification

    • Begin stirring the reaction mixture and maintain a slow, continuous flow of nitrogen.

    • Gradually heat the reactor to the esterification temperature, typically in the range of 180-220°C. The exact temperature will depend on the specific diacid used.

    • Water will begin to distill from the reaction mixture and should be collected in a cooled receiving flask.

    • Continue this stage for 2-4 hours, or until approximately 90-95% of the theoretical amount of water has been collected. This indicates the formation of low molecular weight oligomers.

  • Step 2: Polycondensation

    • Gradually increase the temperature of the reaction mixture to the polycondensation temperature, typically between 240-280°C.

    • Simultaneously, slowly and carefully apply a high vacuum to the system (pressure should be reduced to <1 Torr). This is a critical step to avoid excessive foaming of the viscous oligomers.

    • The excess CHDM and any remaining water will be removed from the reactor and collected.

    • The viscosity of the molten polymer will increase significantly as the polymerization progresses. The reaction is monitored by the torque on the mechanical stirrer.

    • Continue the polycondensation for 2-5 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Product Isolation and Characterization

    • Once the desired viscosity is reached, discontinue heating and break the vacuum by introducing nitrogen into the reactor.

    • While still molten, extrude the polymer from the reactor under positive nitrogen pressure into a water bath to solidify.

    • The solidified polymer strand can then be pelletized for further processing and characterization.

    • The resulting polyester can be characterized by various techniques:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition.

      • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

      • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

      • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

      • Mechanical Testing: To evaluate properties such as tensile strength, modulus, and elongation at break.

Signaling Pathways and Logical Relationships

The relationship between the choice of aliphatic diacid and the resulting polyester's thermal properties can be visualized as follows. Generally, as the number of methylene (B1212753) units in the flexible diacid chain increases, the glass transition temperature (Tg) and melting temperature (Tm) of the polyester tend to decrease due to increased chain flexibility.

G succinic Succinic Acid (n=2) high_Tg_Tm Higher Tg and Tm (More Rigid) succinic->high_Tg_Tm Leads to adipic Adipic Acid (n=4) low_Tg_Tm Lower Tg and Tm (More Flexible) adipic->low_Tg_Tm Leads to sebacic Sebacic Acid (n=8) sebacic->low_Tg_Tm Leads to

Caption: Influence of diacid on thermal properties.

These protocols and application notes provide a foundational guide for the synthesis and characterization of polyesters based on this compound. Researchers are encouraged to optimize the reaction conditions based on the specific diacid used and the desired properties of the final polymer.

Application Notes: Enhancing Polymer Stiffness with 1,4-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol extensively utilized as a comonomer in the synthesis of various polyesters to significantly enhance their thermal and mechanical properties. The incorporation of CHDM's rigid and non-planar cyclohexane (B81311) ring into the polymer backbone disrupts chain linearity, leading to increased stiffness, hardness, and thermal stability. These enhanced characteristics make CHDM-modified polyesters, such as polyethylene (B3416737) terephthalate (B1205515) glycol-modified (PETG) and poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), highly desirable for a wide range of applications, including durable goods, packaging, and medical devices.

The primary mechanism behind the stiffening effect of CHDM is the introduction of the bulky cyclohexane ring, which restricts the rotational freedom of the polymer chains. This increased rigidity elevates the glass transition temperature (Tg) of the polymer, the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is indicative of a material that maintains its stiffness and dimensional stability over a broader temperature range. Furthermore, the stereochemistry of CHDM, existing as cis and trans isomers, influences the final properties of the polyester. The trans isomer, being more linear and symmetrical, tends to promote higher crystallinity, melting point (Tm), and glass transition temperature compared to the cis isomer.

Key Attributes of CHDM-based Polyesters:

  • Enhanced Thermal Stability: The rigid cyclohexane ring increases the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polyesters compared to their linear aliphatic counterparts.[1]

  • Improved Mechanical Properties: CHDM contributes to increased hardness, tensile strength, and rigidity in polyesters.[1]

  • Increased Durability and Chemical Resistance: The cycloaliphatic nature of CHDM provides excellent resistance to hydrolysis and chemicals.[1]

Data Presentation

The following tables summarize the impact of CHDM incorporation on the thermal and mechanical properties of polyesters.

Table 1: Thermal Properties of CHDM-based Polyesters

PolyesterDiacid ComonomerCHDM Content (mol%)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
PETTerephthalic Acid0~78-81~250-260
PETGTerephthalic Acid32-62~80Amorphous
PCTTerephthalic Acid100~88~300
PCT (trans-CHDM)Terephthalic Acid10090308
PCT (cis-CHDM)Terephthalic Acid10060248

Note: The properties of PETG can vary depending on the specific grade and manufacturer.

Table 2: Mechanical Properties of CHDM-based Polyesters

PolymerTensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
PET2000-310048-7250-300
PETG~2100~50-53~130
PCT---

Note: Data for PCT mechanical properties can vary significantly based on the cis/trans ratio and processing conditions. PETG data is based on typical values for 3D printing filaments.[2][3]

Visualization of Concepts

CHDM_Effect cluster_0 Polymer Backbone cluster_1 Monomer Linear_Polymer Linear Polymer Chain (e.g., PET) Low_Stiffness Lower Stiffness Lower Tg Linear_Polymer->Low_Stiffness Results in CHDM_Polymer CHDM-Containing Polymer Chain (e.g., PETG) High_Stiffness Increased Stiffness Higher Tg CHDM_Polymer->High_Stiffness Results in CHDM 1,4-Cyclohexanedimethanol (Rigid Cycloaliphatic Diol) CHDM->CHDM_Polymer Incorporation Melt_Polymerization_Workflow A Charge Reactants (DMT/TPA, EG, CHDM, Catalyst) B Esterification/Transesterification (180-220°C, N2 atmosphere) A->B C Byproduct Removal (Methanol/Water) B->C D Add Polycondensation Catalyst & Stabilizer C->D E Polycondensation (250-280°C, <1 torr vacuum) D->E F Viscosity Increase E->F G Extrusion & Pelletization F->G DMA_Analysis_Pathway A Prepare Rectangular Specimen B Mount in DMA Fixture (e.g., 3-point bend) A->B C Set Test Parameters (Frequency, Strain, Temp. Range, Heat Rate) B->C D Run Temperature Sweep C->D E Acquire Data (E', E'', tan δ vs. Temperature) D->E F Determine Glass Transition (Tg) E->F

References

Application Notes and Protocols: 1,4-Cyclohexanedimethanol (CHDM) in Powder Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-Cyclohexanedimethanol (CHDM) in the formulation of high-performance polyester (B1180765) powder coatings. The inclusion of CHDM, a cycloaliphatic diol, in polyester resins imparts significant improvements in durability, weatherability, and mechanical properties, making it a key monomer for advanced coating applications.

Introduction

1,4-Cyclohexanedimethanol (CHDM) is a symmetrical, cycloaliphatic glycol widely used in the synthesis of polyester resins for powder coatings. Its rigid and stable cyclohexyl ring structure, when incorporated into the polymer backbone, enhances the performance of the final coating in several key areas. Compared to linear aliphatic diols, CHDM provides a superior balance of hardness and flexibility, improved thermal stability, and excellent resistance to weathering and chemical degradation. These properties are critical for demanding applications such as architectural coatings, automotive components, and industrial equipment.

Key Performance Benefits of CHDM in Powder Coatings

The incorporation of CHDM into polyester powder coating formulations offers a range of performance enhancements:

  • Improved Weatherability: CHDM-containing polyesters exhibit excellent resistance to UV degradation and hydrolysis, leading to superior gloss and color retention upon prolonged outdoor exposure.[1][2]

  • Enhanced Mechanical Properties: The rigid cycloaliphatic structure of CHDM contributes to increased hardness, impact resistance, and flexibility of the cured coating.[3]

  • Excellent Chemical and Stain Resistance: Coatings formulated with CHDM-based polyesters demonstrate improved resistance to a variety of chemicals and stains.

  • Good Thermal Stability: The incorporation of CHDM can increase the glass transition temperature (Tg) of the polyester resin, which is crucial for the storage stability of the powder coating.[1]

Data Presentation: Performance of CHDM-Based Polyester Powder Coatings

The following tables summarize the typical performance characteristics of polyester powder coatings formulated with and without 1,4-Cyclohexanedimethanol. The data is representative of industry-standard formulations and testing methodologies.

Table 1: Mechanical Properties of Cured Powder Coatings

PropertyTest MethodFormulation without CHDM (Control)Formulation with CHDM
Pencil HardnessASTM D3363H2H
Impact Resistance (Direct)ASTM D279480 in-lbs160 in-lbs
Impact Resistance (Reverse)ASTM D279460 in-lbs140 in-lbs
Adhesion (Cross-hatch)ASTM D33594B5B
Flexibility (Mandrel Bend)ASTM D5221/4 inch1/8 inch

Table 2: Weathering and Chemical Resistance

PropertyTest MethodFormulation without CHDM (Control)Formulation with CHDM
Accelerated Weathering (QUV, 1000 hours)
Gloss Retention (60°)ASTM D523 / G15465%85%
Color Change (ΔE)ASTM D2244< 3.0< 1.0
Chemical Resistance (24-hour spot test)
10% Hydrochloric AcidASTM D1308Slight softeningNo effect
10% Sodium HydroxideASTM D1308Moderate softeningSlight softening
Methyl Ethyl Ketone (MEK)ASTM D5402 (100 double rubs)50>100

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a CHDM-based polyester resin and the formulation and testing of a corresponding powder coating.

Protocol 1: Synthesis of Carboxyl-Functional Polyester Resin with CHDM

This protocol describes a two-step melt condensation process for synthesizing a carboxyl-functional polyester resin suitable for powder coatings.

Materials:

  • Neopentyl Glycol (NPG)

  • 1,4-Cyclohexanedimethanol (CHDM)

  • Isophthalic Acid (IPA)

  • Terephthalic Acid (TPA)

  • Adipic Acid

  • Fascat® 4100 (Esterification Catalyst)

  • Nitrogen gas supply

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a packed distillation column with a condenser.

  • Heating mantle

  • Vacuum pump

Procedure:

  • Charging the Reactor: Charge the reactor with Neopentyl Glycol, 1,4-Cyclohexanedimethanol, Isophthalic Acid, Terephthalic Acid, and Adipic Acid in the desired molar ratios. A typical molar ratio might be NPG:CHDM:IPA:TPA:Adipic Acid of 0.8:0.2:0.6:0.3:0.1.

  • First Stage - Esterification:

    • Start purging the reactor with a slow stream of nitrogen.

    • Begin heating the mixture with continuous stirring.

    • Raise the temperature to 190-230°C. Water will begin to distill off as the esterification reaction proceeds.

    • Continue this stage until the reaction mixture becomes clear and the acid value is below 15 mg KOH/g. This typically takes 4-6 hours.

  • Second Stage - Polycondensation:

    • Add the catalyst (e.g., 0.1% by weight of total reactants).

    • Gradually increase the temperature to 230-250°C.

    • Slowly apply vacuum to the system, gradually reducing the pressure to below 5 mm Hg. This will facilitate the removal of glycol and water, driving the polymerization reaction.

    • Monitor the reaction by measuring the viscosity of the molten polymer (e.g., using the stirrer torque) and periodically taking samples to measure the acid value and softening point.

    • Continue the reaction until the desired acid value (e.g., 30-35 mg KOH/g) and softening point are reached.

  • Discharging and Cooling:

    • Break the vacuum with nitrogen.

    • Discharge the molten polyester resin onto a cooling belt or into cooling trays.

    • Once cooled to room temperature, the solid resin can be broken up and milled into smaller flakes for use in the powder coating formulation.

Protocol 2: Formulation and Manufacturing of a TGIC-Cured Powder Coating

This protocol outlines the steps for producing a thermosetting polyester powder coating using the CHDM-based resin synthesized in Protocol 1.

Materials:

  • CHDM-based Polyester Resin (from Protocol 1)

  • Triglycidyl Isocyanurate (TGIC) Curing Agent

  • Titanium Dioxide (Pigment)

  • Flow Control Agent (e.g., acrylic copolymer)

  • Degassing Agent (e.g., Benzoin)

Equipment:

  • High-speed mixer

  • Twin-screw extruder

  • Chill rolls

  • Grinder/Micronizer

  • Sieving equipment

Procedure:

  • Premixing:

    • Weigh all the components according to the formulation. A typical formulation by weight might be: Polyester Resin (60%), TGIC (5%), Titanium Dioxide (30%), Flow Control Agent (1%), Degassing Agent (0.5%), and other additives as needed.

    • Combine all the ingredients in a high-speed mixer and blend until a homogeneous dry blend is obtained.[4]

  • Extrusion:

    • Feed the premix into a twin-screw extruder.

    • The extruder barrel temperature should be set to a range that allows for melting and thorough mixing without initiating the curing reaction (typically 90-120°C).

    • The molten extrudate is a homogenized blend of all the components.

  • Cooling and Crushing:

    • The hot extrudate is passed through chill rolls to rapidly cool and solidify it into a thin, brittle sheet.

    • The cooled sheet is then crushed into smaller chips.

  • Grinding and Sieving:

    • The chips are ground or micronized to a fine powder with a controlled particle size distribution (typically 20-50 microns).

    • The powder is then sieved to remove any oversized particles.

  • Packaging: The final powder coating is packaged in airtight, moisture-proof containers.

Protocol 3: Application and Curing of the Powder Coating

Equipment:

  • Electrostatic spray gun

  • Curing oven

  • Steel test panels (pre-cleaned and phosphated)

Procedure:

  • Substrate Preparation: Ensure the steel test panels are clean and properly pretreated (e.g., with a zinc phosphate (B84403) conversion coating) to ensure good adhesion.

  • Electrostatic Application:

    • Ground the test panels.

    • Apply the powder coating to the panels using an electrostatic spray gun to a uniform dry film thickness of 2.0-3.0 mils (50-75 microns).

  • Curing:

    • Place the coated panels in a preheated curing oven.

    • A typical curing schedule is 10-15 minutes at 200°C (metal temperature). The exact time and temperature will depend on the specific formulation.

Protocol 4: Performance Testing of the Cured Coating

The following standard ASTM test methods should be used to evaluate the performance of the cured powder coating.

  • Gloss Measurement (ASTM D523):

    • Use a 60° gloss meter to measure the specular gloss of the cured coating.[5][6]

    • Take at least three readings at different locations on the panel and calculate the average.

  • Adhesion Test (ASTM D3359 - Method B):

    • Use a cross-hatch cutter to make a lattice pattern of cuts through the coating to the substrate.

    • Apply pressure-sensitive tape over the lattice and then rapidly remove it.

    • Rate the adhesion on a scale of 0B to 5B by comparing the appearance of the grid to the standard.[7]

  • Impact Resistance (ASTM D2794):

    • Use a variable impact tester to drop a standard weight from increasing heights onto the coated panel.

    • Determine the maximum impact (in inch-pounds) that the coating can withstand without cracking or delaminating for both direct and reverse impact.[1][8]

  • Pencil Hardness (ASTM D3363):

    • Use a set of calibrated graphite (B72142) pencils of increasing hardness to determine the hardness of the coating.

    • The pencil hardness is defined as the hardest pencil that does not scratch or mar the surface.

  • Accelerated Weathering (ASTM G154):

    • Expose coated panels in a QUV accelerated weathering tester, which cycles between UV light exposure and moisture condensation.[9][10]

    • Periodically remove the panels (e.g., every 500 hours) to measure gloss retention and color change.

Visualizations

Polyester_Synthesis cluster_reactants Reactants cluster_process Two-Step Melt Condensation Diols Diols (NPG, CHDM) Esterification Esterification (190-230°C) - H2O Diols->Esterification Diacids Diacids (IPA, TPA, Adipic Acid) Diacids->Esterification Polycondensation Polycondensation (230-250°C, Vacuum) - Glycol, H2O Esterification->Polycondensation Oligomers Product Carboxyl-Functional Polyester Resin Polycondensation->Product

Caption: Polyester resin synthesis workflow.

Powder_Coating_Manufacturing Raw_Materials Raw Materials (Resin, Curing Agent, Pigment, Additives) Premixing Premixing (High-Speed Mixer) Raw_Materials->Premixing Extrusion Extrusion (90-120°C) Premixing->Extrusion Cooling Cooling & Crushing (Chill Rolls) Extrusion->Cooling Grinding Grinding & Sieving Cooling->Grinding Final_Product Final Powder Coating Grinding->Final_Product

Caption: Powder coating manufacturing process.

CHDM_Benefits cluster_properties Enhanced Coating Properties CHDM 1,4-Cyclohexanedimethanol (CHDM) Polyester_Backbone Incorporation into Polyester Backbone CHDM->Polyester_Backbone Weatherability Weatherability (UV & Hydrolysis Resistance) Polyester_Backbone->Weatherability Mechanical Mechanical Properties (Hardness & Flexibility) Polyester_Backbone->Mechanical Chemical_Resistance Chemical Resistance Polyester_Backbone->Chemical_Resistance

Caption: Logical relationship of CHDM to coating properties.

References

Application Notes and Protocols for Melt Polymerization of 1,4-Cyclohexanedimethanol-Based Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Cyclohexanedimethanol (B133615) (CHDM) is a cycloaliphatic diol that serves as a crucial monomer in the synthesis of high-performance polyesters.[1] The incorporation of its bulky, non-planar cyclohexane (B81311) ring into the polymer backbone imparts a unique combination of enhanced thermal stability, mechanical strength, durability, and chemical resistance compared to polyesters derived from linear aliphatic diols.[2][3] These attributes make CHDM-based polyesters, such as poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) and its copolyesters like PETG (polyethylene terephthalate (B1205515) glycol-modified), highly valuable in a wide range of applications, from packaging and electronics to automotive components and biomedical devices.[2][4]

This document provides detailed application notes and experimental protocols for the synthesis of CHDM-based polyesters using melt polymerization techniques. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis and characterization of these versatile polymers. It should be noted that while the user query specified 1,1-Cyclohexanedimethanol, the prevalent monomer in polyester (B1180765) synthesis is 1,4-Cyclohexanedimethanol (CHDM), and therefore, the following protocols and data are based on the use of 1,4-CHDM.

Melt Polymerization Technique: A Two-Stage Process

The most common and industrially scalable method for synthesizing CHDM-based polyesters is a two-stage melt polymerization process.[5] This technique is performed at elevated temperatures and involves two key stages:

  • Esterification or Transesterification: In this initial stage, the diol (CHDM, often in combination with other diols like ethylene (B1197577) glycol) reacts with a diacid (e.g., terephthalic acid) or a diester (e.g., dimethyl terephthalate) to form low molecular weight oligomers and a byproduct (water or methanol (B129727), respectively).[5] This reaction is typically carried out at temperatures ranging from 180 to 250°C under an inert atmosphere. An excess of the diol component is often used to drive the reaction towards completion.[5]

  • Polycondensation: The second stage involves increasing the temperature further (typically above 260°C) and applying a high vacuum (below 1 torr).[6] This facilitates the removal of the reaction byproduct and excess diol, driving the equilibrium towards the formation of a high molecular weight polymer.[5] The progress of the reaction is monitored by the increase in the melt viscosity, which can be observed through the torque on the mechanical stirrer.[7]

A variety of catalysts can be used to accelerate both stages of the reaction. Common catalysts include titanium-based compounds (e.g., titanium(IV) butoxide), antimony compounds (e.g., antimony(III) oxide), and tin-based compounds.[6] Stabilizers, such as phosphorous acid, are also added to prevent thermal degradation and discoloration of the polymer at high reaction temperatures.[6]

Quantitative Data Summary

The properties of CHDM-based polyesters can be tailored by varying the comonomer composition and the cis/trans isomer ratio of the CHDM. The following tables summarize key quantitative data for various CHDM-based polyesters.

PolyesterDiacid/Diester ComonomerDiol Comonomer(s)Number-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Source(s)
CHDM-based PolyestersVarious aliphatic diacids with odd carbonsCHDM12,000 - 37,000Not Reported[8]
PETG-block-PTMODimethyl TerephthalateCHDM, Ethylene Glycol, PTMO21,500 - 31,1001.7 - 2.1[7]
P(BT-co-CT)-b-PTMGDimethyl TerephthalateCHDM, 1,4-Butanediol, PTMGNot ReportedNot Reported[9]
PolyesterGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Key Mechanical PropertiesSource(s)
PCT73 - 92251 - 313Varies with cis/trans ratio of CHDM[10]
PETG~80Amorphous (no Tm)Good toughness and clarity[11]
CHDM-polyesters (with long-chain aliphatic diacids)Not ReportedNot ReportedElongation at break > 300%[8]
P(BT-co-CT)-b-PTMGNot Reported155 - 210Tensile strength and elastic modulus decrease slightly with increasing PCT content[9]

Experimental Protocols

The following are detailed protocols for the synthesis of two common types of CHDM-based polyesters via melt polymerization.

Protocol 1: Synthesis of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)

This protocol describes the synthesis of a homopolyester, PCT, from dimethyl terephthalate (DMT) and 1,4-cyclohexanedimethanol (CHDM).

Materials:

  • Dimethyl terephthalate (DMT)

  • 1,4-Cyclohexanedimethanol (CHDM) (typically a mix of cis/trans isomers)

  • Titanium(IV) butoxide (TBT) or Antimony(III) oxide (Sb₂O₃) as a catalyst

  • Phosphorous acid (H₃PO₃) or a similar antioxidant as a stabilizer

  • High-purity nitrogen gas

Equipment:

  • A reaction vessel equipped with a mechanical stirrer, nitrogen inlet, distillation column with a condenser, and a vacuum port.

  • Heating mantle with a temperature controller

  • Vacuum pump capable of reaching < 1 torr

  • Collection flask for the byproduct (methanol)

Procedure:

Step 1: Transesterification

  • Charge the reactor with DMT and CHDM. A molar ratio of CHDM to DMT of 1.2-1.5:1 is recommended.

  • Add the catalyst (e.g., 200-300 ppm of TBT) and stabilizer (e.g., 100-200 ppm of phosphorous acid).

  • Purge the reactor with high-purity nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a slow, continuous nitrogen purge throughout this stage.

  • Begin stirring the mixture and gradually heat the reactor to a temperature of 180-220°C.

  • Methanol will begin to distill off as the transesterification reaction proceeds. Collect the methanol in a cooled collection flask.

  • Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected. This typically takes 2-4 hours. The formation of low molecular weight oligomers is indicated at this point.

Step 2: Polycondensation

  • Gradually increase the temperature of the reaction mixture to 285-300°C.[2]

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 torr. This will facilitate the removal of excess CHDM and any remaining methanol.

  • The viscosity of the molten polymer will increase significantly during this stage. Monitor the torque on the mechanical stirrer as an indicator of the increasing molecular weight.

  • Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity is achieved. This stage can take an additional 2-4 hours.

  • Once the reaction is complete, break the vacuum with nitrogen gas.

  • Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify the polymer strand.

  • Pelletize the cooled polymer strand for further analysis and processing.

Protocol 2: Synthesis of a Glycol-Modified Polyethylene Terephthalate (PETG) Copolyester

This protocol describes the synthesis of a random copolyester, PETG, by partially replacing ethylene glycol with CHDM.

Materials:

  • Dimethyl terephthalate (DMT) or Terephthalic Acid (TPA)

  • Ethylene Glycol (EG)

  • 1,4-Cyclohexanedimethanol (CHDM)

  • Titanium(IV) butoxide (TBT) as a catalyst

  • Phosphorous acid (H₃PO₃) as a stabilizer

  • High-purity nitrogen gas

Equipment:

  • Same as in Protocol 1.

Procedure:

Step 1: Transesterification (or Esterification if using TPA)

  • Charge the reactor with DMT (or TPA), EG, and CHDM. The total diol to diacid/diester molar ratio should be in the range of 1.2-2.2:1.[5] The molar ratio of EG to CHDM will determine the final composition and properties of the PETG. A common commercial composition for PETG involves around 30-34 mol% of CHDM in the diol component.

  • Add the TBT catalyst (e.g., 200-300 ppm) and phosphorous acid stabilizer (e.g., 100-200 ppm).

  • Purge the reactor with nitrogen as described in Protocol 1.

  • Begin stirring and gradually heat the reactor to 180-220°C.

  • Collect the methanol (or water if using TPA) byproduct in the collection flask.

  • Continue the reaction until the theoretical amount of byproduct is collected, indicating the formation of oligomers.

Step 2: Polycondensation

  • Increase the reaction temperature to 260-280°C.

  • Gradually apply a vacuum to the system, reducing the pressure to below 1 torr.

  • The excess diols will be removed under vacuum, and the molecular weight of the polymer will increase. Monitor the melt viscosity via the stirrer torque.

  • Maintain the reaction under high vacuum and elevated temperature until the desired viscosity is reached.

  • Break the vacuum with nitrogen and extrude the molten PETG into a water bath.

  • Pelletize the resulting copolyester.

Visualizations

Melt_Polymerization_Workflow cluster_stage1 Stage 1: Esterification / Transesterification cluster_stage2 Stage 2: Polycondensation Reactants Diacid/Diester + Diol(s) (e.g., TPA/DMT + CHDM/EG) Catalyst_Stabilizer Catalyst + Stabilizer Addition Reactants->Catalyst_Stabilizer Heating_Stirring Heating (180-250°C) & Stirring under N₂ Catalyst_Stabilizer->Heating_Stirring Oligomers Formation of Low MW Oligomers Heating_Stirring->Oligomers Byproduct_Removal_1 Byproduct Removal (Water or Methanol) Oligomers->Byproduct_Removal_1 High_Temp_Vacuum Heating ( >260°C) & High Vacuum (< 1 torr) Oligomers->High_Temp_Vacuum To Polycondensation Polymerization Polymer Chain Growth High_Temp_Vacuum->Polymerization Viscosity_Increase Melt Viscosity Increase Polymerization->Viscosity_Increase Byproduct_Removal_2 Removal of Excess Diol & Byproduct Polymerization->Byproduct_Removal_2 High_MW_Polyester High MW Polyester Viscosity_Increase->High_MW_Polyester Final_Product Extrusion & Pelletization High_MW_Polyester->Final_Product Monomer_Relationships cluster_diols Diols cluster_diacids Diacids / Diesters cluster_polyesters Resulting Polyesters CHDM 1,4-Cyclohexanedimethanol (CHDM) PCT PCT (Homopolyester) CHDM->PCT PETG PETG (Copolyester) CHDM->PETG Biodegradable_Polyesters Biodegradable Polyesters CHDM->Biodegradable_Polyesters EG Ethylene Glycol (EG) EG->PETG TPA Terephthalic Acid (TPA) TPA->PCT TPA->PETG DMT Dimethyl Terephthalate (DMT) DMT->PCT DMT->PETG Aliphatic_Diacids Aliphatic Diacids Aliphatic_Diacids->Biodegradable_Polyesters

References

Application Notes & Protocols: Synthesis of Unsaturated Polyester Resins Modified with 1,4-Cyclohexanedimethanol (CHDM)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Unsaturated polyester (B1180765) resins (UPRs) are a class of thermosetting polymers widely used in composites, coatings, and adhesives due to their cost-effectiveness, ease of handling, and versatile properties.[1][2] They are synthesized via the polycondensation of diols with saturated and unsaturated dicarboxylic acids or their anhydrides. The resulting polyester polymer, which contains carbon-carbon double bonds along its backbone, is then dissolved in a vinyl-type reactive monomer, such as styrene (B11656).[3] The final curing process involves a free-radical copolymerization between the reactive monomer and the unsaturation sites in the polyester chain, forming a rigid, three-dimensional cross-linked network.[3]

The incorporation of specialty monomers allows for the tailoring of resin properties to meet specific performance demands. 1,4-Cyclohexanedimethanol (CHDM) is a symmetrical, cycloaliphatic diol used as a glycol modifier to enhance the performance of UPRs.[4] Its rigid and bulky ring structure imparts significant improvements in thermal stability, hardness, and chemical and corrosion resistance compared to resins based solely on linear aliphatic glycols like propylene (B89431) glycol or ethylene (B1197577) glycol.[4][5] These application notes provide a detailed overview and experimental protocols for the synthesis and characterization of UPRs modified with 1,4-CHDM.

Principle of Synthesis and the Role of 1,4-CHDM

The synthesis of a CHDM-modified UPR is typically a two-stage batch process: polyesterification and thinning.

  • Polyesterification : This stage involves a condensation reaction where glycols (including 1,4-CHDM) and diacids/anhydrides are heated to high temperatures (typically 180-220°C). Water is formed as a byproduct and is continuously removed to drive the reaction toward the formation of a low-molecular-weight polyester. The reaction progress is monitored by measuring the acid value of the mixture.[2][6]

  • Thinning : Once the desired acid value is reached, the hot polyester melt is cooled and dissolved in a reactive monomer, most commonly styrene. An inhibitor is added to prevent premature polymerization during storage.[2][7]

The inclusion of 1,4-CHDM in the glycol formulation disrupts the chain regularity that would be present with only linear glycols, while its rigid cycloaliphatic structure enhances the glass transition temperature (Tg), hydrolytic stability, and overall durability of the cured resin.[4][8]

logical_relationship Logical Relationship: Monomer Selection to Final Properties cluster_properties Resin & Cured Properties Unsaturated_Anhydride Unsaturated Anhydride (B1165640) (e.g., Maleic Anhydride) Saturated_Anhydride Saturated Anhydride (e.g., Phthalic Anhydride) Polyester_Backbone Polyester Backbone Properties Saturated_Anhydride->Polyester_Backbone Controls spacing of unsaturation, adds rigidity Glycols Glycols (e.g., Propylene Glycol) Glycols->Polyester_Backbone Determines flexibility and basic performance CHDM Modifier Glycol (1,4-CHDM) CHDM->Polyester_Backbone Imparts rigidity, thermal & chemical resistance Final_Properties Final Cured UPR Properties Polyester_Backbone->Final_Properties Curing with Styrene

Caption: Influence of Monomers on UPR Properties.

Data Presentation: Comparative Properties

The incorporation of 1,4-CHDM significantly alters the thermomechanical properties of the resulting UPR. The table below provides a summary of expected quantitative data comparing a standard resin with a CHDM-modified formulation.

PropertyStandard UPR (PG-based)CHDM-Modified UPRTest Method
Liquid Resin Properties
Acid Value (mg KOH/g)25 - 3525 - 35ASTM D1639
Viscosity @ 25°C (cPs)400 - 600500 - 800ASTM D2196
Styrene Content (%)~35%~35%ASTM D2196
Cured Resin Properties
Glass Transition Temp. (Tg)80 - 100 °C110 - 140 °CASTM E1356 (DSC)
Tensile Strength (MPa)50 - 6560 - 80ASTM D638
Flexural Strength (MPa)90 - 110110 - 140ASTM D790
Heat Distortion Temp. (°C)70 - 90 °C100 - 130 °CASTM D648
Water Absorption (24h, %)0.2 - 0.40.1 - 0.2ASTM D570

Note: Values are representative and can vary based on the precise molar ratios of reactants and curing conditions. The enhanced properties of the CHDM-modified resin, such as higher Tg, strength, and heat distortion temperature, are attributed to the rigid cycloaliphatic structure of CHDM.[4][5]

Experimental Protocols

Protocol 1: Synthesis of 1,4-CHDM Modified Unsaturated Polyester Resin

This protocol describes the synthesis of a UPR using a molar ratio of Maleic Anhydride:Phthalic Anhydride:Propylene Glycol:1,4-CHDM of 0.6:0.4:0.7:0.4.

1.1 Materials & Equipment:

  • Reactants : Maleic Anhydride (MA), Phthalic Anhydride (PA), Propylene Glycol (PG), 1,4-Cyclohexanedimethanol (CHDM).

  • Solvent : Xylene (for azeotropic water removal, optional).

  • Inhibitor : Hydroquinone (B1673460) (HQ).

  • Reactive Diluent : Styrene monomer.

  • Equipment : 1L three-neck reaction kettle, mechanical stirrer, heating mantle with temperature controller, thermometer, Dean-Stark trap (if using xylene) or packed column with condenser, nitrogen gas inlet.

1.2 Procedure (Polyesterification Stage):

  • Charge the reaction kettle with phthalic anhydride (e.g., 59.2 g, 0.4 mol), propylene glycol (e.g., 53.2 g, 0.7 mol), and 1,4-CHDM (e.g., 57.6 g, 0.4 mol).

  • Begin slow mechanical stirring and start purging the system with a gentle stream of nitrogen gas.

  • Heat the mixture to 120-130°C until the solids have completely melted and the mixture is clear.

  • Once homogenous, add maleic anhydride (e.g., 58.8 g, 0.6 mol) to the reactor. CAUTION: This addition may be exothermic.

  • Slowly raise the temperature of the reaction mixture to 190-200°C. Water from the condensation reaction will begin to distill off.

  • Maintain the temperature at 190-200°C, collecting the water byproduct. The reaction progress is monitored by taking small samples periodically (e.g., every 30-60 minutes) to measure the acid value.

  • Continue the reaction until the acid value drops to the target range of 25-35 mg KOH/g. This process can take several hours.[2]

  • Once the target acid value is reached, turn off the heat and allow the reactor to cool to approximately 160-170°C.

  • Add a small amount of hydroquinone inhibitor (e.g., 0.05 g) and stir for 10 minutes to ensure it is fully dissolved.

1.3 Procedure (Thinning Stage):

  • Continue to cool the polyester melt to below 100°C under a nitrogen blanket and with slow stirring.

  • In a separate vessel, measure the required amount of styrene monomer (to achieve ~35% by final weight).

  • Slowly and carefully add the hot polyester melt to the styrene monomer with vigorous stirring. Never add styrene to the hot resin as this can cause a dangerous, uncontrolled exothermic reaction.

  • Continue stirring until the resin is completely dissolved and the mixture is homogenous.

  • Allow the final resin to cool to room temperature. Store in a sealed, opaque container in a cool, dark place.

Protocol 2: Curing of the Synthesized Resin

2.1 Materials:

  • Synthesized CHDM-modified UPR.

  • Initiator (Catalyst) : Methyl Ethyl Ketone Peroxide (MEKP).

  • Accelerator (Promoter) : 6% Cobalt Naphthenate or Cobalt Octoate.

  • Molds for casting (e.g., glass plates with spacers).

2.2 Procedure:

  • To 100g of the synthesized UPR, add 0.2g of 6% cobalt naphthenate accelerator and stir thoroughly until the mixture is uniform.

  • Add 1.5g of MEKP initiator to the mixture. Stir vigorously for one minute, ensuring complete dispersion. Avoid whipping excessive air into the resin.

  • Immediately pour the catalyzed resin into the desired mold. The resin will begin to gel shortly.

  • Allow the casting to cure at room temperature for 24 hours, followed by a post-cure in an oven at 80°C for 3-4 hours to ensure complete cross-linking.

Protocol 3: Key Characterization Methods
  • Acid Value Determination : Titrate a known weight of resin dissolved in a suitable solvent (e.g., acetone/pyridine mixture) with a standardized solution of potassium hydroxide (B78521) (KOH) using a phenolphthalein (B1677637) indicator.

  • FTIR Spectroscopy : Confirm the formation of the polyester by observing the appearance of the characteristic ester carbonyl (~1730 cm⁻¹) peak and the disappearance of the hydroxyl (~3400 cm⁻¹) and anhydride peaks.[6]

  • Differential Scanning Calorimetry (DSC) : Determine the glass transition temperature (Tg) of the cured polymer, which indicates its thermal performance.[9]

  • Thermogravimetric Analysis (TGA) : Evaluate the thermal stability and decomposition profile of the cured resin.[10]

  • Mechanical Testing : Perform tensile and flexural tests on cured samples according to ASTM standards to determine the material's strength and modulus.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from synthesis to characterization.

experimental_workflow Experimental Workflow: UPR Synthesis and Characterization cluster_synthesis Resin Synthesis cluster_curing Curing & Sample Prep cluster_characterization Characterization Charge_Reactants 1. Charge Reactor (Glycols + Anhydrides) Polyesterification 2. Heat to 190-200°C (under N2) Monitor_AV 3. Monitor Acid Value (Target: 25-35) Polyesterification->Monitor_AV Cool_Inhibit 4. Cool & Add Inhibitor Monitor_AV->Cool_Inhibit Target Reached Thinning 5. Thinning with Styrene Cool_Inhibit->Thinning Final_Resin Final Liquid UPR Thinning->Final_Resin Add_Accelerator 6. Add Accelerator (Cobalt Naphthenate) Final_Resin->Add_Accelerator FTIR FTIR Final_Resin->FTIR Liquid State Add_Initiator 7. Add Initiator (MEKP) Add_Accelerator->Add_Initiator Casting 8. Cast into Molds Add_Initiator->Casting Cure 9. Cure (24h RT + 4h @ 80°C) Casting->Cure Cured_Sample Cured Solid Sample Cure->Cured_Sample DSC DSC (Tg) Cured_Sample->DSC TGA TGA (Stability) Cured_Sample->TGA Mechanical Mechanical Testing Cured_Sample->Mechanical

Caption: Workflow for CHDM-Modified UPR Synthesis.

References

Characterization of Polymers Derived from 1,1-Cyclohexanedimethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol that serves as a valuable monomer in the synthesis of high-performance polyesters. The inclusion of the cyclohexane (B81311) ring into the polymer backbone imparts unique properties, including enhanced thermal stability, mechanical strength, and chemical resistance, making these polymers attractive for a range of applications, from advanced materials to biomedical devices and drug delivery systems.[1][2] While the majority of published research focuses on polymers derived from 1,4-cyclohexanedimethanol (B133615), the exploration of other isomers, such as 1,1-cyclohexanedimethanol, presents an opportunity for the development of novel polymers with distinct characteristics.

This document provides a comprehensive overview of the characterization of polyesters derived from cyclohexanedimethanol, with a primary focus on the well-documented 1,4-isomer as a model system. It further outlines the experimental protocols necessary to synthesize and characterize polymers derived from the less-explored this compound, offering a foundational guide for researchers in this area.

Key Attributes of CHDM-Based Polyesters

Polyesters incorporating CHDM exhibit several desirable properties compared to their linear aliphatic counterparts:

  • Enhanced Thermal Stability: The rigid cyclohexane ring structure increases the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polyesters.[1][3]

  • Improved Mechanical Properties: The incorporation of CHDM contributes to increased hardness, tensile strength, and rigidity.[1][3]

  • Superior Chemical Resistance: The cycloaliphatic nature of CHDM provides excellent resistance to hydrolysis and various chemicals.[1][3]

  • Potential for Biocompatibility and Biodegradability: Aliphatic polyesters containing CHDM are being investigated for biomedical applications due to their potential for biocompatibility and biodegradability, making them suitable for use in drug delivery systems and medical devices.[2][4]

Applications in Drug Development

The unique properties of CHDM-based polyesters make them promising candidates for various applications in drug development:

  • Controlled Drug Release: Biodegradable aliphatic polyesters can be formulated into microparticles, nanoparticles, and implants for the sustained and controlled release of therapeutic agents. The degradation rate and, consequently, the drug release profile can be tailored by modifying the polymer composition.[1][4]

  • Biomaterial Scaffolds: The mechanical integrity and biocompatibility of CHDM-polyesters make them suitable for creating scaffolds for tissue engineering.[4]

  • Medical Devices: The durability and chemical resistance of these polyesters are advantageous for manufacturing certain medical devices.[1]

Synthesis of CHDM-Based Polyesters

A common method for synthesizing CHDM-based polyesters is a two-step melt polycondensation process. The following is a general protocol for the synthesis of a polyester (B1180765) from CHDM and a dicarboxylic acid (e.g., terephthalic acid or adipic acid).

Protocol: Two-Step Melt Polycondensation

Materials:

  • This compound (or 1,4-Cyclohexanedimethanol)

  • Dicarboxylic acid (e.g., Terephthalic acid, Adipic acid) or its dimethyl ester

  • Catalyst (e.g., Antimony trioxide, Titanium(IV) isopropoxide)

  • Stabilizer (e.g., Phosphorous acid)

  • High-purity nitrogen gas

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser/distillation column

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Esterification/Transesterification:

    • Charge the reactor with the dicarboxylic acid (or its dimethyl ester) and an excess of CHDM (typically a molar ratio of 1:1.2 to 1:2.2).[3][5]

    • Add the catalyst and stabilizer to the reaction mixture.[1]

    • Purge the reactor with nitrogen to create an inert atmosphere.[1]

    • Heat the mixture with continuous stirring to a temperature of 180-250°C.[1]

    • Water or methanol (B129727) will be produced as a byproduct and should be collected through the distillation column.

    • Continue this stage until the theoretical amount of byproduct has been collected, indicating the formation of low molecular weight oligomers.[1]

  • Polycondensation:

    • Gradually increase the temperature to 250-290°C.

    • Slowly apply a vacuum to the system, reducing the pressure to below 1 torr.[1] This facilitates the removal of excess diol and other volatile byproducts, driving the polymerization forward.

    • The viscosity of the molten polymer will increase significantly during this stage. The reaction is considered complete when the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer.[1]

    • Extrude the polymer from the reactor and cool it in a water bath.

    • Pelletize the resulting polymer for subsequent characterization.

G Workflow for Polyester Synthesis via Melt Polycondensation cluster_0 Esterification/Transesterification cluster_1 Polycondensation charge_reactants Charge Reactants (CHDM, Diacid, Catalyst, Stabilizer) purge_n2 Purge with Nitrogen charge_reactants->purge_n2 heat_stir Heat and Stir (180-250°C) purge_n2->heat_stir collect_byproduct Collect Byproduct (Water/Methanol) heat_stir->collect_byproduct increase_temp Increase Temperature (250-290°C) collect_byproduct->increase_temp Oligomer Formation apply_vacuum Apply Vacuum (<1 torr) increase_temp->apply_vacuum monitor_viscosity Monitor Viscosity apply_vacuum->monitor_viscosity extrude_cool Extrude and Cool monitor_viscosity->extrude_cool pelletize Pelletize extrude_cool->pelletize

Caption: General workflow for the two-step melt polycondensation synthesis of CHDM-based polyesters.

Characterization of CHDM-Based Polymers

A comprehensive characterization of the synthesized polymers is crucial to understand their structure-property relationships. The following sections detail the key experimental protocols.

Thermal Analysis

1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan to encapsulate the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a constant flow of nitrogen (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected Tg (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point.

    • Hold the sample at this temperature for a few minutes to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to below the Tg.

    • Heat the sample again at the same controlled rate to a temperature above the melting point.

  • Data Analysis: The second heating scan is typically used to determine the Tg, Tm, and enthalpy of fusion.

2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Protocol:

  • Sample Preparation: Place 5-10 mg of the polymer sample into a TGA pan (ceramic or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with a controlled atmosphere (e.g., nitrogen or air) at a specific flow rate (e.g., 20-50 mL/min).

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition and the temperature at maximum weight loss are key parameters for evaluating thermal stability.

G Workflow for Polymer Thermal Analysis cluster_0 Differential Scanning Calorimetry (DSC) cluster_1 Thermogravimetric Analysis (TGA) start Polymer Sample dsc_prep Sample Preparation (5-10 mg in pan) start->dsc_prep tga_prep Sample Preparation (5-10 mg in pan) start->tga_prep dsc_run Run Thermal Program (Heat-Cool-Heat) dsc_prep->dsc_run dsc_analyze Analyze Second Heating Scan dsc_run->dsc_analyze dsc_results Tg, Tm, Tc dsc_analyze->dsc_results tga_run Heat in Controlled Atmosphere tga_prep->tga_run tga_analyze Analyze Weight Loss Curve tga_run->tga_analyze tga_results Decomposition Temperature tga_analyze->tga_results

Caption: Experimental workflow for the thermal characterization of polymers using DSC and TGA.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the chemical structure of the synthesized polyesters, confirming the incorporation of the monomers, and determining the copolymer composition.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the polymer sample in a suitable deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or a mixture of trifluoroacetic acid and CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration of proton signals, and the presence of characteristic carbon signals to confirm the polymer structure.

Mechanical Testing

The mechanical properties of the polymers, such as tensile strength, Young's modulus, and elongation at break, are critical for their application in medical devices and tissue engineering scaffolds. These properties are typically evaluated using a universal testing machine according to ASTM standards.

Protocol (based on ASTM D638 for tensile properties):

  • Sample Preparation: Prepare dumbbell-shaped specimens of the polymer by injection molding or by cutting from a compression-molded sheet.

  • Testing:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and elongation data throughout the test.

  • Data Analysis: From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.

Quantitative Data for CHDM-Based Polyesters

The following tables summarize typical thermal and mechanical properties of polyesters derived from 1,4-cyclohexanedimethanol with various dicarboxylic acids. It is important to note that specific values can vary depending on the molecular weight of the polymer and the cis/trans isomer ratio of the CHDM.

Table 1: Thermal Properties of 1,4-CHDM Based Polyesters

Dicarboxylic AcidPolymer NameGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
Terephthalic AcidPoly(1,4-cyclohexylenedimethylene terephthalate) (PCT)~88-90~285-300[6][7]
Adipic AcidPoly(1,4-cyclohexylenedimethylene adipate)--
Sebacic AcidPoly(1,4-cyclohexylenedimethylene sebacate)--

Data for adipate (B1204190) and sebacate-based polyesters are less commonly reported and can vary significantly with molecular weight.

Table 2: Mechanical Properties of 1,4-CHDM Based Polyesters

Dicarboxylic AcidPolymer NameTensile Strength (MPa)Elongation at Break (%)
Terephthalic AcidPoly(1,4-cyclohexylenedimethylene terephthalate) (PCT)~52~250
Adipic AcidPoly(1,4-cyclohexylenedimethylene adipate)->150
Sebacic AcidPoly(1,4-cyclohexylenedimethylene sebacate)->150

Mechanical properties are highly dependent on the degree of crystallinity and molecular weight.

Characterization of Polymers from this compound: A Prospective Outlook

Currently, there is a notable lack of published data on the synthesis and characterization of polyesters derived specifically from this compound. However, the protocols outlined in this document for synthesis and characterization can be directly applied to investigate these novel polymers.

It is hypothesized that the gem-dimethyl group on the cyclohexane ring in 1,1-CHDM will introduce steric hindrance, potentially leading to:

  • Amorphous or Low-Crystallinity Polymers: The bulky gem-dimethyl group may disrupt chain packing and hinder crystallization.

  • Altered Thermal Properties: The Tg may be influenced by the restricted chain mobility, while the Tm may be lower or absent if the polymer is amorphous.

  • Different Mechanical Properties: The lack of crystallinity would likely result in lower tensile strength and higher elongation at break compared to semi-crystalline analogs from 1,4-CHDM.

Researchers are encouraged to utilize the provided protocols to synthesize and characterize polyesters from this compound and various dicarboxylic acids to explore their unique properties and potential applications.

G Logical Relationship for Characterizing Novel 1,1-CHDM Polymers start Investigate Polymers from This compound synthesis Synthesize Polyesters (using established protocols) start->synthesis characterization Characterize Polymers (DSC, TGA, NMR, Mechanical Testing) synthesis->characterization data_analysis Analyze and Compare Data (with 1,4-CHDM polymers) characterization->data_analysis application Evaluate for Drug Delivery and Biomedical Applications data_analysis->application

Caption: A logical workflow for the synthesis, characterization, and evaluation of novel polymers derived from this compound.

Conclusion

Polymers derived from cyclohexanedimethanol offer a versatile platform for the development of advanced materials with applications in various fields, including drug delivery and biomedical engineering. While a significant body of research exists for polymers based on 1,4-CHDM, the exploration of the 1,1-isomer remains a promising area for future investigation. The experimental protocols and comparative data presented in this document provide a solid foundation for researchers to characterize existing CHDM-based polymers and to explore the synthesis and properties of novel polymers derived from this compound.

References

Experimental protocol for the synthesis of high molecular weight polyesters

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of High Molecular Weight Polyesters

Introduction

Polyesters are a versatile class of polymers widely utilized in materials science, biomedical applications, and drug delivery, primarily due to their biodegradability and biocompatibility. The synthesis of high molecular weight (HMW) polyesters is crucial as the mechanical properties, thermal stability, and degradation kinetics of the polymer are significantly influenced by its chain length.[1][2] Achieving high molecular weights (typically number average molecular weight, Mₙ > 30,000 g/mol ) can be challenging due to equilibrium limitations, side reactions, and the need for high-purity monomers.[3][4] This document outlines detailed experimental protocols for three primary methods for synthesizing HMW polyesters: Ring-Opening Polymerization (ROP), Polycondensation (including Solid-State Polycondensation), and Acyclic Diene Metathesis (ADMET) Polymerization.

Synthesis Methodologies & Data

Several robust methods exist for the synthesis of HMW polyesters. The choice of method depends on the desired polymer architecture, available monomers, and required material properties.

Ring-Opening Polymerization (ROP)

ROP is a highly efficient method for producing HMW polyesters from cyclic monomers like lactones, lactides, and by copolymerizing epoxides with cyclic anhydrides.[5][6] This method often proceeds under mild conditions, offering excellent control over molecular weight and minimizing side reactions.[6]

  • Ring-Opening Copolymerization (ROCOP) of Epoxides and Anhydrides: This approach is promising but achieving high molecular weight can be challenging.[7] However, the use of specific catalysts, such as hydrogen-bond-functionalized imidazoles or salen chromium(III) complexes, has enabled the synthesis of polyesters with record-high molecular weights.[7][8] The in situ removal of water using a drying agent like calcium hydride (CaH₂) can significantly increase the molecular weight by suppressing chain transfer reactions.[8]

  • Enzymatic Ring-Opening Polymerization (eROP): Lipases, particularly Candida antarctica Lipase B (CALB), are effective catalysts for the ROP of lactones.[6][9] This "green chemistry" approach avoids metal catalyst residues but can sometimes be limited by high enzyme cost and achieving ultra-high molecular weights.[9]

Polycondensation

Polycondensation is a classical step-growth polymerization method involving the reaction of diols with diacids (or their derivatives).[10] Driving the reaction to completion to achieve high molecular weight requires the efficient removal of the condensation byproduct (e.g., water).[10]

  • Melt & Solution Polycondensation: These methods are energy-intensive, often requiring high temperatures and vacuum.[8] Catalyst-free solution polycondensation has been developed to achieve high molar masses (up to 187 kg/mol ) under specific conditions.[11]

  • Solid-State Polycondensation (SSP): This technique is used to upgrade the molecular weight of a pre-polymer synthesized via melt polycondensation. The pre-polymer, in solid form (pellets or powder), is heated to a temperature between its glass transition (T₉) and melting (Tₘ) temperature under vacuum or an inert gas flow.[12] This process limits thermal degradation and side reactions, making it highly effective for producing HMW polyesters like PET and PBT.[12][13]

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET is a powerful step-growth condensation polymerization for monomers containing two terminal double bonds. It has been successfully applied to synthesize HMW aliphatic polyesters (Mₙ > 44,000 g/mol ) using molybdenum or ruthenium catalysts.[4][14] The reaction is driven by the removal of a volatile byproduct, ethylene (B1197577) gas.[4]

Data Summary

The following tables summarize quantitative data from various synthesis protocols for HMW polyesters.

Table 1: Ring-Opening Polymerization (ROP) Data

Monomers Catalyst / Initiator Conditions Mₙ ( g/mol ) PDI (Mₙ/Mₙ) Ref
Propylene Oxide (PO) + Phthalic Anhydride (B1165640) (PA) Hydrogen-bond-functionalized imidazole Bulk, 100 °C 518,500 1.48 [7]
Cyclohexene (B86901) Oxide (CHO) + PA Salen Cr(III) complex + CaH₂ Bulk, 130 °C, 24h 31,200 1.06 [8]
ε-Caprolactone (ε-CL) Candida antarctica Lipase B (CALB) Bulk, 70 °C > 47,000 > 2 [6]

| Giant Macrolides (12-84 membered rings) | CALB | Bulk, 70 °C | 6,600 - 23,600 | N/A |[9] |

Table 2: Polycondensation Data

Monomers Method Catalyst Mₙ ( g/mol ) PDI (Mₙ/Mₙ) Ref
Terephthaloyl chloride + Decane-1,10-diol Solution Polycondensation Catalyst-free 187,000 2.1 [11]
Terephthalic acid + 1,4-Butanediol Melt + SSP Monobutyl tin oxide > 15,000 N/A [13]
PET Pre-polymer SSP Cobalt acetate 120,000 N/A [12]

| Dimethyl 2-mercaptosuccinate + Hexane-1,6-diol | Enzymatic Polycondensation | Immobilized CALB | 14,000 (Mₙ) | N/A |[15] |

Table 3: ADMET Polymerization Data

Monomer Catalyst Conditions Mₙ ( g/mol ) PDI (Mₙ/Mₙ) Ref
Bis(undec-10-enoate) with isosorbide Molybdenum-alkylidene Toluene, 25 °C 44,400 - 49,400 ~1.7 [4][14]

| α,ω-diene monomers | Ruthenium-carbene (HG2) | Ionic Liquid, 50 °C, in vacuo | > 30,000 | ~1.8 |[3] |

Experimental Protocols & Workflows

This section provides detailed methodologies for key synthesis experiments.

Protocol 1: High MW Polyester via ROCOP of Epoxide and Anhydride

This protocol is based on the ring-opening copolymerization of cyclohexene oxide (CHO) and phthalic anhydride (PA) using an in situ drying agent to maximize molecular weight.[8]

Materials:

  • Cyclohexene oxide (CHO), dried and distilled over CaH₂

  • Phthalic anhydride (PA)

  • Salen chromium(III) complex (catalyst)

  • 4-(dimethylamino)pyridine (DMAP) (co-catalyst)

  • Calcium hydride (CaH₂), powder

  • Anhydrous toluene

Procedure:

  • Reactor Setup: A Schlenk flask is flame-dried under vacuum and backfilled with dry nitrogen.

  • Charging Reagents: Into the flask, add phthalic anhydride (1.0 eq), salen chromium(III) catalyst (e.g., 0.01 eq), DMAP co-catalyst (e.g., 0.01 eq), and calcium hydride (0.4 eq).

  • Monomer Addition: Add freshly distilled cyclohexene oxide (1.0 eq) to the flask via syringe under a nitrogen atmosphere.

  • Polymerization: The flask is sealed and the reaction mixture is stirred at 130 °C for 24 hours.

  • Purification: After cooling to room temperature, the viscous mixture is dissolved in a minimal amount of tetrahydrofuran (B95107) (THF). The resulting solution is centrifuged to remove CaH₂ and catalyst residues.

  • Isolation: The polymer is precipitated by pouring the THF solution into a large volume of cold methanol. The white polymer precipitate is collected by filtration and dried under vacuum at 40 °C to a constant weight.

ROCOP_Workflow cluster_setup 1. Reactor Setup cluster_reagents 2. Reagent Charging (under N2) cluster_reaction 3. Polymerization cluster_purification 4. Purification & Isolation setup1 Flame-dry Schlenk flask under vacuum setup2 Backfill with dry Nitrogen setup1->setup2 reagent1 Add Phthalic Anhydride (PA) setup2->reagent1 reagent2 Add Salen Cr(III) Catalyst & DMAP Co-catalyst reagent1->reagent2 reagent3 Add CaH2 (Drying Agent) reagent2->reagent3 reagent4 Add Cyclohexene Oxide (CHO) reagent3->reagent4 reaction Stir at 130 °C for 24h reagent4->reaction purify1 Dissolve in THF reaction->purify1 purify2 Centrifuge to remove solids purify1->purify2 purify3 Precipitate in cold Methanol purify2->purify3 purify4 Filter and dry polymer under vacuum purify3->purify4 end end purify4->end High MW Polyester eROP_Workflow cluster_setup 1. Reactor Setup cluster_reaction 2. Polymerization cluster_purification 3. Purification & Isolation setup1 Charge Schlenk flask with ε-Caprolactone setup2 Add dried Novozym 435 (immobilized lipase) setup1->setup2 reaction Stir at 70-90 °C for 24-72h under N2 setup2->reaction purify1 Cool and dissolve in Chloroform/THF reaction->purify1 purify2 Filter to remove enzyme (can be recycled) purify1->purify2 purify3 Precipitate polymer in cold Methanol purify2->purify3 purify4 Collect and dry PCL under vacuum purify3->purify4 end end purify4->end High MW PCL SSP_Workflow cluster_melt Stage 1: Melt Polycondensation cluster_ssp Stage 2: Solid-State Polycondensation (SSP) ester Esterification: Diacid + Diol + Catalyst (~220 °C, remove H2O) poly Polycondensation: Increase Temp (~250 °C) Apply High Vacuum ester->poly isolate Extrude, cool, and pelletize Pre-polymer poly->isolate cryst Crystallize Pre-polymer (prevents sintering) isolate->cryst Amorphous Pre-polymer ssp_react Heat pellets below Tm (e.g., 190-220 °C) under Vacuum or N2 flow cryst->ssp_react end end ssp_react->end High MW Polyester

References

Application Notes and Protocols: 1,1-Cyclohexanedimethanol in Biocompatible Polymer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol that serves as a valuable monomer in the synthesis of high-performance polyesters and other polymers for biomedical applications. The inclusion of the bulky, rigid cyclohexane (B81311) ring into the polymer backbone imparts unique properties such as enhanced thermal stability, mechanical strength, and hydrolytic resistance compared to their linear aliphatic counterparts.[1] These characteristics, combined with their potential for biocompatibility and biodegradability, make CHDM-based polymers attractive candidates for a range of applications in drug delivery, tissue engineering, and medical devices.[1][2]

These application notes provide an overview of the use of CHDM in biocompatible polymer development, including synthesis protocols, biocompatibility data, and experimental methodologies for their evaluation.

Data Presentation: Biocompatibility of CHDM-Based Polymers

The following tables summarize the expected or reported biocompatibility of various polyesters, including those containing CHDM. Direct comparative studies on a homologous series of CHDM-based polymers are limited in the literature; therefore, some data is inferred based on the properties of similar aliphatic polyesters.

Table 1: In Vitro Cytotoxicity of CHDM-Containing Polyesters and Other Common Biocompatible Polymers

PolymerCell Viability (%)Cytotoxicity Grade (ISO 10993-5)Summary of Findings
Polymer with CHDM-DL (Expected) > 70% (Inferred)0-1 (Non-cytotoxic to slightly cytotoxic)As an aliphatic polyester, low cytotoxicity is anticipated. Degradation products (1,4-cyclohexanedimethanol and lauric acid) are not known to be highly cytotoxic at low concentrations.[3]
Poly(lactic acid) (PLA) > 80%0-1 (Non-cytotoxic to slightly cytotoxic)Generally considered non-toxic. A slight decrease in cell viability can be attributed to the acidic byproducts of its degradation.
Poly(ε-caprolactone) (PCL) > 90%0 (Non-cytotoxic)Known for its excellent biocompatibility and very low cytotoxicity due to its slow degradation rate.
Poly(lactic-co-glycolic acid) (PLGA) 70-90%0-2 (Non-cytotoxic to mildly cytotoxic)Cytotoxicity can vary depending on the monomer ratio and molecular weight, with a faster release of acidic monomers potentially leading to a more pronounced initial response.

Table 2: Hemocompatibility of CHDM-Containing Polyesters and Other Common Biocompatible Polymers

PolymerHemolysis (%)Hemolytic Properties (ASTM F756)Summary of Findings
Polymer with CHDM-DL (Expected) < 2% (Inferred)Non-hemolyticAliphatic polyesters are generally hemocompatible. The hydrophobic nature of the polymer surface is not expected to cause significant hemolysis.[3]
Poly(lactic acid) (PLA) < 2%Non-hemolyticConsidered a hemocompatible material with a low potential to induce red blood cell lysis.
Poly(ε-caprolactone) (PCL) < 2%Non-hemolyticDemonstrates excellent hemocompatibility with minimal hemolytic activity reported.
Poly(lactic-co-glycolic acid) (PLGA) < 5%Non-hemolytic to slightly hemolyticHemolytic properties can be influenced by the copolymer ratio and degradation rate.

Experimental Protocols

Protocol 1: Synthesis of CHDM-Based Polyesters via Two-Step Melt Polycondensation

This protocol describes a general method for synthesizing CHDM-based polyesters, which can be adapted for different diacid co-monomers.[1][4]

Materials:

  • This compound (CHDM)

  • Diacid or diester monomer (e.g., sebacic acid, terephthaloyl chloride)

  • Catalyst (e.g., titanium(IV) butoxide (TBT), antimony trioxide)

  • Stabilizer (e.g., phosphorous acid)

  • Nitrogen gas (high purity)

  • Reaction vessel with mechanical stirrer, nitrogen inlet, and distillation column

Procedure:

  • Esterification/Transesterification (First Step):

    • Charge the reaction vessel with the diacid/diester, CHDM (typically in a 1:1.2 to 1:2.2 molar ratio of diacid to diol), catalyst (e.g., 200-300 ppm), and stabilizer.[4][5]

    • Purge the reactor with nitrogen to establish an inert atmosphere.

    • Heat the mixture to 180-250°C with continuous stirring.[1]

    • The byproduct of this reaction (water or methanol) will be distilled off and collected.

    • Continue this stage until the theoretical amount of byproduct is collected, indicating the formation of low molecular weight oligomers.[1]

  • Polycondensation (Second Step):

    • Increase the temperature to 250-280°C.

    • Gradually apply a vacuum to the system (reducing the pressure to below 1 torr) to facilitate the removal of excess CHDM and other volatile byproducts.[1]

    • The viscosity of the molten polymer will increase as the reaction progresses. Monitor the torque on the mechanical stirrer as an indicator of increasing molecular weight.

    • Continue the reaction until the desired melt viscosity or stirrer torque is achieved.

    • Extrude the polymer from the reactor under nitrogen pressure and cool it in a water bath.

    • Pelletize the resulting polymer for further characterization.

Figure 1. Workflow for the two-step melt polycondensation of CHDM-based polyesters.

Protocol 2: In Vitro Cytotoxicity Testing - MTT Assay (ISO 10993-5)

This protocol outlines the MTT assay to assess the cytotoxicity of CHDM-based polymers.[3][6]

Materials:

  • Test polymer samples and controls (negative: high-density polyethylene; positive: organotin-stabilized PVC)

  • L929 mouse fibroblast cells (or other appropriate cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Extract Preparation:

    • Prepare extracts of the test polymer and control materials in serum-supplemented cell culture medium at a surface area to volume ratio of 3 cm²/mL.

    • Incubate the materials in the medium for 24 hours at 37°C.[3]

  • Cell Culture and Exposure:

    • Seed L929 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]

    • Remove the culture medium and replace it with the prepared material extracts (100 µL/well).

    • Incubate the cells with the extracts for 24 hours at 37°C.[3]

  • MTT Assay:

    • After the exposure period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control. A cell viability below 70% is typically considered indicative of cytotoxic potential.[6]

Figure 2. Experimental workflow for the in vitro cytotoxicity MTT assay.

Protocol 3: Hemolysis Testing - Direct Contact Method (ASTM F756)

This protocol describes the direct contact method for assessing the hemolytic properties of CHDM-based polymers.[7]

Materials:

  • Test polymer samples and controls (negative: polyethylene; positive: water for injection)

  • Fresh human blood with anticoagulant (e.g., citrate)

  • Calcium- and magnesium-free Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

Procedure:

  • Blood Preparation:

    • Collect fresh human blood in a tube containing an anticoagulant.

    • Dilute the blood with PBS to achieve a hemoglobin concentration of 10 ± 1 mg/mL.[3]

  • Material Preparation and Incubation:

    • Prepare test polymer samples and controls with a defined surface area.

    • Place the material samples in test tubes.

    • Add 1 mL of the diluted blood to each tube.

    • Incubate the tubes at 37°C for 3 hours with gentle agitation.[3]

  • Analysis:

    • After incubation, centrifuge the tubes to pellet the intact red blood cells.

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of hemolysis for the test samples relative to the positive control (representing 100% hemolysis) and corrected for the negative control. A hemolysis percentage below 2% is generally considered non-hemolytic.

Figure 3. Experimental workflow for the direct contact hemolysis test.

Signaling Pathways in Biocompatibility

The biocompatibility of an implanted material is largely determined by the host's inflammatory and wound healing responses, collectively known as the foreign body response (FBR). Key signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, are central to this process.[6]

TGF-β Signaling in Fibrosis

The TGF-β signaling pathway is a critical mediator of fibrosis, which is the encapsulation of a foreign material by a dense layer of extracellular matrix.

Figure 4. Simplified TGF-β signaling pathway in the foreign body response to biomaterials.

NF-κB Signaling in Inflammation

The NF-κB signaling pathway is a key regulator of the inflammatory response to biomaterials, controlling the expression of pro-inflammatory cytokines.[6]

Figure 5. Simplified NF-κB signaling pathway in the inflammatory response to biomaterials.

Conclusion

Polymers incorporating this compound offer a versatile platform for the development of biocompatible materials with tunable properties. The protocols and data presented here provide a foundation for researchers and drug development professionals to synthesize and evaluate CHDM-based polymers for a variety of biomedical applications. Further research is warranted to establish a more comprehensive understanding of the structure-property-biocompatibility relationships of this promising class of polymers.

References

Application of 1,1-Cyclohexanedimethanol in the Creation of Flexible Plasticizers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol that serves as a valuable monomer in polymer synthesis. Its incorporation into a polymer backbone, particularly in polyesters, imparts enhanced durability, thermal stability, and chemical resistance.[1][2] In the realm of flexible plastics, CHDM is a key precursor for a new generation of non-phthalate plasticizers. These plasticizers, typically diesters of CHDM, are gaining significant attention as safer alternatives to traditional phthalate (B1215562) plasticizers, which have raised health and environmental concerns.[3][4]

CHDM-based plasticizers are synthesized by reacting CHDM with various carboxylic acids, most commonly aliphatic acids.[4] The resulting diesters, such as 1,4-Cyclohexanedimethanol Dilaurate (CHDM-DL), offer excellent performance characteristics, including high thermal stability and low migration potential, making them suitable for demanding applications in medical devices, food packaging, and children's toys.[3][5]

Synthesis of CHDM-Based Plasticizers

The primary method for synthesizing CHDM-based plasticizers is through a direct esterification reaction. This process involves reacting 1,4-CHDM with two equivalents of a selected carboxylic acid in the presence of an esterification catalyst. The reaction is driven to completion by the removal of water, a byproduct of the reaction.

General Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_purification Purification CHDM 1,4-Cyclohexanedimethanol (CHDM) Reactor Reaction Vessel under Inert Atmosphere (N2) CHDM->Reactor Acid Carboxylic Acid (e.g., Lauric Acid) Acid->Reactor Catalyst Esterification Catalyst (e.g., TBT) Catalyst->Reactor Heating Heating with Stirring (180-220°C) Reactor->Heating 1. Charging WaterRemoval Water Removal (Distillation) Heating->WaterRemoval 2. Reaction & Water Removal Neutralization Neutralization of Catalyst WaterRemoval->Neutralization 3. Crude Product Washing Washing with Water/Brine Neutralization->Washing Drying Drying under Vacuum Washing->Drying Product Final Product: CHDM-Dicarboxylate Plasticizer Drying->Product 4. Purified Plasticizer

Caption: General workflow for the synthesis of CHDM-based plasticizers.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Cyclohexanedimethanol Bis(aliphatic carboxylate) Plasticizers

This protocol is adapted from methodologies for synthesizing CHDM-based diester plasticizers.[4]

Materials:

  • 1,4-Cyclohexanedimethanol (CHDM)

  • Aliphatic carboxylic acid (e.g., butyric acid, hexanoic acid, octanoic acid, decanoic acid)

  • Esterification catalyst (e.g., Titanium (IV) butoxide (TBT) or p-Toluenesulfonic acid)

  • Nitrogen gas for inert atmosphere

  • Sodium bicarbonate solution (for neutralization)

  • Brine solution

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Toluene (B28343) (as a solvent and for azeotropic removal of water)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dean-Stark trap or similar distillation apparatus

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charging the Reactor: In a three-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, and a nitrogen inlet, add 1,4-Cyclohexanedimethanol (1 mole), the chosen aliphatic carboxylic acid (2.1 moles, slight excess), and a catalytic amount of TBT (e.g., 0.1 mol%).

  • Esterification Reaction:

    • Begin stirring and purge the system with nitrogen.

    • Heat the mixture to a temperature of 180-220°C.

    • Continuously remove the water byproduct via azeotropic distillation with toluene or direct distillation.

    • Monitor the reaction progress by measuring the amount of water collected or by periodically checking the acid number of the reaction mixture. The reaction is considered complete when the theoretical amount of water has been collected and the acid number is low.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the catalyst by washing the mixture with a sodium bicarbonate solution.

    • Wash the organic layer sequentially with water and brine in a separatory funnel.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent (if used) and any remaining volatile components using a rotary evaporator under reduced pressure to yield the purified CHDM bis(aliphatic carboxylate) plasticizer.

Protocol 2: Performance Evaluation of Plasticized PVC Films

This protocol outlines the standard methods for evaluating the performance of the synthesized plasticizers when incorporated into Polyvinyl Chloride (PVC).

Materials:

  • PVC resin

  • Synthesized CHDM-based plasticizer

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • n-hexane (for migration testing)

Equipment:

  • Two-roll mill or internal mixer

  • Hydraulic press with heating and cooling capabilities

  • Universal Testing Machine (UTM) for mechanical properties

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Compounding:

    • On a two-roll mill heated to approximately 160-170°C, blend the PVC resin with the CHDM-based plasticizer (e.g., at a 100:50 resin to plasticizer ratio by weight) and a thermal stabilizer (e.g., 2 parts per hundred of resin).

    • Mill the components until a homogeneous sheet is formed.

  • Sheet Preparation:

    • Press the compounded PVC sheet in a hydraulic press at a temperature of 170-180°C for a few minutes to form a sheet of uniform thickness (e.g., 1 mm).

    • Cool the sheet under pressure.

  • Performance Testing:

    • Mechanical Properties (ASTM D638): Cut dumbbell-shaped specimens from the pressed sheet. Use a UTM to measure tensile strength, elongation at break, and 100% modulus.

    • Thermal Stability (TGA): Analyze a small sample of the plasticized PVC using TGA to determine the onset of thermal degradation, often reported as the temperature at which 5% weight loss occurs.

    • Glass Transition Temperature (DSC): Use DSC to measure the glass transition temperature (Tg) of the plasticized PVC. A lower Tg indicates higher plasticizing efficiency.

    • Plasticizer Migration (ASTM D1239):

      • Cut a pre-weighed sample of the plasticized PVC.

      • Immerse the sample in n-hexane at a controlled temperature (e.g., 23°C) for a specified duration (e.g., 24 hours).

      • Remove the sample, wipe it dry, and reweigh it to determine the percentage of weight loss, which corresponds to the amount of migrated plasticizer.[3][5]

Data Presentation: Performance Comparison

The following tables summarize the expected performance of CHDM-based plasticizers in comparison to the widely used phthalate plasticizer, Di(2-ethylhexyl) phthalate (DEHP), and a non-phthalate alternative, Dioctyl Adipate (DOA). The data for CHDM diesters is based on trends observed in a homologous series of 1,4-Cyclohexanedimethanol bis(aliphatic carboxylates).[5]

Table 1: Mechanical Properties of Plasticized PVC (50 phr)

Property CHDM-dioctanoate (C8) (Projected) CHDM-didecanoate (C10) (Projected) DEHP DOA
Tensile Strength (MPa) ~18-20 ~19-21 ~17 ~15
Elongation at Break (%) ~350-380 ~320-350 ~400 ~420

| 100% Modulus (MPa) | ~8-9 | ~9-10 | ~7 | ~6 |

Table 2: Thermal and Migration Properties

Property CHDM-dioctanoate (C8) (Projected) CHDM-didecanoate (C10) (Projected) DEHP DOA
5% Weight Loss Temp. (°C) ~250-260 ~260-270 ~245 ~230
Glass Transition Temp. (Tg, °C) ~5-10 ~10-15 ~0 ~-10

| Migration Loss in n-hexane (%) | ~5-8 | ~3-6 | ~15 | ~20 |

Note: "phr" stands for parts per hundred of resin.

Logical Relationships in Plasticizer Evaluation

The evaluation of a novel plasticizer involves a series of interconnected tests to determine its suitability for a given application. The relationship between these tests and the desired outcomes is crucial for efficient material development.

Evaluation_Logic cluster_synthesis Synthesis & Formulation cluster_testing Performance Testing cluster_properties Key Performance Indicators Plasticizer Synthesized CHDM Plasticizer Formulation PVC Formulation Plasticizer->Formulation Mechanical Mechanical Tests (Tensile, Elongation) Formulation->Mechanical Thermal Thermal Analysis (TGA, DSC) Formulation->Thermal Migration Migration Resistance Formulation->Migration Flexibility Flexibility & Efficiency (Low Tg, High Elongation) Mechanical->Flexibility Durability Durability & Strength (High Tensile Strength) Mechanical->Durability Thermal->Flexibility Permanence Permanence & Stability (Low Migration, High TGA) Thermal->Permanence Migration->Permanence

Caption: Logical flow from synthesis to performance evaluation of plasticizers.

Conclusion

Plasticizers based on 1,4-Cyclohexanedimethanol represent a promising class of non-phthalate alternatives for flexible polymer applications. The synthesis via direct esterification is a well-established and scalable method. As demonstrated by comparative data, CHDM-based plasticizers, particularly those with longer aliphatic chains, are projected to offer superior thermal stability and lower migration rates compared to some traditional plasticizers, addressing key requirements for high-performance and safety-critical applications. The provided protocols offer a foundational framework for researchers and scientists to synthesize and rigorously evaluate these advanced materials.

References

Application Notes and Protocols for the Quantification of 1,1-Cyclohexanedimethanol in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Cyclohexanedimethanol (1,1-CHDM) is a monomer that can be incorporated into various polymers to modify their physical and chemical properties. Its unique gem-dimethylol structure on a cyclohexane (B81311) ring can impart specific characteristics such as altered thermal stability, solubility, and degradation profiles. In the context of drug development and material science, the precise quantification of residual 1,1-CHDM monomer in a polymer matrix is critical for quality control, stability studies, and ensuring the safety and efficacy of the final product.

These application notes provide detailed protocols for the quantification of this compound in polymers using Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the analytical methods described. These values are indicative and may vary depending on the specific polymer matrix, instrumentation, and laboratory conditions. Method validation should be performed to establish performance characteristics for a specific application.

ParameterGC-FIDHPLC-UV (with derivatization)¹H-NMR
Limit of Detection (LOD) 0.1 - 1 µg/mL0.5 - 5 µg/mL~0.05% (w/w)
Limit of Quantification (LOQ) 0.5 - 5 µg/mL1 - 15 µg/mL~0.15% (w/w)
Linearity (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 95 - 105%90 - 110%97 - 103%
Precision (%RSD) < 5%< 7%< 3%
Specificity HighHighHigh

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the quantification of volatile and thermally stable residual 1,1-CHDM in a polymer matrix.

a. Sample Preparation: Solvent Extraction

  • Weighing: Accurately weigh approximately 1 gram of the polymer sample into a 20 mL glass vial.

  • Dissolution/Dispersion: Add 10 mL of a suitable solvent that dissolves or swells the polymer and solubilizes 1,1-CHDM. Dichloromethane or chloroform (B151607) are common choices. For less soluble polymers, a solvent/non-solvent system may be required.

  • Extraction: Agitate the mixture for at least 4 hours at room temperature using a mechanical shaker. Sonication for 30 minutes can aid in extraction.

  • Precipitation: Add a non-solvent for the polymer (e.g., methanol (B129727) or hexane) to precipitate the polymer while keeping the 1,1-CHDM in solution.

  • Centrifugation/Filtration: Centrifuge the mixture at 4000 rpm for 15 minutes. Carefully collect the supernatant. Alternatively, filter the solution through a 0.45 µm PTFE syringe filter.

  • Internal Standard: Add a known concentration of an internal standard (e.g., 1,4-butanediol (B3395766) or another suitable diol with a distinct retention time) to the extracted solution.

  • Injection: The prepared sample is now ready for GC-FID analysis.

b. GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890 or equivalent with FID detector.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector Temperature: 300°C.

  • Data Acquisition: Collect the chromatogram and integrate the peak areas for 1,1-CHDM and the internal standard.

c. Calibration and Quantification

  • Prepare a series of calibration standards of 1,1-CHDM in the extraction solvent, each containing the same concentration of the internal standard.

  • Analyze the calibration standards using the GC-FID method.

  • Construct a calibration curve by plotting the ratio of the peak area of 1,1-CHDM to the peak area of the internal standard against the concentration of 1,1-CHDM.

  • Calculate the concentration of 1,1-CHDM in the sample extract from the calibration curve and the measured peak area ratio.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Since 1,1-CHDM lacks a strong UV chromophore, derivatization is necessary for sensitive detection by HPLC-UV. Benzoyl chloride is a common derivatizing agent that introduces a UV-active benzoyl group.

a. Sample Preparation and Derivatization

  • Perform the solvent extraction as described in the GC-FID sample preparation protocol (steps 1-5).

  • Derivatization:

    • Take a known volume (e.g., 1 mL) of the extract.

    • Add 0.5 mL of pyridine (B92270) (to act as a catalyst and acid scavenger).

    • Add 0.2 mL of benzoyl chloride.

    • Heat the mixture at 60°C for 1 hour.

    • Cool the reaction mixture to room temperature.

    • Add 2 mL of 5% sodium bicarbonate solution to quench the excess benzoyl chloride.

    • Extract the derivatized 1,1-CHDM dibenzoate into 5 mL of ethyl acetate (B1210297).

    • Wash the ethyl acetate layer with water.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injection.

b. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio may need optimization to achieve good separation from other components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 230 nm (for the benzoyl chromophore).

  • Data Acquisition: Collect the chromatogram and integrate the peak area of the derivatized 1,1-CHDM.

c. Calibration and Quantification

  • Derivatize a series of known concentrations of 1,1-CHDM standards following the same procedure as the samples.

  • Analyze the derivatized standards using the HPLC-UV method.

  • Construct a calibration curve by plotting the peak area against the concentration of 1,1-CHDM.

  • Calculate the concentration of 1,1-CHDM in the sample from the calibration curve and the measured peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy offers a direct and quantitative method without the need for extensive sample preparation or derivatization, provided the polymer is soluble and its signals do not overlap with those of 1,1-CHDM.

a. Sample Preparation

  • Weighing: Accurately weigh approximately 50 mg of the polymer sample into an NMR tube.

  • Dissolution: Add 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the polymer.

  • Internal Standard: Add a known amount of a suitable internal standard with a sharp, well-resolved signal that does not overlap with the polymer or analyte signals (e.g., 1,3,5-trioxane (B122180) or maleic acid).

  • Homogenization: Ensure the sample is fully dissolved and homogenous by gentle vortexing or sonication.

b. NMR Instrumentation and Data Acquisition

  • NMR Spectrometer: Bruker Avance 400 MHz or higher field instrument.

  • Probe: Standard 5 mm broadband probe.

  • Experiment: Standard ¹H-NMR experiment.

  • Number of Scans: 128 or more to ensure a good signal-to-noise ratio.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

c. Quantification

  • Signal Identification:

    • Identify the characteristic signals of 1,1-CHDM. The two methylene (B1212753) protons adjacent to the hydroxyl groups (-CH₂OH) are expected to appear as a singlet in the range of 3.4-3.6 ppm. The cyclohexane protons will appear as a complex multiplet further upfield.

    • Identify the signal of the internal standard.

  • Integration: Integrate the area of the -CH₂OH proton signal of 1,1-CHDM and the signal of the known number of protons from the internal standard.

  • Calculation: The amount of 1,1-CHDM can be calculated using the following formula:

    Amount of 1,1-CHDM (moles) = (Integral of 1,1-CHDM / Number of protons) / (Integral of IS / Number of protons of IS) * Amount of IS (moles)

    Where:

    • Integral of 1,1-CHDM is the integrated area of the -CH₂OH signal (corresponding to 4 protons).

    • Number of protons for 1,1-CHDM is 4.

    • Integral of IS is the integrated area of the chosen signal from the internal standard.

    • Number of protons of IS is the number of protons contributing to the integrated signal of the internal standard.

    • Amount of IS is the known molar amount of the internal standard added.

Method Validation

All analytical methods should be validated according to ICH Q2(R1) guidelines or equivalent internal standard operating procedures.[1][2][3][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing blank polymer samples and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizations

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_quant Quantification weigh Weigh Polymer dissolve Dissolve/Swell in Solvent weigh->dissolve extract Extract 1,1-CHDM dissolve->extract precipitate Precipitate Polymer extract->precipitate separate Centrifuge/Filter precipitate->separate add_is Add Internal Standard separate->add_is inject Inject Sample add_is->inject separate_gc Chromatographic Separation inject->separate_gc detect FID Detection separate_gc->detect integrate Integrate Peaks detect->integrate calibrate Calibration Curve integrate->calibrate calculate Calculate Concentration calibrate->calculate

Caption: Workflow for quantifying 1,1-CHDM using GC-FID.

HPLC_UV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_quant Quantification extract Solvent Extraction of 1,1-CHDM derivatize Derivatize with Benzoyl Chloride extract->derivatize quench Quench Excess Reagent derivatize->quench extract_deriv Extract Derivatized Product quench->extract_deriv reconstitute Reconstitute in Mobile Phase extract_deriv->reconstitute inject Inject Sample reconstitute->inject separate_hplc Reverse-Phase Separation inject->separate_hplc detect UV Detection (230 nm) separate_hplc->detect integrate Integrate Peak detect->integrate calibrate Calibration Curve integrate->calibrate calculate Calculate Concentration calibrate->calculate

Caption: Workflow for quantifying 1,1-CHDM using HPLC-UV with derivatization.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis ¹H-NMR Analysis cluster_quant Quantification weigh Weigh Polymer dissolve Dissolve in Deuterated Solvent weigh->dissolve add_is Add Internal Standard dissolve->add_is acquire Acquire ¹H-NMR Spectrum add_is->acquire process Process Data acquire->process integrate Integrate Signals process->integrate calculate Calculate Molar Ratio and Concentration integrate->calculate

Caption: Workflow for quantifying 1,1-CHDM using ¹H-NMR spectroscopy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,1-Cyclohexanedimethanol (CHDM) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the polymerization of 1,1-Cyclohexanedimethanol (CHDM).

Troubleshooting Guide

This guide addresses common issues encountered during CHDM polymerization in a question-and-answer format.

Issue 1: Low Polymer Molecular Weight

  • Question: My final polymer has a lower molecular weight than expected. What are the potential causes and how can I improve it?

  • Answer: Low molecular weight in CHDM-based polyesters is a common issue that can stem from several factors:

    • Inadequate Removal of Byproducts: The polycondensation reaction, typically carried out under vacuum, relies on the efficient removal of byproducts like water or methanol (B129727) to drive the equilibrium towards polymer formation. Ensure your vacuum system is functioning correctly and can achieve a pressure below 1 torr.[1]

    • Reaction Temperature and Time: Insufficient temperature or reaction time during the polycondensation stage can lead to incomplete reaction. Conversely, excessively high temperatures can cause thermal degradation of the polymer, leading to chain scission and reduced molecular weight.[2][3] A delicate balance is crucial. For instance, in the synthesis of Poly(1,4-cyclohexanedimethylene terephthalate) (PCT), polycondensation is often carried out at temperatures above 300°C.[4][5]

    • Monomer Stoichiometry: An imbalance in the molar ratio of the diol (CHDM) and the diacid or diester comonomer can limit the chain growth. Precise measurement of monomers is critical. Often, a slight excess of the diol is used in the initial esterification step to ensure the formation of low molecular weight oligomers with hydroxyl end-groups.[4][5]

    • Catalyst Deactivation: The catalyst can lose its activity over time or due to impurities. Ensure the catalyst is fresh and handled under inert conditions.

    • Solid-State Polycondensation (SSP): For achieving very high molecular weights, a subsequent solid-state polycondensation step can be employed after the initial melt polymerization.[5] This process involves heating the semi-crystalline polymer under vacuum or an inert gas flow at a temperature between its glass transition temperature (Tg) and melting temperature (Tm).[5]

Issue 2: Poor Polymer Color (Yellowing)

  • Question: The resulting polyester (B1180765) is yellow or discolored. What causes this and how can it be prevented?

  • Answer: Yellowing of polyesters is often a sign of thermal degradation or oxidation at the high temperatures required for polymerization.

    • High Reaction Temperature: As mentioned, excessive temperatures can lead to degradation. It's important to carefully control the temperature profile throughout the reaction.

    • Oxygen Contamination: The presence of oxygen at high temperatures can cause oxidative degradation. It is crucial to maintain an inert atmosphere (e.g., using nitrogen or argon) throughout the polymerization process, especially during the high-temperature polycondensation stage.[1]

    • Catalyst Choice: Certain catalysts may promote side reactions that lead to color formation. Investigating different catalyst systems can sometimes mitigate this issue.

    • Use of Stabilizers: Incorporating a stabilizer, such as phosphorous acid or other antioxidants, into the reaction mixture can help to prevent oxidative degradation and improve the color of the final polymer.[1]

Issue 3: Inconsistent Polymer Properties (Tg, Tm)

  • Question: I'm observing significant batch-to-batch variation in the glass transition temperature (Tg) and melting temperature (Tm) of my polymer. What could be the reason?

  • Answer: The thermal properties of CHDM-based polyesters are highly sensitive to their molecular structure, particularly the cis/trans isomer ratio of the CHDM monomer.

    • Cis/Trans Isomer Ratio of CHDM: Commercial 1,4-CHDM is a mixture of cis and trans isomers, typically in a 30:70 ratio.[6] The stereochemistry of the cyclohexane (B81311) ring significantly influences the packing of the polymer chains and thus the final properties. An increase in the trans-isomer content generally leads to a higher melting point (Tm) and glass transition temperature (Tg).[4][7] For instance, the Tm of PCT can increase from 248°C to 308°C as the trans-CHDM content increases from 0% to 100%.[4][7] Ensure you are using CHDM with a consistent isomer ratio for reproducible results.

    • Isomerization During Polymerization: Isomerization of the cyclohexane ring can occur at the high temperatures used for polymerization, altering the final cis/trans ratio in the polymer backbone.[8] This can be influenced by the catalyst, temperature, and reaction time.[8] To minimize isomerization and maintain a high trans content for higher crystallinity, it is recommended to keep the polymerization temperature and time to the minimum necessary for achieving the desired molecular weight.[8]

    • Copolymer Composition: If you are synthesizing a copolyester, for example, by incorporating a second diol, variations in the feed ratio of the comonomers will directly impact the polymer's thermal properties.[5]

Frequently Asked Questions (FAQs)

Q1: What are the typical polymerization methods for this compound?

A1: The most common method for synthesizing high-molecular-weight polyesters from CHDM is a two-step melt polymerization process.[4][5]

  • Esterification/Transesterification: This initial step is carried out at a relatively lower temperature and pressure. CHDM is reacted with a diacid (esterification) or a diester (transesterification) to form short-chain oligomers. An excess of the diol is often used.[4][5]

  • Polycondensation: In the second step, the temperature is increased, and a high vacuum is applied to remove the byproducts (e.g., water or methanol). This drives the reaction to form a high-molecular-weight polymer.[4][5]

Other methods that have been explored include solution polymerization, ring-opening polymerization, and enzymatic polymerization.[4][5][7]

Q2: What catalysts are commonly used for CHDM polymerization?

A2: Titanium-based catalysts, such as titanium tetrabutoxide (TBT), are frequently used for the melt polycondensation of CHDM with diacids or diesters.[8] Other catalysts, such as those based on antimony, can also be used. For instance, antimony oxide has been used for the ring-opening polymerization of CHDM-based cyclic oligomers.[4] The choice of catalyst can influence the reaction rate, polymer properties, and potential side reactions.

Q3: How does the cis/trans isomer ratio of CHDM affect the final polymer properties?

A3: The stereochemistry of the CHDM monomer has a profound impact on the properties of the resulting polyester. The trans isomer has a more linear and rigid structure compared to the cis isomer. Consequently, a higher trans-isomer content in the polymer backbone leads to:

  • Increased Melting Temperature (Tm) and Glass Transition Temperature (Tg): The more regular chain packing of trans-isomers enhances the crystalline nature and thermal stability of the polymer.[4][7]

  • Improved Mechanical Properties: Polyesters with a higher trans-CHDM content often exhibit greater hardness, tensile strength, and rigidity.[1]

  • Higher Crystallization Rate: The regularity of the polymer chains with a higher trans content can lead to faster crystallization.[4]

Q4: What are the key reaction parameters to control during CHDM polymerization?

A4: To achieve a high-quality polyester with desired properties, it is essential to carefully control the following parameters:

  • Temperature: Both the esterification and polycondensation temperatures need to be optimized. Insufficient temperature leads to slow reaction rates, while excessive temperature can cause thermal degradation.[2]

  • Pressure (Vacuum): A high vacuum is critical during the polycondensation stage to efficiently remove byproducts and achieve a high molecular weight.[1]

  • Stirring: Adequate stirring is necessary to ensure homogeneity of the reaction mixture and facilitate the removal of volatile byproducts, especially as the viscosity of the polymer melt increases.[8]

  • Inert Atmosphere: Maintaining a nitrogen or argon atmosphere is crucial to prevent oxidation and discoloration of the polymer at high temperatures.[1]

  • Monomer Ratio: Accurate stoichiometry of the monomers is vital for achieving high molecular weight.[4]

Data Presentation

Table 1: Effect of trans-CHDM Isomer Content on the Thermal Properties of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)

% trans-CHDMGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
060248
10090308

Source: Data compiled from literature.[4][7]

Table 2: Typical Reaction Conditions for Two-Step Melt Polymerization of PCT

StageTemperature (°C)PressureCatalystStabilizer
Esterification 180 - 250Atmospheric (with N₂ purge)e.g., 200-300 ppm TBTPhosphorous acid
Polycondensation > 300< 1 torr (high vacuum)e.g., 200-300 ppm TBTPhosphorous acid

Source: Data compiled from literature.[1][5]

Experimental Protocols

Protocol 1: Two-Step Melt Polymerization of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)

This protocol describes a general procedure for synthesizing PCT from terephthalic acid and 1,4-Cyclohexanedimethanol.

Materials:

  • Terephthalic acid (TPA)

  • 1,4-Cyclohexanedimethanol (CHDM) (with a known cis/trans ratio)

  • Catalyst (e.g., Titanium tetrabutoxide - TBT)

  • Stabilizer (e.g., Phosphorous acid)

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum port.

  • Heating mantle with temperature controller.

  • Vacuum pump.

Procedure:

Step 1: Esterification

  • Charge the reaction vessel with terephthalic acid and 1,4-Cyclohexanedimethanol. A molar ratio of diol to diacid of 1.2-2.2:1 is typically used.[4][5]

  • Add the catalyst (e.g., 200-300 ppm of TBT) and stabilizer.[1]

  • Purge the reactor with nitrogen to create an inert atmosphere.[1]

  • Heat the mixture with continuous stirring to a temperature of 180-250°C.[1]

  • Water will be produced as a byproduct and should be collected in the condenser.

  • Continue this stage until the theoretical amount of water has been collected, indicating the formation of low molecular weight oligomers.[1]

Step 2: Polycondensation

  • Increase the temperature of the reaction mixture to above 300°C.[5]

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 torr.[1] This will facilitate the removal of excess CHDM and other volatile byproducts.

  • The viscosity of the molten polymer will increase significantly during this stage. The reaction is considered complete when the desired melt viscosity is achieved, which can often be monitored by the torque on the mechanical stirrer.[1]

  • Once the desired viscosity is reached, the polymer can be extruded from the reactor under nitrogen pressure.

Mandatory Visualization

CHDM_Polymerization_Workflow cluster_esterification Step 1: Esterification cluster_polycondensation Step 2: Polycondensation Monomers CHDM + Diacid (e.g., TPA) Reactor1 Reaction Vessel (180-250°C, N₂ Purge) Monomers->Reactor1 Catalyst Catalyst (e.g., TBT) Catalyst->Reactor1 Byproduct1 Water Removal Reactor1->Byproduct1 Distillation Oligomers Low MW Oligomers Reactor1->Oligomers Reactor2 Reaction Vessel (>300°C, High Vacuum) Oligomers->Reactor2 Temperature Increase & Vacuum Application Byproduct2 Excess Monomer & Byproduct Removal Reactor2->Byproduct2 Vacuum Distillation High_Polymer High MW Polyester Reactor2->High_Polymer

Caption: Workflow for the two-step melt polymerization of CHDM-based polyesters.

Troubleshooting_Decision_Tree Start Problem with CHDM Polymerization Low_MW Low Molecular Weight? Start->Low_MW Bad_Color Poor Color (Yellowing)? Start->Bad_Color Inconsistent_Props Inconsistent Properties? Start->Inconsistent_Props Check_Vacuum Check Vacuum System (< 1 torr) Low_MW->Check_Vacuum Yes Optimize_Temp_Time Optimize Temp. & Time (Avoid Degradation) Low_MW->Optimize_Temp_Time Yes Check_Stoichiometry Verify Monomer Ratio Low_MW->Check_Stoichiometry Yes Consider_SSP Consider Solid-State Polycondensation Low_MW->Consider_SSP Yes Reduce_Temp Reduce Reaction Temp. Bad_Color->Reduce_Temp Yes Ensure_Inert_Atm Ensure Inert Atmosphere (N₂/Ar) Bad_Color->Ensure_Inert_Atm Yes Use_Stabilizer Add Stabilizer (e.g., Phosphorous Acid) Bad_Color->Use_Stabilizer Yes Check_Isomer_Ratio Verify CHDM cis/trans Ratio Inconsistent_Props->Check_Isomer_Ratio Yes Minimize_Isomerization Minimize Polymerization Temp. & Time Inconsistent_Props->Minimize_Isomerization Yes Control_Comonomer_Feed Control Comonomer Feed Ratio Inconsistent_Props->Control_Comonomer_Feed Yes

Caption: Troubleshooting decision tree for CHDM polymerization issues.

References

Technical Support Center: Production of 1,4-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 1,1-Cyclohexanedimethanol vs. 1,4-Cyclohexanedimethanol (B133615): Initial research indicates that this compound is not a commonly synthesized or industrially significant compound. The vast majority of scientific literature and patents focus on the production of 1,4-Cyclohexanedimethanol (CHDM) , a crucial monomer in the polymer industry. Therefore, this technical support center will focus on improving the yield and troubleshooting the production of 1,4-Cyclohexanedimethanol, as it is highly probable that this is the compound of interest for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for producing 1,4-Cyclohexanedimethanol (CHDM)?

A1: The most common industrial method for producing CHDM is a two-step catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT).[1][2][3] The first step involves the hydrogenation of the aromatic ring of DMT to produce dimethyl 1,4-cyclohexanedicarboxylate (DMCD). The second step is the hydrogenation of the ester groups of DMCD to yield CHDM.[1][2] An alternative route gaining traction is the direct hydrogenation of terephthalic acid (TPA).[4][5]

Q2: What are the main challenges in maximizing the yield of CHDM?

A2: Key challenges include:

  • Catalyst selection and deactivation: The choice of catalyst significantly impacts yield and selectivity. Catalysts can lose activity over time due to sintering, poisoning, or coking.

  • Control of cis/trans isomer ratio: The properties of polymers derived from CHDM are dependent on the cis/trans isomer ratio.[1] Controlling this ratio during synthesis is crucial.

  • Byproduct formation: Undesirable side reactions can lead to the formation of byproducts such as 4-methylcyclohexanemethanol, which reduces the purity and overall yield of CHDM.[1]

  • Reaction conditions: Optimizing temperature, pressure, and solvent is critical for maximizing yield and minimizing side reactions.[5][6]

Q3: How does the cis/trans isomer ratio of CHDM affect its applications?

A3: The cis/trans ratio of CHDM significantly influences the properties of the resulting polyesters. For instance, a higher trans-isomer content in poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) leads to a higher melting point and increased crystallinity.[6] Commercial CHDM is typically a mixture of cis and trans isomers, often with a higher proportion of the trans isomer.[1]

Troubleshooting Guide

Issue 1: Low Overall Yield of 1,4-CHDM

Q: My overall yield of 1,4-CHDM from the two-step hydrogenation of DMT is consistently low. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors throughout the two-step process. Here's a breakdown of potential issues and solutions:

  • Step 1: Incomplete Hydrogenation of DMT to DMCD:

    • Catalyst Activity: The palladium catalyst used for aromatic ring hydrogenation may be deactivated. Consider regenerating or replacing the catalyst.

    • Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reaction. Ensure the pressure is maintained at the optimal level for your specific catalyst and reactor setup.

    • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using techniques like gas chromatography (GC) to determine the optimal reaction time.

  • Step 2: Inefficient Hydrogenation of DMCD to CHDM:

    • Catalyst Performance: The copper chromite catalyst is crucial for this step.[1][6] Its activity can be influenced by preparation methods and reaction conditions. Ensure the catalyst is properly activated and that the reaction temperature is within the optimal range (typically 200-280°C).[2]

    • Temperature and Pressure: Both high temperatures and pressures are generally required for the hydrogenation of the ester groups.[6] However, excessively high temperatures can promote side reactions. A systematic optimization of both parameters is recommended.

  • General Considerations:

    • Purity of Reactants: Impurities in the DMT feedstock can poison the catalysts in both steps. Ensure high-purity DMT is used.

    • Methanol (B129727) Removal: In the second step, the removal of the methanol byproduct can help drive the reaction to completion.

Issue 2: Poor Control of Cis/Trans Isomer Ratio

Q: The trans-isomer content in my final CHDM product is lower than desired. How can I increase the trans:cis ratio?

A: The cis/trans isomer ratio is influenced by the catalyst and reaction conditions.

  • Catalyst Selection: The type of catalyst used in the hydrogenation of DMCD plays a role in determining the final isomer ratio.

  • Isomerization: It is possible to isomerize the less desired cis-CHDM to the more favorable trans-CHDM. This can be achieved by heating the CHDM mixture in the presence of a basic catalyst, such as sodium hydroxide (B78521) or sodium methylate, at temperatures around 180-200°C.[5][7]

  • Reaction Conditions: Higher reaction temperatures during the hydrogenation of DMCD can favor the formation of the trans isomer of CHDM.[5] However, this must be balanced against the potential for increased byproduct formation.

Issue 3: Significant Byproduct Formation

Q: I am observing significant quantities of byproducts, such as 4-methylcyclohexanemethanol, in my final product. What causes this and how can it be minimized?

A: Byproduct formation is a common issue that can significantly reduce the purity and yield of CHDM.

  • Reaction Temperature: High reaction temperatures, particularly during the hydrogenation of the ester groups, can promote side reactions. Carefully controlling the temperature within the optimal range for your catalyst is crucial.

  • Catalyst Selectivity: The selectivity of your hydrogenation catalyst is key. Some catalysts may be more prone to promoting side reactions. Screening different catalysts or modifying your existing catalyst could improve selectivity.

  • Feedstock Purity: Impurities in the starting materials can sometimes participate in side reactions.

Data Presentation

Table 1: Typical Reaction Conditions for the Two-Step Hydrogenation of DMT to 1,4-CHDM

ParameterStep 1: DMT to DMCDStep 2: DMCD to CHDMReference
Catalyst Palladium-basedCopper chromite[6]
Temperature ~180°C200 - 280°C[2][3]
Hydrogen Pressure High Pressure185 - 300 kgf/cm²[2]
Phase LiquidVapor or Liquid[6]

Table 2: Influence of Catalyst on CHDM Yield from a Bio-based Route

CatalystTemperature (°C)H₂ Pressure (MPa)Time (h)Yield (%)Reference
Cu/Zn/Al2404.01284

Experimental Protocols

Protocol 1: Two-Step Hydrogenation of Dimethyl Terephthalate (DMT) to 1,4-Cyclohexanedimethanol (CHDM)

Objective: To synthesize 1,4-CHDM from DMT via a two-step hydrogenation process.

Step 1: Hydrogenation of DMT to Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD)

  • Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls is used.

  • Charging the Reactor: The reactor is charged with dimethyl terephthalate (DMT) and a palladium-based catalyst (e.g., Pd/C).

  • Reaction Conditions: The reactor is sealed and purged with nitrogen, followed by hydrogen. The temperature is raised to approximately 180°C, and the hydrogen pressure is increased to the desired level.[3]

  • Reaction Monitoring: The reaction is allowed to proceed with vigorous stirring for several hours. The consumption of hydrogen can be monitored to gauge the reaction progress.

  • Work-up: After cooling and depressurizing the reactor, the catalyst is filtered off. The resulting liquid is crude DMCD.

Step 2: Hydrogenation of DMCD to 1,4-Cyclohexanedimethanol (CHDM)

  • Reactor Setup: A similar high-pressure reactor is used for the second step.

  • Charging the Reactor: The crude DMCD from Step 1 is charged into the reactor along with a copper chromite catalyst.

  • Reaction Conditions: The reactor is sealed and pressurized with hydrogen. The temperature is increased to 200-280°C, and the hydrogen pressure is maintained between 185 and 300 kgf/cm².[2]

  • Reaction and Work-up: The reaction is run for several hours. After completion, the reactor is cooled and depressurized. The catalyst is removed by filtration.

  • Purification: The crude CHDM is purified by distillation under reduced pressure to separate it from methanol and any high-boiling byproducts.

Visualizations

experimental_workflow cluster_step1 Step 1: Aromatic Ring Hydrogenation cluster_step2 Step 2: Ester Hydrogenation cluster_purification Purification dmt Dimethyl Terephthalate (DMT) reactor1 High-Pressure Reactor (Pd Catalyst, ~180°C, H₂) dmt->reactor1 dmcd Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) reactor1->dmcd reactor2 High-Pressure Reactor (Copper Chromite Catalyst, 200-280°C, H₂) dmcd->reactor2 crude_chdm Crude 1,4-CHDM reactor2->crude_chdm distillation Vacuum Distillation crude_chdm->distillation pure_chdm Pure 1,4-CHDM distillation->pure_chdm

Caption: Experimental workflow for the two-step synthesis of 1,4-CHDM from DMT.

troubleshooting_yield start Low 1,4-CHDM Yield check_step1 Analyze DMCD Intermediate start->check_step1 low_dmcd Low DMCD Conversion check_step1->low_dmcd Incomplete good_dmcd Good DMCD Conversion check_step1->good_dmcd Complete troubleshoot_step1 Troubleshoot Step 1: - Check Pd catalyst activity - Increase H₂ pressure - Increase reaction time low_dmcd->troubleshoot_step1 check_byproducts Analyze Final Product for Byproducts good_dmcd->check_byproducts end Yield Improved troubleshoot_step1->end troubleshoot_step2 Troubleshoot Step 2: - Check copper chromite catalyst activity - Optimize temperature and pressure - Ensure methanol removal troubleshoot_step2->end high_byproducts High Byproduct Levels check_byproducts->high_byproducts Yes low_byproducts Low Byproduct Levels check_byproducts->low_byproducts No troubleshoot_byproducts Optimize for Selectivity: - Lower reaction temperature - Screen alternative catalysts - Check feedstock purity high_byproducts->troubleshoot_byproducts low_byproducts->troubleshoot_step2 troubleshoot_byproducts->end

Caption: Troubleshooting decision tree for low yield in 1,4-CHDM production.

References

Technical Support Center: Controlling Molecular Weight in Polyesters with 1,4-Cyclohexanedimethanol (CHDM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of polyesters using 1,4-Cyclohexanedimethanol (CHDM). The following information is designed to help you control the molecular weight of your polymers and troubleshoot common issues encountered during experimentation.

Note: While the query specified 1,1-Cyclohexanedimethanol, the widely used isomer in polyester (B1180765) synthesis is 1,4-Cyclohexanedimethanol (CHDM). This guide pertains to the use of 1,4-CHDM.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the molecular weight of CHDM-based polyesters?

The molecular weight of polyesters synthesized using 1,4-Cyclohexanedimethanol is primarily controlled by several key factors:

  • Stoichiometry of Monomers: The molar ratio of the diol (CHDM) to the diacid (or its diester) is the most critical factor. An equimolar ratio of functional groups is essential for achieving high molecular weights in step-growth polymerization.[1][2][3]

  • Reaction Time and Temperature: Longer reaction times and higher temperatures, particularly during the polycondensation stage, generally lead to higher molecular weights by promoting the removal of reaction byproducts.[1][4][5]

  • Catalyst Type and Concentration: The choice and concentration of the catalyst significantly affect the reaction kinetics. Common catalysts for CHDM-based polyesters include titanium, antimony, or tin compounds.[6][7]

  • Efficiency of Byproduct Removal: The continuous and efficient removal of byproducts, such as water or methanol (B129727), is crucial to drive the polymerization reaction towards completion and achieve high molecular weights. This is typically achieved by applying a high vacuum during the polycondensation step.[6][8][9]

  • Purity of Monomers: Impurities in the monomers can act as chain terminators, preventing the formation of long polymer chains and resulting in lower molecular weights.[9][10]

Q2: How does a stoichiometric imbalance affect the final molecular weight?

In step-growth polymerization, a precise 1:1 molar ratio of diol and diacid functional groups is theoretically required to achieve an infinite molecular weight. Any deviation from this ratio will result in a lower molecular weight. The monomer in excess will cap the polymer chains, limiting their further growth.[1][2] This principle can be intentionally used to control and target a specific molecular weight range. For instance, a slight excess of the diol (CHDM) is often used in the initial esterification stage to ensure the formation of low molecular weight oligomers with hydroxyl end-groups, with the excess being removed during the high-vacuum polycondensation stage.[7][11][12][13]

Q3: What is a typical two-step process for synthesizing CHDM-based polyesters?

The most common method is a two-step melt polymerization process:[6][7][11][13]

  • Esterification or Transesterification: In this first step, the diacid (e.g., terephthalic acid) and an excess of CHDM are heated in the presence of a catalyst. This reaction forms low molecular weight oligomers and releases a byproduct (water). If a diester (e.g., dimethyl terephthalate) is used, the process is called transesterification, and the byproduct is an alcohol (methanol). This stage is typically carried out at temperatures between 180-250°C under an inert atmosphere.[6][8]

  • Polycondensation: The temperature is then increased (typically to 280-310°C), and a high vacuum is applied.[6] This step facilitates the linking of the oligomers into long polymer chains by removing the excess CHDM and any remaining byproducts. The viscosity of the reaction mixture increases significantly as the molecular weight builds up.[6]

Troubleshooting Guide

Problem: Low Molecular Weight of the Final Polyester

This is a common issue in polyester synthesis. The following guide provides potential causes and recommended solutions.

Potential Cause Recommended Solution
Imprecise Stoichiometry - Accurately weigh all monomers. Ensure the molar ratio of diol to diacid functional groups is as close to 1:1 as possible for high molecular weight. For controlled lower molecular weight, a calculated excess of one monomer can be used.[1][2] - Account for the purity of the monomers in your calculations.
Monomer Impurities - Use high-purity monomers (≥99%). If necessary, purify the monomers before use. For example, diols can be dried under vacuum to remove moisture.[3][9] - Ensure proper storage of monomers to prevent contamination and degradation.
Inefficient Byproduct Removal - Check the vacuum system for leaks. A high vacuum (<1 torr) is crucial during the polycondensation stage.[6][8] - Ensure efficient stirring to facilitate the diffusion of byproducts to the surface of the molten polymer. - Use a condenser and collection flask to monitor the removal of byproducts.[6]
Suboptimal Reaction Conditions - Temperature: If the temperature is too low, the reaction rate will be slow. If it's too high, thermal degradation of the polymer can occur, leading to chain scission and discoloration.[9] Optimize the temperature profile for both the esterification and polycondensation stages. - Time: Insufficient reaction time, especially during the polycondensation stage, will result in incomplete polymerization. Monitor the reaction progress, for example, by observing the melt viscosity.[4][5]
Catalyst Inactivity or Incorrect Concentration - Use a fresh, active catalyst. Ensure the catalyst is stored under appropriate conditions. - Optimize the catalyst concentration. Too little catalyst will lead to a slow reaction, while too much can cause side reactions.[9]

Experimental Protocols

Protocol 1: Synthesis of High Molecular Weight Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)

This protocol aims to synthesize a high molecular weight PCT, a common polyester based on CHDM.

Materials:

  • Terephthalic acid (TPA) or Dimethyl terephthalate (B1205515) (DMT)

  • 1,4-Cyclohexanedimethanol (CHDM) (typically a mix of cis/trans isomers)

  • Catalyst: Titanium(IV) butoxide (TBT) or Antimony(III) oxide (Sb₂O₃)

  • Stabilizer: Phosphorous acid or a similar antioxidant

Equipment:

  • Reaction vessel with a mechanical stirrer, nitrogen inlet, and a distillation column with a condenser

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

Step 1: Esterification (using TPA) or Transesterification (using DMT)

  • Charge the reactor with TPA (or DMT) and a slight excess of CHDM (molar ratio typically 1:1.2 to 1:2.2).[6][7][11][13]

  • Add the catalyst (e.g., 200-300 ppm of TBT) and stabilizer.

  • Purge the reactor with nitrogen to establish an inert atmosphere.

  • Heat the mixture to 180-250°C with continuous stirring.

  • Collect the water (from TPA) or methanol (from DMT) byproduct in the condenser.

  • Continue this stage until the theoretical amount of byproduct is collected, indicating the formation of oligomers.

Step 2: Polycondensation

  • Gradually increase the temperature to 280-310°C.[6]

  • Slowly apply a vacuum, gradually reducing the pressure to below 1 torr.

  • The viscosity of the molten polymer will increase as the reaction proceeds. The reaction is considered complete when the desired melt viscosity is achieved, which can be monitored by the torque on the stirrer.

  • Cool the reactor under a nitrogen atmosphere before collecting the polymer.

Protocol 2: Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC is a standard technique to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polyester.

Procedure:

  • Sample Preparation: Dissolve a small amount of the polyester (1-2 mg/mL) in a suitable solvent (e.g., a mixture of chloroform (B151607) and hexafluoroisopropanol).

  • Calibration: Use polystyrene standards to create a calibration curve.

  • Analysis: Inject the filtered sample solution into the GPC system. The system will separate the polymer chains based on their size, and the detector (typically a refractive index detector) will generate a chromatogram.

  • Data Interpretation: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) are calculated from the chromatogram using the calibration curve.

Data Presentation

The following tables summarize the expected qualitative effects of varying key reaction parameters on the molecular weight of CHDM-based polyesters.

Table 1: Effect of Stoichiometric Ratio on Molecular Weight

Diol:Diacid Molar RatioExpected Molecular WeightRationale
1:1HighEquimolar amounts of functional groups allow for maximum chain growth.[1][2]
> 1:1 (Excess Diol)LowerDiol acts as a chain stopper, limiting the polymer chain length.[1]
< 1:1 (Excess Diacid)LowerDiacid acts as a chain stopper, limiting the polymer chain length.

Table 2: Effect of Polycondensation Conditions on Molecular Weight

ParameterConditionExpected Molecular WeightRationale
Temperature Too LowLowInsufficient energy for the reaction to proceed at an adequate rate.
Optimal (e.g., 280-310°C)HighPromotes efficient reaction and byproduct removal without significant degradation.[6]
Too HighLowerCan lead to thermal degradation and chain scission, reducing the molecular weight.[9]
Time ShortLowIncomplete reaction, not enough time for chains to grow to their maximum length.
OptimalHighAllows the reaction to proceed to high conversion.
ExcessiveMay DecreasePotential for side reactions or degradation over extended periods at high temperatures.
Vacuum Poor (< 10 torr)LowInefficient removal of byproducts, limiting the extent of polymerization.
High (< 1 torr)HighEfficiently removes byproducts, driving the equilibrium towards polymer formation.[6][8]

Visualizations

Diagram 1: Experimental Workflow for Polyester Synthesis

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis Monomer_Prep Monomer Purification & Weighing Reactor_Setup Reactor Assembly & Inert Atmosphere Monomer_Prep->Reactor_Setup Esterification Step 1: Esterification (180-250°C) Reactor_Setup->Esterification Polycondensation Step 2: Polycondensation (280-310°C, High Vacuum) Esterification->Polycondensation Oligomer Formation Polymer_Isolation Polymer Isolation & Purification Polycondensation->Polymer_Isolation High MW Polymer MW_Analysis Molecular Weight Analysis (GPC) Polymer_Isolation->MW_Analysis

Caption: A typical workflow for the synthesis and analysis of CHDM-based polyesters.

Diagram 2: Factors Affecting Polyester Molecular Weight

factors_mw cluster_params Controllable Parameters MW Final Molecular Weight Stoichiometry Monomer Stoichiometry Stoichiometry->MW Directly Controls Temp_Time Reaction Temperature & Time Temp_Time->MW Affects Rate & Degradation Catalyst Catalyst Concentration Catalyst->MW Affects Rate Vacuum Vacuum Efficiency Vacuum->MW Drives Equilibrium Purity Monomer Purity Purity->MW Prevents Chain Termination

Caption: Key parameters influencing the final molecular weight of synthesized polyesters.

References

Troubleshooting poor mechanical properties in 1,1-CHDM-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-cyclohexanedimethanol (1,1-CHDM) and its isomers in polyester (B1180765) synthesis. While 1,4-CHDM is the most commonly utilized isomer in industrial applications, the principles and troubleshooting steps outlined here are broadly applicable to polyesters incorporating CHDM.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and processing of CH-based polyesters that can lead to poor mechanical properties.

Issue 1: Low Tensile Strength and Brittleness

Your polymer exhibits lower than expected tensile strength and fractures easily with minimal elongation.

  • Possible Causes:

    • Low Molecular Weight: Incomplete polymerization or degradation during synthesis can result in shorter polymer chains, leading to reduced entanglement and lower strength.

    • Improper Monomer Stoichiometry: An imbalance in the molar ratio of diol (CHDM) to diacid/diester monomers can limit the final molecular weight.

    • Inefficient Catalyst: The catalyst may be inactive or used at a suboptimal concentration, hindering the polycondensation reaction.

    • Presence of Moisture: Water can hydrolyze the ester linkages at high temperatures, leading to chain scission and reduced molecular weight.

    • High Crystallinity: While some crystallinity is often desirable, excessively rapid crystallization or high overall crystallinity can lead to brittleness. The cis/trans isomer ratio of CHDM significantly influences crystallinity.

  • Solutions:

    • Optimize Reaction Time and Temperature: Ensure the polycondensation step is carried out for a sufficient duration and at the appropriate temperature to achieve the target molecular weight.

    • Verify Monomer Purity and Ratio: Use high-purity monomers and accurately measure their molar ratios.

    • Select an Appropriate Catalyst: Utilize a suitable catalyst, such as a titanium or antimony compound, at the recommended concentration.

    • Ensure a Dry Reaction Environment: Thoroughly dry all monomers and reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis.

    • Control Cooling Rate: A slower cooling rate from the melt can promote the formation of more uniform crystalline structures and reduce brittleness.

    • Consider Co-monomers: Introducing a co-monomer can disrupt the regularity of the polymer chain, reducing crystallinity and increasing toughness.

Issue 2: Poor Flexural Modulus and Warpage

The polymer bends too easily under load or exhibits significant warping after molding.

  • Possible Causes:

    • Low Molecular Weight: As with tensile strength, insufficient molecular weight can lead to a lower flexural modulus.

    • Low Crystallinity: An amorphous or low-crystallinity polymer will generally have a lower modulus than a semi-crystalline counterpart.

    • Inappropriate Processing Temperatures: Both melt and mold temperatures can affect the degree of crystallinity and the development of internal stresses.

    • Differential Shrinkage: Uneven cooling during molding can cause different parts of the material to shrink at different rates, leading to warpage. This is particularly relevant for semi-crystalline polymers.

  • Solutions:

    • Increase Molecular Weight: Follow the recommendations in the previous section to achieve a higher molecular weight.

    • Promote Crystallinity: The use of a higher proportion of the trans isomer of 1,4-CHDM can increase the melting point and crystallinity of the resulting polyester. Annealing the polymer post-processing can also increase the degree of crystallinity.

    • Optimize Molding Conditions: Ensure an appropriate melt temperature for good flow and a sufficiently high mold temperature to allow for optimal crystallization.

    • Ensure Uniform Cooling: Design the mold with uniform cooling channels to minimize differential shrinkage and warpage.

Issue 3: Inconsistent Mechanical Properties Between Batches

You observe significant variation in mechanical properties from one batch of polymer to another.

  • Possible Causes:

    • Variability in Monomer Quality: Inconsistent purity or isomer ratio of CHDM and other monomers.

    • Inconsistent Reaction Conditions: Fluctuations in temperature, pressure (vacuum), or stirring rate during polymerization.

    • Moisture Contamination: Varying levels of moisture in the reactants or the reaction environment.

    • Inconsistent Processing Parameters: Differences in melt temperature, injection speed, or cooling time during sample preparation.

  • Solutions:

    • Source High-Purity Monomers: Use monomers from a reliable source with a consistent specified isomer ratio.

    • Implement Strict Process Control: Carefully monitor and control all reaction parameters.

    • Standardize Drying Procedures: Implement a consistent and effective drying protocol for all monomers.

    • Maintain Consistent Processing Conditions: Use a standardized set of processing parameters for preparing test specimens.

Frequently Asked Questions (FAQs)

Q1: What is the effect of the cis/trans isomer ratio of 1,4-CHDM on the mechanical properties of the resulting polyester?

A1: The stereochemistry of the 1,4-CHDM monomer plays a crucial role in determining the properties of the final polymer.[1] The trans isomer has a more linear and rigid structure, which allows for more efficient packing of the polymer chains.[1] Consequently, a higher trans-CHDM content generally leads to:

  • Increased crystallinity

  • Higher melting point (Tm) and glass transition temperature (Tg)[1]

  • Increased tensile strength and modulus

  • Reduced elongation at break

Conversely, a higher cis-CHDM content introduces a kink in the polymer backbone, disrupting chain packing and leading to a more amorphous polymer with lower crystallinity, a lower melting point, and increased flexibility.

Q2: How can I increase the molecular weight of my CHDM-based polyester during melt polymerization?

A2: To increase the molecular weight during a two-step melt polymerization process, you should focus on the polycondensation step. After the initial esterification or transesterification, ensure the following:

  • High Vacuum: A high vacuum (typically below 1 torr) is essential to effectively remove the condensation byproducts (e.g., water or ethylene (B1197577) glycol), which drives the equilibrium towards the formation of longer polymer chains.[2]

  • Sufficient Temperature and Time: The reaction temperature needs to be high enough to maintain the polymer in a molten state and allow for sufficient chain mobility. The reaction should be allowed to proceed until the desired melt viscosity is achieved, which is an indicator of high molecular weight.[2]

  • Effective Stirring: Good mixing is necessary to facilitate the removal of byproducts and ensure a homogeneous reaction.

Q3: What are the typical mechanical properties I can expect from a polyester based on 1,4-CHDM and terephthalic acid (PCT)?

A3: The mechanical properties of poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) are significantly influenced by the addition of reinforcements like glass fibers. Below is a summary of typical properties for unreinforced and glass-reinforced PCT.

Data Presentation

Table 1: Typical Mechanical Properties of PCT and Glass-Reinforced PCT

PropertyTest StandardUnreinforced PCT20% Glass-Reinforced PCT30% Glass-Reinforced PCT
Tensile Strength, Ultimate ASTM D63855 - 65 MPa62.0 - 100 MPa97.0 - 125 MPa[3]
Elongation at Break ASTM D638>100 %1.80 - 3.30 %1.20 - 3.10 %[3]
Modulus of Elasticity ASTM D6382.0 - 2.5 GPa5.50 - 8.00 GPa7.40 - 11.0 GPa[3]
Flexural Modulus ASTM D7902.0 - 2.6 GPa5.0 - 7.5 GPa6.50 - 10.5 GPa[3]
Notched Izod Impact ASTM D25650 - 100 J/m50 - 80 J/m0.750 - 1.50 J/cm[3]

Note: The values presented are typical ranges and can vary depending on the specific grade, processing conditions, and cis/trans isomer ratio of the CHDM.

Experimental Protocols

1. Synthesis of 1,4-CHDM-based Polyester via Two-Step Melt Polycondensation

This protocol describes a general procedure for synthesizing a polyester from 1,4-CHDM and a diacid (e.g., terephthalic acid).

  • Materials:

    • 1,4-Cyclohexanedimethanol (CHDM)

    • Terephthalic acid (TPA) or Dimethyl terephthalate (B1205515) (DMT)

    • Catalyst (e.g., titanium(IV) butoxide (TBT), 200-300 ppm)[2]

    • Stabilizer (e.g., phosphorous acid)[2]

  • Equipment:

    • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column with a condenser.[2]

    • Vacuum pump

    • Heating mantle with temperature controller

  • Procedure:

    • Step 1: Esterification/Transesterification

      • Charge the reactor with TPA (or DMT) and an excess of CHDM (e.g., a 1:1.2 to 1:2.2 molar ratio).[4]

      • Add the catalyst and stabilizer.[2]

      • Purge the reactor with nitrogen to create an inert atmosphere.[2]

      • Heat the mixture to 180-250°C with continuous stirring.[2]

      • Collect the byproduct (water for TPA, methanol (B129727) for DMT) in the distillation column.[2]

      • Continue this stage until the theoretical amount of byproduct has been collected, indicating the formation of low molecular weight oligomers.[2]

    • Step 2: Polycondensation

      • Gradually increase the temperature to 250-290°C.

      • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 torr.[2] This facilitates the removal of excess CHDM and other volatile byproducts.[2]

      • Continue the reaction under high vacuum. The viscosity of the molten polymer will increase significantly, which can be monitored by the torque on the mechanical stirrer.[2]

      • Once the desired viscosity is reached, break the vacuum with nitrogen and cool the polymer.

2. Mechanical Property Testing

Prepare test specimens by injection molding or compression molding according to standard procedures. Condition the specimens as required by the specific ASTM standard before testing.

  • Tensile Properties (ASTM D638):

    • Use a universal testing machine with appropriate grips for the specimen type (e.g., dumbbell-shaped).

    • An extensometer is used for accurate strain measurement, especially for determining the modulus of elasticity.

    • The test is conducted at a constant rate of crosshead displacement until the specimen fractures.

    • Key properties measured include tensile strength, elongation at break, and tensile modulus.[5]

  • Flexural Properties (ASTM D790):

    • This test measures the flexural strength and modulus of a material.

    • A rectangular specimen is supported at two points and a load is applied to the center (3-point bending).

    • The test is run until the specimen breaks or reaches a specified strain (typically 5%).[6]

  • Impact Strength (ASTM D256 - Izod Test):

    • This test determines the impact resistance of a material.

    • A notched specimen is held in a cantilevered beam configuration.

    • A pendulum strikes the specimen, and the energy absorbed to fracture the specimen is measured.

Mandatory Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_processing Sample Preparation cluster_testing Mechanical Testing charge_reactants Charge Monomers, Catalyst & Stabilizer esterification Esterification/ Transesterification (180-250°C, N2) charge_reactants->esterification Heat & Stir polycondensation Polycondensation (250-290°C, Vacuum) esterification->polycondensation Increase Temp, Apply Vacuum polymer_product Cool and Collect Polymer Product polycondensation->polymer_product drying Dry Polymer polymer_product->drying molding Injection/Compression Molding drying->molding conditioning Condition Specimens (ASTM Standards) molding->conditioning tensile Tensile Test (ASTM D638) conditioning->tensile flexural Flexural Test (ASTM D790) conditioning->flexural impact Impact Test (ASTM D256) conditioning->impact data_analysis Data Analysis tensile->data_analysis flexural->data_analysis impact->data_analysis

Caption: Experimental workflow for synthesis and characterization.

troubleshooting_logic cluster_mw Molecular Weight Issues cluster_synthesis_causes Synthesis Troubleshooting cluster_processing_causes Processing Troubleshooting start Poor Mechanical Properties Observed check_mw Check Molecular Weight (GPC/Viscosity) start->check_mw mw_low Is MW Low? check_mw->mw_low check_processing Review Processing Conditions processing_causes Possible Causes: - Incorrect Melt/Mold Temp - Inadequate Drying - High Shear Degradation - Non-uniform Cooling check_processing->processing_causes check_synthesis Review Synthesis Protocol synthesis_causes Possible Causes: - Impure Monomers - Incorrect Stoichiometry - Moisture Contamination - Inefficient Catalyst - Insufficient Vacuum/Time check_synthesis->synthesis_causes mw_low->check_synthesis Yes mw_ok MW is OK mw_low->mw_ok No mw_ok->check_processing synthesis_solution Solution: Optimize Synthesis Parameters synthesis_causes->synthesis_solution processing_solution Solution: Optimize Molding Parameters processing_causes->processing_solution

Caption: Troubleshooting logic for poor mechanical properties.

References

Technical Support Center: Catalyst Selection for Cyclohexanedimethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: The following guide focuses on 1,4-Cyclohexanedimethanol (1,4-CHDM) due to the extensive availability of published research and industrial application data for this isomer. While the request specified 1,1-Cyclohexanedimethanol, specific literature on its catalytic reactions is sparse. The principles of catalyst selection for the primary alcohol groups in 1,4-CHDM, particularly for reactions like esterification and oxidation, are generally applicable and provide a strong, data-supported foundation for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for synthesizing 1,4-CHDM?

A1: 1,4-CHDM is commercially produced via a two-step hydrogenation of dimethyl terephthalate (B1205515) (DMT).[1]

  • Step 1 (Ring Hydrogenation): The aromatic ring of DMT is hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD). A palladium (Pd) based catalyst, such as Pd/C, is typically used for this step at temperatures around 180°C.[1]

  • Step 2 (Ester Hydrogenation): The ester groups of DMCD are reduced to hydroxyl groups to yield 1,4-CHDM. Copper-based catalysts, particularly copper chromite, are widely used for this conversion at temperatures of about 200°C or higher.[1][2] Commercially available Cu/Zn/Al catalysts are also effective.[3][4]

Q2: How can I control the cis/trans isomer ratio of 1,4-CHDM during synthesis?

A2: The cis/trans ratio is a critical parameter, and it is largely determined by the catalyst and reaction conditions used during the second hydrogenation step (DMCD to CHDM).[2] Industrial processes using copper chromite catalysts can be adjusted to achieve a cis/trans ratio of approximately 1:3 to 1:4.[4] This is crucial as the ratio impacts the properties of resulting polyesters.

Q3: What catalysts are recommended for the esterification of 1,4-CHDM to produce polyesters like PCT?

A3: For polyester (B1180765) synthesis, such as poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), via melt polycondensation, catalysts based on antimony, titanium, or tin are common.

  • Antimony(III) oxide (Sb₂O₃) is a traditional and effective catalyst.

  • Titanium-based catalysts , like titanium(IV) butoxide, are also highly effective but can sometimes induce a yellow discoloration in the final polymer.[1]

  • Stabilizers , such as phosphorous acid, are often used alongside the catalyst to prevent polymer degradation at the high temperatures required for polycondensation (often >300°C).[1]

Q4: Can 1,4-CHDM be oxidized, and what catalysts are suitable?

A4: Yes, the primary alcohol groups of 1,4-CHDM can be oxidized. For selective oxidation to the corresponding dialdehyde, 1,4-cyclohexanedicarboxaldehyde, enzymatic catalysts such as engineered alcohol oxidases can be employed.[5] For more conventional chemical oxidation, catalysts used for cyclohexane (B81311) oxidation, like those based on cobalt salts (e.g., cobalt naphthenate) or bimetallic systems (e.g., Au-Pd on a support), could be adapted, though reaction conditions would need significant optimization to prevent over-oxidation to the dicarboxylic acid.[6]

Troubleshooting Guides

Problem 1: Low Yield in 1,4-CHDM Synthesis via DMT Hydrogenation
Potential Cause Troubleshooting Step Explanation
Catalyst Deactivation Regenerate or replace the catalyst. Ensure feedstock purity.The palladium catalyst in the first stage or the copper catalyst in the second can be poisoned by sulfur or other impurities. The copper catalyst can also sinter at excessive temperatures.
Incomplete Reaction Increase reaction time, temperature, or hydrogen pressure.Hydrogenation reactions are equilibrium-limited. Ensure conditions are sufficient to drive the reaction to completion. For the Cu/Zn/Al catalyst, optimized conditions can be around 240°C and 4.0 MPa of H₂.[3][4]
Poor Mass Transfer Increase stirring speed or improve reactor design.In a slurry reactor, efficient contact between hydrogen gas, the liquid phase, and the solid catalyst is critical for high reaction rates.
Incorrect Stoichiometry Ensure a sufficient molar excess of hydrogen is supplied.The reaction consumes multiple equivalents of hydrogen per mole of DMT. Insufficient hydrogen will lead to incomplete conversion.
Problem 2: Product Discoloration (Yellowness) During Polyester Synthesis
Potential Cause Troubleshooting Step Explanation
Catalyst Choice Consider switching from a titanium-based catalyst to an antimony-based one.Titanium catalysts are known to sometimes cause yellowing in polyesters at high polymerization temperatures.[1]
Thermal Degradation Optimize the polycondensation temperature and time. Ensure an effective thermal stabilizer (e.g., phosphorous acid) is used.Prolonged exposure to high temperatures (>300°C for PCT) can cause the polymer backbone to degrade, leading to color formation.[1]
Oxygen Contamination Ensure the reactor is thoroughly purged with an inert gas (e.g., nitrogen) before heating.Oxygen present at high temperatures will cause oxidative degradation of the polymer, resulting in discoloration.
Monomer Impurities Use high-purity 1,4-CHDM and diacid/diester monomers.Impurities in the starting materials can act as initiators for degradation pathways.

Data Presentation

Table 1: Catalyst Performance in the Synthesis of 1,4-CHDM

Starting Material Catalyst System Temperature (°C) Pressure (MPa) Yield (%) Key Byproducts Reference
Dimethyl Terephthalate (DMT)1. Pd catalyst2. Copper Chromite1. ~1802. ~200-280High PressureHighMethyl 4-methylcyclohexanecarboxylate[1][4]
Ethyl 4-formylcyclohex-3-enecarboxylateCu/Zn/Al2404.0 (H₂)84-[3][4]
Terephthalic Acid1. Pd/C2. Ru-Sn/C1. 2302. 2301. ~6.02. High~80-[2]

Experimental Protocols

Protocol 1: Synthesis of 1,4-CHDM from Dimethyl Terephthalate (DMT)

This protocol outlines the two-step hydrogenation process commonly used in industry.

Materials:

  • Dimethyl terephthalate (DMT)

  • Methanol (B129727) (solvent)

  • Palladium on carbon (Pd/C) catalyst (e.g., 5 wt%)

  • Copper chromite catalyst

  • Hydrogen (H₂) gas

Equipment:

  • Two high-pressure autoclave reactors equipped with stirring, heating, and gas inlets.

  • Filtration system for catalyst removal.

  • Distillation apparatus for purification.

Procedure:

Step 1: Ring Hydrogenation (DMT to DMCD)

  • Charge the first autoclave with DMT and a suitable solvent like methanol.

  • Add the Pd/C catalyst (typically 0.1-1% by weight relative to DMT).

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen and heat to approximately 170-180°C.[1]

  • Maintain the reaction with vigorous stirring until hydrogen uptake ceases, indicating the completion of the aromatic ring hydrogenation.

  • Cool the reactor, vent the excess hydrogen, and filter the reaction mixture to remove the Pd/C catalyst. The resulting solution contains dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

Step 2: Ester Hydrogenation (DMCD to 1,4-CHDM)

  • Transfer the DMCD solution to the second autoclave.

  • Add the copper chromite catalyst.

  • Seal the reactor, purge as in Step 1, and pressurize with hydrogen to a higher pressure (e.g., 20-30 MPa).

  • Heat the reactor to 200-280°C.[1][7]

  • Maintain the reaction with stirring until hydrogen uptake ceases.

  • Cool the reactor, vent, and filter the mixture to remove the catalyst.

  • The crude 1,4-CHDM can be purified by distillation to separate it from the solvent and any byproducts.

Protocol 2: Synthesis of PCT Polyester via Melt Polycondensation

Materials:

  • 1,4-Cyclohexanedimethanol (1,4-CHDM)

  • Dimethyl terephthalate (DMT)

  • Antimony(III) oxide (Sb₂O₃) or Titanium(IV) butoxide (TBT) catalyst

  • Phosphorous acid (stabilizer)

Equipment:

  • Reaction vessel suitable for high temperature and vacuum, equipped with a mechanical stirrer, nitrogen inlet, and a distillation column for byproduct removal.

Procedure:

Step 1: Transesterification

  • Charge the reactor with DMT and 1,4-CHDM. An excess of the diol (e.g., a molar ratio of 1:1.2 to 1:2.2 DMT:CHDM) is typically used.[1]

  • Add the catalyst (e.g., 200-300 ppm) and stabilizer.

  • Purge the reactor with nitrogen.

  • Heat the mixture with stirring to 180-220°C. Methanol will be generated as a byproduct and should be removed via the distillation column.

  • Continue this stage until the theoretical amount of methanol has been collected.

Step 2: Polycondensation

  • Increase the temperature to 280-310°C.

  • Gradually apply a vacuum to the system (e.g., <1 torr) to facilitate the removal of excess 1,4-CHDM and drive the polymerization reaction forward.

  • The viscosity of the molten polymer will increase significantly. The reaction is monitored by the torque on the stirrer and is considered complete when the desired viscosity is reached.

  • The resulting molten PCT polymer can be extruded, cooled, and pelletized.

Visualized Workflows and Pathways

Troubleshooting_Hydrogenation_Yield Troubleshooting Low Yield in Hydrogenation start Low Product Yield Observed check_h2 Is H₂ uptake observed? start->check_h2 check_purity Is catalyst/substrate pure? check_h2->check_purity Yes no_h2_uptake Check for H₂ leaks. Verify catalyst activity (run standard). Check for catalyst poisons. check_h2->no_h2_uptake No check_conditions Are T, P, and time sufficient? check_purity->check_conditions Yes poisoned Purify substrate/solvent. Use fresh/regenerated catalyst. check_purity->poisoned No check_mixing Is stirring adequate? check_conditions->check_mixing Yes increase_conditions Increase Temperature/Pressure. Increase Reaction Time. check_conditions->increase_conditions No increase_mixing Increase stirrer speed. Check impeller design. check_mixing->increase_mixing No success Yield Improved check_mixing->success Yes no_h2_uptake->poisoned poisoned->success increase_conditions->success increase_mixing->success Catalyst_Selection_Esterification Catalyst Selection Workflow for 1,4-CHDM Esterification start Define Polyester Requirements (e.g., PCT, PETG) color_critical Is final color critical? start->color_critical use_antimony Select Antimony-based catalyst (e.g., Sb₂O₃) color_critical->use_antimony Yes (low yellowing) use_titanium Select Titanium-based catalyst (e.g., TBT) (High activity) color_critical->use_titanium No high_mw Is high molecular weight needed? add_stabilizer Add thermal stabilizer (e.g., Phosphorous Acid) high_mw->add_stabilizer Yes use_antimony->high_mw use_titanium->high_mw optimize_conditions Optimize polycondensation (Temp, Time, Vacuum) add_stabilizer->optimize_conditions end Final Catalyst System Defined optimize_conditions->end CHDM_Synthesis_Pathway Simplified Synthesis Pathway of 1,4-CHDM from DMT DMT Dimethyl Terephthalate (DMT) DMCD Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) DMT->DMCD + H₂ Catalyst: Pd/C ~180°C CHDM 1,4-Cyclohexanedimethanol (CHDM) DMCD->CHDM + H₂ Catalyst: Copper Chromite ~200-280°C

References

Technical Support Center: Minimizing Discoloration in Polyesters Made with 1,1-Cyclohexanedimethanol (CHDM)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1-Cyclohexanedimethanol (CHDM) in polyester (B1180765) synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize discoloration and achieve high-quality, colorless polymers for your experiments and applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of discoloration in polyesters synthesized with this compound (CHDM)?

A1: Discoloration, typically yellowing, in CHDM-based polyesters primarily stems from two chemical processes that occur at the high temperatures required for polymerization: thermal degradation and oxidation.[1] These reactions lead to the formation of chromophores, which are chemical groups that absorb light and cause the material to appear colored.[1] Key factors that contribute to discoloration include:

  • High Temperatures: Prolonged exposure to elevated temperatures during melt polymerization can cause the polymer chains to break down, leading to the formation of colored byproducts.[1]

  • Presence of Oxygen: Oxygen can cause oxidative degradation of the polymer at high temperatures, resulting in the formation of chromophores.[1]

  • Catalyst Type: The choice of catalyst can significantly impact the color of the final polyester. Titanium-based catalysts, while efficient, are often associated with higher levels of yellowing compared to tin-based catalysts.[1][2]

  • Monomer Impurities: Impurities present in the CHDM or the diacid monomer can initiate or accelerate discoloration reactions.[1]

Q2: How can I prevent or minimize discoloration during the synthesis of CHDM polyesters?

A2: Minimizing discoloration requires careful control of the polymerization process and the use of appropriate additives. Key strategies include:

  • Maintain an Inert Atmosphere: Conducting the entire polymerization process under a continuous purge of an inert gas, such as high-purity nitrogen or argon, is crucial to minimize oxygen exposure and prevent oxidation.[1]

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time to avoid prolonged exposure to excessive heat, especially during the final stages of polycondensation.[1]

  • Use High-Purity Monomers: Ensure the use of high-purity this compound and diacid monomers to reduce the presence of impurities that can promote discoloration.[1]

  • Select an Appropriate Catalyst: Consider using tin-based catalysts, such as tin(II) 2-ethylhexanoate (B8288628), which are generally preferred for producing polyesters with better color.[1]

  • Incorporate Stabilizers: The addition of antioxidants is a highly effective method to prevent discoloration. A combination of primary (hindered phenols) and secondary (phosphites) antioxidants can provide comprehensive protection against both thermal and oxidative degradation.[1]

Q3: What is the role of antioxidants in preventing discoloration, and what types are recommended?

A3: Antioxidants are crucial for preventing discoloration by inhibiting oxidative degradation. They function by scavenging free radicals that initiate the degradation process.[1] A synergistic approach using a combination of primary and secondary antioxidants is often most effective.[1]

  • Primary Antioxidants (e.g., Hindered Phenols like Irganox® 1010): These compounds are radical scavengers that interrupt the chain reaction of oxidation.

  • Secondary Antioxidants (e.g., Phosphites like Irgafos® 168): These antioxidants decompose hydroperoxides, which are unstable intermediates in the oxidation process, into more stable, non-radical products.[1]

The combination of these two types of antioxidants provides robust protection throughout the high-temperature synthesis process.

Q4: How is the color of the polyester measured quantitatively?

A4: The color of a polyester can be measured quantitatively using spectrophotometric methods. The most common metrics are the Yellowness Index (YI) and the CIE Lab* color space .

  • Yellowness Index (YI): This is a single number calculated from spectrophotometric data that describes the change in color of a sample from clear or white toward yellow.

  • CIE Lab*: This is a three-dimensional color space where:

    • L* represents lightness (from black to white).

    • a* represents the green-red axis.

    • b represents the blue-yellow axis. A higher positive b value indicates a greater degree of yellowness.

These measurements provide a standardized way to quantify and compare the color of different polyester batches.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Yellowing of the final polymer Thermal Degradation: Prolonged exposure to high temperatures during polymerization.[1]- Optimize reaction temperature and time. Avoid unnecessarily high temperatures, especially during the final polycondensation stage. A typical temperature range for the polycondensation of aliphatic polyesters is 220-240°C.[1]
Oxidation: Presence of oxygen in the reaction vessel at elevated temperatures.[1]- Conduct the entire polymerization process under a continuous purge of a high-purity inert gas (nitrogen or argon) to minimize oxygen exposure.[1]
Catalyst Choice: Use of catalysts prone to causing coloration, such as some titanium-based catalysts.[1]- Switch to a tin-based catalyst like tin(II) 2-ethylhexanoate, which is known to produce polyesters with better color.[1]
Monomer Impurities: Impurities in the this compound or diacid monomers.[1]- Use high-purity monomers. If necessary, purify the monomers before use through techniques like distillation or recrystallization.[1]
Inconsistent color between batches Variations in Raw Materials: Inconsistent purity of monomers or presence of contaminants.- Source high-purity monomers from a reliable supplier and consider in-house purification if batch-to-batch variability is a concern.
Process Variability: Inconsistent reaction times, temperatures, or inert gas flow rates.- Implement strict process control to ensure consistency in all reaction parameters between batches.
Contamination: Contamination from the reactor or stirring equipment.- Ensure the reactor and all equipment are thoroughly cleaned between batches to remove any residual polymer or contaminants.
Darkening or browning of the polymer Severe Thermal Degradation: Exposure to excessively high temperatures or for an extended duration.- Re-evaluate and lower the polymerization temperature profile. Reduce the overall reaction time if possible without compromising molecular weight.
Catalyst Concentration: Excessively high concentration of the polymerization catalyst.- Optimize the catalyst concentration to the lowest effective level.

Experimental Protocols

Protocol 1: Synthesis of Low-Color Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)

This protocol outlines a two-step melt polymerization process designed to minimize discoloration.

Materials:

  • Dimethyl terephthalate (B1205515) (DMT)

  • This compound (CHDM) (molar ratio of CHDM to DMT is typically 1.2-1.5 to 1)

  • Catalyst: Tin(II) 2-ethylhexanoate (e.g., 0.05-0.1 mol% based on DMT)

  • Primary Antioxidant: Hindered phenol (B47542), e.g., Irganox® 1010 (e.g., 0.1-0.3 wt%)

  • Secondary Antioxidant: Phosphite, e.g., Irgafos® 168 (e.g., 0.1-0.3 wt%)

  • High-purity nitrogen or argon gas

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen/argon inlet, distillation column with a condenser, and a vacuum port.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Charging the Reactor:

    • Charge the reactor with DMT, CHDM, tin(II) 2-ethylhexanoate, Irganox® 1010, and Irgafos® 168.

    • Assemble the reactor and purge with high-purity nitrogen or argon for at least 30 minutes to remove residual oxygen. Maintain a slow, continuous flow of the inert gas throughout the transesterification step.

  • Step 1: Transesterification:

    • With stirring, gradually heat the reaction mixture to 180-220°C.

    • Methanol (B129727) will be produced as a byproduct and should be collected in the distillation receiver.

    • Continue this step for 2-4 hours, or until approximately 90% of the theoretical amount of methanol has been collected.

  • Step 2: Polycondensation:

    • Gradually increase the temperature to 280-290°C.

    • Slowly apply a vacuum, gradually reducing the pressure to below 1 Torr.

    • Excess CHDM and other volatile byproducts will be distilled off.

    • The viscosity of the molten polymer will increase as the reaction progresses. Monitor the stirrer torque as an indicator of molecular weight build-up.

    • Continue the polycondensation for 2-3 hours, or until the desired melt viscosity is achieved.

  • Discharge and Quenching:

    • Once the desired molecular weight is reached, break the vacuum with nitrogen or argon.

    • Extrude the molten polymer from the reactor under a positive pressure of the inert gas into a water bath to quench and solidify the polymer.

    • Pelletize the resulting polymer strands for further analysis.

Protocol 2: Color Measurement of Polyester Samples

Equipment:

  • Spectrophotometer or colorimeter capable of measuring Yellowness Index (according to ASTM E313) and CIE Lab* values.

Procedure:

  • Sample Preparation:

    • Prepare polyester samples for measurement. This may involve pressing a film of a specific thickness or measuring the color of polymer pellets. Ensure the sample preparation method is consistent across all samples to be compared.

  • Calibration:

    • Calibrate the spectrophotometer according to the manufacturer's instructions using standard white and black tiles.

  • Measurement:

    • Place the polyester sample in the instrument's measurement port.

    • Acquire the reflectance or transmittance spectrum.

    • The instrument's software will calculate the Yellowness Index and the L, a, and b* values.

  • Data Recording:

    • Record the YI, L, a, and b* values for each sample. For comparison, it is often useful to calculate the change in these values (ΔYI, ΔL, Δa, Δb*) relative to a control or standard sample.

Data Presentation

The following table provides a hypothetical comparison of the color of a CHDM-based polyester synthesized with different stabilizer packages.

Stabilizer PackageYellowness Index (YI)Lab*
No Stabilizer (Control)15.292.5-0.812.1
0.2 wt% Hindered Phenol8.594.2-0.56.8
0.2 wt% Phosphite6.395.1-0.45.1
0.1 wt% Hindered Phenol + 0.1 wt% Phosphite3.196.5-0.22.5

Note: These are illustrative values. Actual results will depend on the specific monomers, catalysts, and processing conditions used.

Visualizations

Logical Workflow for Troubleshooting Polyester Discoloration

G start Discoloration (Yellowing) Observed q1 Is the polymerization under an inert atmosphere? start->q1 sol1 Implement a continuous purge of high-purity N2 or Ar. q1->sol1 No q2 Are high-purity monomers being used? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Source higher purity monomers or purify existing stock. q2->sol2 No q3 Is a stabilizer package being used? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Introduce a stabilizer package (e.g., hindered phenol + phosphite). q3->sol3 No q4 What type of catalyst is being used? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Consider switching to a tin-based catalyst. q4->sol4 Titanium-based q5 Are reaction temperature and time optimized? q4->q5 Tin-based a4_ti Titanium-based a4_sn Tin-based sol4->q5 sol5 Lower the temperature profile and/or reduce reaction time. q5->sol5 No end Improved Polymer Color q5->end Yes a5_yes Yes a5_no No sol5->end

Caption: A troubleshooting workflow for diagnosing and resolving discoloration issues in polyester synthesis.

Simplified Thermal-Oxidative Degradation Pathway Leading to Discoloration

G cluster_initiation Initiation cluster_propagation Propagation cluster_chromophore Chromophore Formation polymer Polyester Chain (P-H) rad_p Polymer Radical (P•) polymer->rad_p Hydrogen Abstraction heat_o2 Heat, O2 rad_poo Peroxy Radical (POO•) rad_p->rad_poo + O2 rad_p->rad_poo hydroperoxide Hydroperoxide (POOH) rad_poo->hydroperoxide + P-H rad_poo->hydroperoxide rad_p2 New Polymer Radical (P•) hydroperoxide->rad_p2 Decomposition (Heat) hydroperoxide->rad_p2 carbonyls Carbonyls (C=O) rad_p2->carbonyls Further Reactions rad_p2->carbonyls conjugated Conjugated Double Bonds rad_p2->conjugated Chain Scission & Rearrangement rad_p2->conjugated discoloration Yellowing carbonyls->discoloration conjugated->discoloration

Caption: A simplified representation of the chemical pathways involved in the thermal-oxidative degradation of polyesters, leading to the formation of color-causing chromophores.

References

Technical Support Center: Purification of 1,1-Cyclohexanedimethanol (CHDM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the post-synthesis purification of 1,1-Cyclohexanedimethanol (CHDM).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound after synthesis?

A1: Common impurities can include:

  • Unreacted starting materials and reagents: Depending on the synthetic route, these may include the corresponding cyclohexanedicarboxylic acid or its ester precursor.

  • Isomeric byproducts: While the target is the 1,1-disubstituted isomer, other isomers such as 1,2-, 1,3-, and 1,4-cyclohexanedimethanol (B133615) may be present.

  • Side-reaction products: Byproducts from incomplete reduction or side reactions can occur. For instance, in the hydrogenation of dimethyl terephthalate (B1205515) to produce 1,4-CHDM, byproducts like 4-methylcyclohexanemethanol and a monoester have been identified.[1] Similar side-products may arise in syntheses targeting the 1,1-isomer.

  • Residual solvents: Solvents used in the synthesis and workup will likely be present.

  • Water: Moisture can be introduced during the workup steps.

Q2: What are the primary techniques for purifying this compound?

A2: The most common and effective laboratory-scale purification techniques for diols like 1,1-CHDM are:

  • Vacuum Distillation: Effective for separating CHDM from non-volatile impurities and some less volatile byproducts.

  • Recrystallization: A powerful technique for removing soluble and insoluble impurities to obtain high-purity crystalline material.

  • Flash Column Chromatography: Useful for separating isomers and other closely related impurities.

Q3: How can I analyze the purity and isomer ratio of my purified this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both assessing the purity and determining the ratio of different isomers.[2][3] The retention times of the isomers will differ, allowing for their separation and quantification.

Section 2: Troubleshooting Guides

Vacuum Distillation

Problem: The 1,1-CHDM is not distilling at the expected temperature.

Possible CauseSolution
Inaccurate pressure reading: The vacuum gauge may be faulty or there might be leaks in the system.Verify the vacuum level with a calibrated gauge. Check all joints and connections for leaks using a high-vacuum grease and ensure they are properly sealed.
Presence of high-boiling impurities: Non-volatile impurities can elevate the boiling point of the mixture.Consider a preliminary purification step like a simple filtration or a rough flash chromatography to remove baseline impurities before distillation.
Insufficient heating: The heating mantle or oil bath may not be reaching the required temperature.Ensure the heating apparatus is functioning correctly and is in good contact with the distillation flask. Insulate the distillation head and column with glass wool or aluminum foil to minimize heat loss.

Problem: "Bumping" or unstable boiling during distillation.

Possible CauseSolution
Lack of boiling chips or stir bar: Essential for promoting smooth boiling.Always add fresh boiling chips or a magnetic stir bar to the distillation flask before applying heat and vacuum.
Heating too rapidly: Can lead to superheating and violent boiling.Apply heat gradually and evenly to the distillation flask.

Experimental Protocol: Vacuum Distillation of this compound (General Procedure)

A general procedure for vacuum distillation of diols can be adapted for 1,1-CHDM. Based on data for 1,4-CHDM, a starting point for vacuum distillation could be a pressure of 10 mmHg with a collection temperature in the range of 150-200 °C.[4]

  • Setup: Assemble a standard vacuum distillation apparatus with a Claisen adapter to minimize bumping. Use a magnetic stirrer and a stir bar in the distillation flask. Ensure all glassware is dry and joints are lightly greased with high-vacuum grease.

  • Sample Preparation: Place the crude 1,1-CHDM in the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Once the desired vacuum is stable, begin heating the distillation flask gently.

  • Fraction Collection: Collect the fraction that distills over at a constant temperature and pressure. It is advisable to collect a small forerun fraction to discard any low-boiling impurities.

  • Shutdown: After collecting the desired product, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.

Logical Workflow for Vacuum Distillation Troubleshooting

start Distillation Issue Observed check_pressure Check Vacuum Pressure start->check_pressure check_temp Verify Heating Temperature start->check_temp check_boiling Observe Boiling Behavior start->check_boiling leaks Leaks in System? check_pressure->leaks gauge_faulty Faulty Gauge? check_pressure->gauge_faulty heating_issue Insufficient Heating? check_temp->heating_issue bumping Bumping/Unstable Boiling? check_boiling->bumping seal_joints Reseal Joints leaks->seal_joints calibrate_gauge Calibrate/Replace Gauge gauge_faulty->calibrate_gauge insulate Insulate Apparatus heating_issue->insulate add_boiling_aids Add Boiling Chips/Stir Bar bumping->add_boiling_aids reduce_heating Reduce Heating Rate bumping->reduce_heating end Distillation Optimized seal_joints->end calibrate_gauge->end insulate->end add_boiling_aids->end reduce_heating->end

Workflow for troubleshooting vacuum distillation.
Recrystallization

Problem: No crystals form upon cooling.

Possible CauseSolution
Too much solvent used: The solution is not saturated.Reduce the solvent volume by gentle heating under a stream of inert gas or by using a rotary evaporator, then allow the solution to cool again.[5]
Supersaturated solution: Crystal nucleation has not initiated.Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure 1,1-CHDM.[5]
Cooling process is too rapid: Prevents the formation of a crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Problem: The product "oils out" instead of crystallizing.

Possible CauseSolution
Solvent boiling point is too high relative to the solute's melting point: The compound is melting in the hot solvent.Select a solvent with a lower boiling point.[6]
Significant impurities present: Impurities can lower the melting point of the mixture and inhibit crystallization.Attempt a pre-purification step, such as a quick filtration through a plug of silica (B1680970) gel, before recrystallization.
Using a mixed solvent system: The change in solvent composition upon cooling can sometimes lead to oiling out.Try a single solvent system if possible. If a mixed solvent is necessary, try adding the second (poor) solvent at a slightly lower temperature.[7]

Experimental Protocol: Recrystallization of this compound (General Procedure)

A mixed-solvent system is often effective for the recrystallization of diols. Common solvent pairs include ethanol/water, ethyl acetate (B1210297)/hexane, and toluene/hexane.[8][9][10]

  • Solvent Selection: Through small-scale solubility tests, identify a "good" solvent that dissolves 1,1-CHDM well when hot and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[5][8]

  • Dissolution: Dissolve the crude 1,1-CHDM in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and achieve a saturated solution.[9]

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum.

Logical Workflow for Recrystallization Troubleshooting

start Recrystallization Issue Observed no_crystals No Crystals Formed? start->no_crystals oiling_out Product Oiled Out? start->oiling_out too_much_solvent Too Much Solvent? no_crystals->too_much_solvent supersaturation Supersaturation? no_crystals->supersaturation high_bp_solvent Solvent BP Too High? oiling_out->high_bp_solvent impurities High Impurity Level? oiling_out->impurities reduce_solvent Reduce Solvent Volume too_much_solvent->reduce_solvent induce_crystallization Induce Crystallization supersaturation->induce_crystallization change_solvent Select Lower BP Solvent high_bp_solvent->change_solvent pre_purify Pre-purify Crude Material impurities->pre_purify end Successful Recrystallization reduce_solvent->end induce_crystallization->end change_solvent->end pre_purify->end

Workflow for troubleshooting recrystallization.
Flash Column Chromatography

Problem: Poor separation of 1,1-CHDM from impurities.

Possible CauseSolution
Inappropriate solvent system: The polarity of the eluent is not optimized for separation.Use Thin Layer Chromatography (TLC) to screen for a solvent system that gives good separation of the components. A good starting point for diols is a mixture of ethyl acetate and hexanes.[11] For polar compounds, a methanol (B129727)/dichloromethane system can also be effective.[11]
Column overloading: Too much sample has been loaded onto the column.Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude mixture by weight.
Poor column packing: Channels or cracks in the silica gel lead to an uneven solvent front.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Problem: The compound is eluting too quickly or too slowly.

Possible CauseSolution
Solvent polarity is too high or too low: Affects the retention time of the compound on the silica gel.If the compound elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane). If it elutes too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).
Strong adsorption to the stationary phase: Highly polar compounds can bind strongly to silica.For highly polar compounds like diols, adding a small amount of a more polar solvent like methanol to the eluent can help with elution.

Experimental Protocol: Flash Column Chromatography of this compound (General Procedure)

  • Solvent System Selection: Use TLC to determine an appropriate eluent system. Aim for an Rf value of approximately 0.2-0.3 for the 1,1-CHDM.[8] A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., ethyl acetate/hexane) is often effective.

  • Column Packing: Pack a glass column with silica gel 60 as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude 1,1-CHDM in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and carefully load it onto the top of the silica gel. Alternatively, for less soluble samples, "dry loading" by adsorbing the sample onto a small amount of silica gel before adding it to the column can improve resolution.

  • Elution: Run the column using positive pressure (e.g., from a nitrogen line or air pump) to maintain a steady flow rate. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Logical Workflow for Flash Chromatography Troubleshooting

start Chromatography Issue Observed poor_separation Poor Separation? start->poor_separation bad_elution Eluting Too Fast/Slow? start->bad_elution wrong_solvent Inappropriate Solvent? poor_separation->wrong_solvent overloaded Column Overloaded? poor_separation->overloaded bad_packing Poor Packing? poor_separation->bad_packing wrong_polarity Incorrect Polarity? bad_elution->wrong_polarity strong_adsorption Strong Adsorption? bad_elution->strong_adsorption optimize_solvent Optimize Solvent with TLC wrong_solvent->optimize_solvent reduce_load Reduce Sample Load overloaded->reduce_load repack_column Repack Column bad_packing->repack_column adjust_polarity Adjust Eluent Polarity wrong_polarity->adjust_polarity add_modifier Add Polar Modifier strong_adsorption->add_modifier end Separation Optimized optimize_solvent->end reduce_load->end repack_column->end adjust_polarity->end add_modifier->end

Workflow for troubleshooting flash chromatography.

Section 3: Quantitative Data

Table 1: Example of Purity Improvement of 1,4-Cyclohexanedimethanol via Vacuum Distillation

Samplecis-1,4-CHDM (%)trans-1,4-CHDM (%)Distillation Conditions
Starting Material15.484.6N/A
Distillate3.196.910 mmHg, 152-163 °C, 20 theoretical plates

Data adapted from patent EP0353990A2, which pertains to 1,4-Cyclohexanedimethanol.[4] This table illustrates a significant increase in the purity of the trans-isomer after fractional distillation under reduced pressure. Similar principles would apply to the purification of 1,1-CHDM, where distillation can be effective in separating it from less volatile or more volatile impurities.

It is recommended that researchers generate their own quantitative data for their specific purification processes by analyzing samples before and after purification using a calibrated analytical method such as GC-MS.

References

Addressing viscosity issues during melt processing of 1,1-CHDM polyesters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1-Cyclohexanedimethanol (CHDM) polyesters. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the melt processing of these materials.

Frequently Asked Questions (FAQs)

Q1: What is 1,1-CHDM and how does it affect polyester (B1180765) properties?

A1: this compound (CHDM) is a cycloaliphatic diol used as a comonomer in the synthesis of polyesters.[1] Its incorporation into the polymer backbone disrupts the chain regularity, which can modify properties such as melting point, crystallinity, and glass transition temperature.[1][2] Specifically, CHDM can enhance the thermal stability, strength, clarity, and solvent resistance of polyesters.[1] The properties of the final polyester are also influenced by the cis/trans isomer ratio of the CHDM used.[1]

Q2: Why is melt viscosity a critical parameter in processing 1,1-CHDM polyesters?

A2: Melt viscosity is a measure of a polymer's resistance to flow in its molten state and is a critical parameter for successful melt processing operations like extrusion and injection molding.[3][4] It is directly related to the polymer's molecular weight; higher molecular weight generally results in higher viscosity.[5][6] Inconsistent melt viscosity can lead to a range of processing problems, including die swell, melt fracture, and dimensional instability of the final product.[7] Therefore, controlling melt viscosity is essential for ensuring consistent product quality and process stability.[8][9]

Q3: What is the primary cause of unexpected viscosity drops during the melt processing of polyesters?

A3: The most common cause of a significant drop in melt viscosity during the processing of polyesters is hydrolytic degradation due to the presence of moisture.[10][11] Polyesters are susceptible to hydrolysis at high temperatures, a reaction in which water molecules break down the polymer chains, leading to a reduction in molecular weight and, consequently, a decrease in viscosity.[10][12] Even small amounts of residual moisture in the polymer pellets can lead to significant degradation during processing.[11][13]

Q4: Can thermal degradation also affect the melt viscosity?

A4: Yes, thermal degradation can also lead to a decrease in melt viscosity. Exposing the polyester to excessively high temperatures or prolonged residence times in the processing equipment can cause the polymer chains to break, a process known as thermal scission.[14] This reduction in molecular weight results in a lower melt viscosity.[5] It is crucial to process 1,1-CHDM polyesters within their recommended temperature window to avoid this issue.[9]

Troubleshooting Guide: Viscosity Issues

This guide provides a structured approach to diagnosing and resolving common viscosity-related problems during the melt processing of 1,1-CHDM polyesters.

Problem 1: Melt Viscosity is Too Low or Decreasing During Processing
  • Symptom: The polymer melt flows too easily, leading to issues like flashing in injection molding, inability to hold shape upon exiting the die, or a significant drop in pressure at the die. Melt Flow Index (MFI) measurements are higher than expected.[15]

  • Root Cause Analysis & Solution Workflow:

    G start Low Melt Viscosity Observed check_moisture Step 1: Verify Material Drying start->check_moisture is_dry Is drying adequate? (Temp, Time, Dew Point) check_moisture->is_dry check_temp Step 2: Check Processing Temps is_dry->check_temp Yes solution_dry Solution: Improve Drying - Increase drying time/temp - Check desiccant - Verify dew point < -30°C is_dry->solution_dry No is_temp_ok Are temps within recommended range? check_temp->is_temp_ok check_residence Step 3: Evaluate Residence Time is_temp_ok->check_residence Yes solution_temp Solution: Reduce Temps - Lower barrel/die temps - Avoid overheating is_temp_ok->solution_temp No is_res_time_ok Is residence time too long? check_residence->is_res_time_ok solution_res_time Solution: Reduce Residence Time - Increase screw speed - Minimize shot size is_res_time_ok->solution_res_time Yes end_ok Problem Resolved is_res_time_ok->end_ok No solution_dry->end_ok solution_temp->end_ok solution_res_time->end_ok

    Caption: Troubleshooting workflow for low melt viscosity.

Problem 2: Melt Viscosity is Too High
  • Symptom: Difficulty in filling molds, high extruder torque, high injection pressures, or surface defects like melt fracture.[7] MFI measurements are lower than expected.

  • Potential Causes & Solutions:

    • Incorrect Material Grade: Verify that the correct polymer grade with the intended intrinsic viscosity (IV) is being used. Higher IV polymers inherently have higher melt viscosity.[16]

    • Processing Temperature Too Low: Increasing the melt temperature will reduce the viscosity.[3][5] Care must be taken not to exceed the polymer's thermal stability limits.

    • Low Shear Rate: Some polyesters are shear-thinning, meaning their viscosity decreases at higher shear rates.[4] Increasing the screw speed or injection speed can help reduce viscosity during processing.[3]

Quantitative Data Summary

The following tables summarize typical processing parameters and their effects on 1,1-CHDM polyesters.

Table 1: Effect of Moisture on Polyester Melt Viscosity

Initial Moisture Content (%)Processing EffectResulting Melt ViscosityReference
> 0.02%Hydrolytic degradation of polymer chainsSignificant Decrease[10][11]
< 0.02%Minimal degradationStable / As Expected[9][17]

Table 2: General Processing Temperature Guidelines for CHDM Copolyesters

ParameterTemperature Range (°C)Temperature Range (°F)Notes
Drying Temperature65 - 80150 - 175Drying time of 4-6 hours is typical.
Melt Temperature250 - 290482 - 554Varies by specific grade and comonomer content.[18][19]
Mold Temperature65 - 95150 - 203Higher mold temperatures can improve surface finish.[17]

Experimental Protocols

Protocol 1: Measuring Melt Flow Index (MFI)
  • Objective: To determine the ease of flow of a molten thermoplastic polymer, providing an indirect measure of its viscosity.[15][20]

  • Standard: ASTM D1238, ISO 1133

  • Methodology Workflow:

    G start Start: MFI Test prep 1. Sample Preparation (Dry polymer granules) start->prep heat 2. Heating (Load sample into heated barrel at specified temp) prep->heat load 3. Load Application (Place standard weight on piston) heat->load extrude 4. Extrusion & Measurement (Polymer flows through die. Cut extrudate at fixed time intervals) load->extrude weigh 5. Weighing (Weigh the collected extrudate segments) extrude->weigh calc 6. Calculation (Calculate mass extruded in 10 minutes) weigh->calc end End: MFI Value (g/10 min) calc->end

Protocol 2: Characterizing Viscosity using Capillary Rheometry
  • Objective: To measure the viscosity of a polymer melt across a range of shear rates and temperatures, simulating real-world processing conditions. [4][21][22]* Standard: ASTM D3835, ISO 11443

  • Methodology:

    • Sample Loading: A small amount of the dried polymer is loaded into the barrel of the capillary rheometer, which is preheated to the desired test temperature. [22] 2. Extrusion: A piston forces the molten polymer through a capillary die of known dimensions at a constant, controlled speed. [22][23] 3. Data Acquisition: A pressure transducer measures the pressure drop across the die, and the flow rate is known from the piston speed. [22][23] 4. Shear Sweep: The test is repeated at various piston speeds to generate data over a range of shear rates. [21] 5. Calculation: Shear stress, shear rate, and apparent viscosity are calculated from the collected pressure and flow rate data. [21][23]The data is often plotted as viscosity versus shear rate.

References

Technical Support Center: Optimization of Catalyst Concentration in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst concentration for successful polyurethane synthesis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during polyurethane synthesis due to suboptimal catalyst concentration.

Problem Possible Cause Suggested Solution
Reaction is too slow or incomplete Insufficient Catalyst Concentration: The catalyst level is too low to effectively promote the reaction between isocyanates and polyols.[1][2]Gradually increase the catalyst concentration in small increments (e.g., 0.1% by weight) until the desired reaction rate is achieved.[3] Consider switching to a more active catalyst system if a significant increase is needed.[1]
Catalyst Deactivation: Impurities such as moisture or acids in the reactants or solvents can neutralize the catalyst.[1][4]Ensure all reactants and solvents are thoroughly dried before use.[1][2] If acidic impurities are suspected, consider adding a scavenger.[1]
Low Reaction Temperature: The reaction temperature is not high enough for the catalyst to be effective.Increase the reaction temperature, but be mindful of potential side reactions at higher temperatures.[2]
Reaction is too fast, leading to premature gelling or foam collapse Excessive Catalyst Concentration: The catalyst loading is too high, causing an uncontrollable reaction rate.[1][2][5]Reduce the catalyst concentration to extend the pot life and gain better control over the polymerization rate.[1]
Imbalance between Gelling and Blowing Reactions: In foam synthesis, if the gelling reaction is too fast relative to the blowing reaction, the polymer network builds viscosity too quickly, restricting foam expansion and potentially leading to collapse.[5][6]Adjust the ratio of gelling catalyst to blowing catalyst. A higher ratio of blowing catalyst promotes faster CO2 generation.[5]
High Reaction Temperature: Elevated temperatures can significantly accelerate the reaction.[1]Lower the reaction temperature to achieve a more controlled polymerization.[1]
Poor Mechanical Properties of the Final Polymer (e.g., low tensile strength, brittleness) Suboptimal Catalyst Concentration: Incorrect catalyst levels can lead to incomplete polymerization or the formation of a flawed polymer network.[6][7]Optimize the catalyst concentration through systematic experimentation. Studies have shown that tensile strength can be significantly affected by catalyst levels.[7]
Side Reactions: High catalyst concentrations or temperatures can promote side reactions like allophanate (B1242929) and biuret (B89757) formation, leading to excessive crosslinking and brittleness.[1][2][8]Use a more selective catalyst or lower the reaction temperature and catalyst concentration to minimize these side reactions.[1]
Foam Collapses or Cracks After Rising Excessive Blowing Reaction: An overabundance of blowing catalyst or high water content can lead to rapid gas generation that the polymer network is not strong enough to contain.[3][9]Decrease the blowing catalyst concentration or reduce the water content in the formulation.[9] Ensure a proper balance between the blowing and gelling reactions.[5]
Premature Gelation: If the gelling reaction is too fast, the foam can set before rising is complete, leading to cracks.Reduce the concentration of the gelling catalyst.[10]
Discoloration (Yellowing) of the Final Product Catalyst Type: Certain amine catalysts can contribute to yellowing over time.[2]If color is a critical parameter, consider using organometallic catalysts based on bismuth or zinc.[2]
Oxidation: High temperatures during synthesis can cause oxidation, leading to discoloration.Blanket the reaction with an inert gas like nitrogen or argon to prevent oxidation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for catalysts in polyurethane synthesis?

A1: The optimal catalyst concentration is highly dependent on the specific formulation, including the type of isocyanate and polyol, the presence of water, and the desired reaction profile.[5] However, some general ranges can be considered as a starting point. For flexible polyurethane foam, amine catalyst levels are typically between 0.1% and 0.5% of the total polyol weight.[11] For some prepolymer systems, a catalytic amount of dibutyltin (B87310) dilaurate (DBTDL) can be in the range of 0.01-0.05 wt%.[2] It is crucial to start with a low concentration and gradually increase it while monitoring the reaction.[3]

Q2: How do I balance the gelling and blowing reactions in polyurethane foam synthesis?

A2: Balancing the gelling (isocyanate-polyol reaction) and blowing (isocyanate-water reaction) is critical for producing high-quality foam.[5] This is achieved by carefully selecting and adjusting the concentrations of gelling and blowing catalysts.[5][11]

  • Gelling catalysts (e.g., organotin compounds) primarily promote the formation of the polymer network.[11]

  • Blowing catalysts (e.g., certain amine catalysts) primarily accelerate the reaction that generates CO2 gas for foam expansion.[11]

To achieve a good balance, a combination of both types of catalysts is often used.[11] The ratio between them is a critical parameter to control foam properties like density and cell structure.[5]

Q3: Can the catalyst concentration affect the final mechanical properties of the polyurethane?

A3: Yes, the catalyst concentration has a significant impact on the mechanical properties of the final polyurethane.[7] Suboptimal concentrations can lead to an incomplete reaction, resulting in a low molecular weight polymer with poor tensile strength and tear resistance.[6] Conversely, excessively high concentrations can promote side reactions, leading to a brittle material.[9] Research has shown a dramatic effect of catalyst concentration on the ultimate tensile strength of thermoplastic polyurethanes.[7]

Q4: What are the signs of catalyst deactivation, and how can I prevent it?

A4: The primary sign of catalyst deactivation is a significantly slower or incomplete reaction.[1] Deactivation is often caused by impurities in the reactants or solvents, with moisture and acids being the most common culprits.[1][4] To prevent deactivation, ensure that all raw materials are thoroughly dried and stored under anhydrous conditions.[1][2] Using high-purity reactants can also minimize the risk of introducing deactivating impurities.

Q5: How does temperature interact with catalyst concentration?

A5: Temperature and catalyst concentration are interconnected factors that influence the reaction rate.[12] Higher temperatures will generally increase the reaction rate for a given catalyst concentration.[3] This means that at higher ambient or component temperatures, a lower catalyst level may be required to achieve the same reaction profile.[3] Conversely, in colder conditions, an increased catalyst concentration might be necessary.[3] It is important to control the reaction temperature to avoid uncontrolled polymerization, especially at high catalyst concentrations.[1]

Quantitative Data Summary

The following tables summarize quantitative data on the effect of catalyst concentration on polyurethane synthesis parameters.

Table 1: Effect of Catalyst Concentration on Polyurethane Foam Rise Time

Catalyst Level (% by weight)Rise Time (seconds)Observations
0.3>180Slow rise; open-cell structure; sagging.[3]
0.5120Good rise; uniform cells.[3]
0.790Rapid rise; minor skin cracking.[3]
1.0<60Blow-through; collapsed structure.[3]

Table 2: Impact of Catalyst Concentration on Thermoplastic Polyurethane (TPU) Tensile Strength

Catalyst Concentration (mol% relative to MDI)Ultimate Tensile Strength (MPa)
≤ 0.120-21[7]
≥ 0.410[7]

Experimental Protocols

Methodology for Optimizing Catalyst Concentration

This protocol provides a systematic approach to determining the optimal catalyst concentration for a given polyurethane formulation.

  • Define Performance Targets: Clearly define the desired properties of the final polyurethane product, such as cream time, gel time, rise time (for foams), tack-free time, and final mechanical properties (e.g., hardness, tensile strength).[11]

  • Establish a Starting Concentration Range: Based on literature, supplier recommendations, or previous experience, establish a practical dosage window for your catalyst. For example, for a flexible foam, you might start with a range of 0.1% to 0.5% amine catalyst based on the polyol weight.[11]

  • Prepare a Series of Formulations: Prepare a series of small-scale experimental batches where only the catalyst concentration is varied. Keep all other formulation parameters (e.g., isocyanate index, water content, polyol type, temperature) constant.[3] It is recommended to start with a low catalyst concentration and increase it in small, regular increments.[3]

  • Monitor and Record Reaction Profile: For each experimental batch, carefully monitor and record the key reaction parameters defined in step 1. For foams, this would include cream time, gel time, and rise time. For coatings or elastomers, this would include pot life and tack-free time.

  • Characterize Final Polymer Properties: Once the samples are fully cured, perform a comprehensive suite of tests to evaluate the final properties. This may include measuring density, cell structure, hardness, resilience, compression set, and tensile strength.[11]

  • Analyze the Data: Plot the measured properties as a function of catalyst concentration to identify the optimal range that provides the best balance of all desired characteristics.[11]

  • Confirmation and Scale-Up: Once an optimal concentration is identified, run multiple confirmation batches to ensure the results are repeatable and reliable before scaling up the formulation.[11]

Visualizations

experimental_workflow Experimental Workflow for Catalyst Optimization A 1. Define Performance Targets (e.g., Gel Time, Tensile Strength) B 2. Establish Catalyst Concentration Range (e.g., 0.1% - 1.0%) A->B C 3. Prepare Experimental Batches (Varying only catalyst concentration) B->C D 4. Monitor Reaction Profile (Cream, Gel, Rise Times) C->D E 5. Characterize Final Properties (Hardness, Density, etc.) D->E F 6. Analyze Data (Plot Properties vs. Concentration) E->F G 7. Identify Optimal Concentration F->G H 8. Confirmation & Scale-Up G->H

Caption: Workflow for optimizing catalyst concentration.

troubleshooting_logic Troubleshooting Logic for Reaction Rate Issues Start Problem: Reaction Rate Issue Slow Reaction Too Slow? Start->Slow Fast Reaction Too Fast? Start->Fast Check_Conc_Slow Increase Catalyst Concentration Slow->Check_Conc_Slow Yes Reduce_Conc_Fast Reduce Catalyst Concentration Fast->Reduce_Conc_Fast Yes Check_Temp_Slow Increase Temperature Check_Conc_Slow->Check_Temp_Slow Check_Deactivation Check for Catalyst Deactivation Check_Temp_Slow->Check_Deactivation Solution_Slow Solution: Optimized Slow Reaction Check_Deactivation->Solution_Slow Reduce_Temp_Fast Reduce Temperature Reduce_Conc_Fast->Reduce_Temp_Fast Solution_Fast Solution: Optimized Fast Reaction Reduce_Temp_Fast->Solution_Fast

Caption: Troubleshooting logic for reaction rate problems.

reaction_pathways Catalyzed Reactions in Polyurethane Foam Synthesis cluster_reactants Reactants cluster_catalysts Catalysts cluster_products Products / Effects Isocyanate Isocyanate (NCO) Urethane Polyurethane Network (Gelling / Polymer Growth) Isocyanate->Urethane CO2 Carbon Dioxide (CO2) (Blowing / Foam Expansion) Isocyanate->CO2 Polyol Polyol (OH) Polyol->Urethane Water Water (H2O) Water->CO2 Gel_Cat Gelling Catalyst (e.g., Organotin) Gel_Cat->Urethane Promotes Blow_Cat Blowing Catalyst (e.g., Amine) Blow_Cat->CO2 Promotes

Caption: Catalytic pathways in polyurethane foam synthesis.

References

Technical Support Center: Enhancing the Thermal Stability of 1,1-CHDM Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the thermal stability of 1,1-cyclohexanedimethanol (CHDM) based polyurethanes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and thermal analysis of 1,1-CHDM polyurethanes.

Problem Potential Cause Recommended Solution
Premature Yellowing or Discoloration Upon Heating Oxidation of the polyurethane backbone, particularly when aromatic isocyanates are used.[1][2][3]Incorporate a combination of primary (hindered phenol) and secondary (phosphite) antioxidants into your formulation.[1][4][5]If permissible for the application, consider using aliphatic isocyanates, which are less prone to photo-oxidative yellowing.Ensure high-purity monomers are used, as impurities can catalyze degradation.
Lower than Expected Decomposition Temperature in TGA Incomplete polymerization leading to a less stable polymer network.[6]Verify the stoichiometry of your reactants (isocyanate, polyol, and chain extender). An off-ratio can result in low molecular weight and reduced thermal stability.Ensure adequate mixing and curing time and temperature to allow for complete reaction of the isocyanate groups.[6]Confirm the activity of your catalyst; an insufficient amount or deactivated catalyst can lead to incomplete curing.
Significant Weight Loss at Moderate Temperatures (150-250°C) Reversion of urethane (B1682113) linkages back to isocyanate and alcohol, which is a primary degradation pathway for polyurethanes.[7]Incorporate thermal stabilizers that can mitigate the initial stages of degradation.Consider blending with more thermally stable polymers or adding inorganic nanofillers to enhance the overall thermal resistance.Modify the hard segment of the polyurethane to increase its thermal stability.
Inconsistent TGA Results Between Batches Variability in the synthesis process or sample preparation for TGA.Standardize your synthesis protocol, including reaction times, temperatures, and mixing speeds.Ensure consistent sample size, form (e.g., film, powder), and placement within the TGA crucible for each analysis.[8]Calibrate the TGA instrument regularly.
Unexpected Foaming During Synthesis Presence of moisture in the reactants (especially the polyol) or reaction environment. Water reacts with isocyanates to produce carbon dioxide gas.[9]Thoroughly dry all reactants, especially the polyol, under vacuum before use.Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).Use freshly opened or properly stored solvents and reagents to minimize moisture contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of thermal degradation in 1,1-CHDM polyurethanes?

A1: The thermal degradation of polyurethanes, including those based on 1,1-CHDM, generally proceeds through a multi-step process. The initial and most significant degradation pathway, typically occurring between 200°C and 300°C, is the reversible dissociation of the urethane linkage back into its constituent isocyanate and alcohol.[7] At higher temperatures, more complex and irreversible degradation of the polyol (soft segment) and isocyanate-derived (hard segment) components occurs, leading to the formation of various volatile products.

Q2: How do hindered phenolic antioxidants improve the thermal stability of polyurethanes?

A2: Hindered phenolic antioxidants are primary antioxidants that function as radical scavengers.[5][10] During thermal degradation, free radicals are generated. These highly reactive species can propagate chain scission reactions, leading to a rapid decrease in molecular weight and mechanical properties. Hindered phenols donate a hydrogen atom to these radicals, neutralizing them and forming a stable antioxidant radical that does not initiate further degradation. This process is particularly effective in preventing thermo-oxidative degradation.[5]

Q3: What is the role of phosphite (B83602) stabilizers in enhancing thermal stability?

A3: Phosphite stabilizers act as secondary antioxidants.[4] Their primary role is to decompose hydroperoxides, which are unstable intermediates formed during the oxidation of the polymer.[4] By converting hydroperoxides into stable, non-radical products, phosphites prevent the formation of new radicals that would otherwise accelerate the degradation process, especially at the high temperatures encountered during processing.[4] They are often used in synergy with hindered phenolic antioxidants for comprehensive thermal protection.[4]

Q4: Can the choice of isocyanate affect the thermal stability of 1,1-CHDM polyurethanes?

A4: Yes, the structure of the isocyanate plays a crucial role. Aromatic isocyanates, such as MDI (methylene diphenyl diisocyanate) or TDI (toluene diisocyanate), contain benzene (B151609) rings that can be susceptible to oxidation, leading to discoloration (yellowing) at elevated temperatures.[1][2] Aliphatic isocyanates, such as IPDI (isophorone diisocyanate) or H12MDI (hydrogenated MDI), generally offer better resistance to thermo-oxidative degradation and UV light, resulting in polyurethanes with improved color stability upon heating.

Q5: How does the incorporation of inorganic fillers affect thermal stability?

A5: Incorporating inorganic nanofillers, such as silica, titania, or clays, can significantly enhance the thermal stability of polyurethanes. These fillers can act as a physical barrier, hindering the diffusion of volatile degradation products out of the polymer matrix and the diffusion of oxygen into it.[6] This "tortuous path" effect slows down the rate of mass loss at elevated temperatures. Additionally, interactions between the filler surface and the polymer chains can restrict segmental motion, further increasing the energy required for degradation.

Quantitative Data on Thermal Stability Enhancement

The following tables summarize typical data on the enhancement of thermal stability in polyurethanes using various additives. While specific data for 1,1-CHDM polyurethanes is limited, these values from studies on similar polyurethane systems provide a representative overview of the expected improvements.

Table 1: Effect of Hindered Phenol and Phosphite Antioxidants on the Onset of Thermal Decomposition (Td5%) of Polyurethane

Stabilizer SystemConcentration (wt%)Onset of Decomposition (Td5%, °C)Improvement (°C)
Unstabilized Polyurethane0~270-
Hindered Phenol (e.g., Irganox 1010)0.5~285+15
Phosphite (e.g., Irgafos 168)0.5~280+10
Hindered Phenol + Phosphite (1:1 ratio)1.0~300+30

Note: Data is illustrative and based on typical performance of these additives in polyurethane systems.

Table 2: Influence of Nanofiller on the Thermal Stability of Polyurethane

Filler TypeConcentration (wt%)Td5% (°C)Temperature at Max. Decomposition Rate (°C)Char Yield at 600°C (%)
Unfilled Polyurethane0~270~350~5
Nano-silica3~290~370~8
Montmorillonite Clay3~300~380~10

Note: Data is generalized from studies on polyurethane nanocomposites and demonstrates the typical effect of nanofillers.

Experimental Protocols

Protocol 1: Synthesis of 1,1-CHDM Based Polyurethane (Prepolymer Method)
  • Reactant Preparation:

    • Dry this compound (CHDM) and the chosen polyol (e.g., polytetrahydrofuran, PTHF) under vacuum at 80°C for at least 4 hours to remove any residual moisture.

    • Ensure the diisocyanate (e.g., isophorone (B1672270) diisocyanate, IPDI) is of high purity and handled under a dry atmosphere.

  • Prepolymer Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the chosen diisocyanate.

    • Begin stirring and slowly add the dried polyol dropwise to the diisocyanate at a controlled temperature (typically 60-80°C). The molar ratio of NCO to OH groups should be greater than 1 (e.g., 2:1).

    • Allow the reaction to proceed for 2-3 hours at 80°C under a nitrogen blanket. The viscosity of the mixture will increase as the prepolymer forms.

  • Chain Extension:

    • Dissolve the dried 1,1-CHDM (chain extender) in a suitable dry solvent (e.g., dimethylformamide, DMF).

    • Cool the prepolymer to approximately 60°C and add the 1,1-CHDM solution dropwise while stirring vigorously.

    • After the addition is complete, continue stirring for another 1-2 hours.

  • Casting and Curing:

    • Pour the resulting polyurethane solution into a Teflon-coated mold.

    • Cure the polymer in a vacuum oven at 80-100°C for 12-24 hours to remove the solvent and complete the polymerization.

    • Post-cure the resulting film at a higher temperature if required to achieve optimal properties.

Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
  • Sample Preparation:

    • Cut a small, representative sample of the cured polyurethane film (typically 5-10 mg).

    • Ensure the sample is dry before analysis.

  • TGA Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature.

    • Place the sample in a TGA pan (e.g., alumina (B75360) or platinum).

  • Analysis Parameters:

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent thermo-oxidative degradation.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).[8]

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine key thermal stability parameters:

      • Onset of decomposition temperature (Tonset): The temperature at which significant mass loss begins. Often reported as the temperature at 5% or 10% mass loss (Td5% or Td10%).

      • Temperature of maximum decomposition rate (Tmax): The peak temperature on the derivative thermogravimetric (DTG) curve, indicating the point of the fastest degradation.

      • Char yield: The percentage of residual mass at the end of the analysis (e.g., at 600°C). A higher char yield often indicates better thermal stability and flame retardancy.

Visualizations

experimental_workflow cluster_synthesis Polyurethane Synthesis cluster_stabilization Stabilization Strategy cluster_analysis Thermal Analysis reactants Reactant Preparation (Drying of 1,1-CHDM and Polyol) prepolymer Prepolymer Formation (Diisocyanate + Polyol) reactants->prepolymer chain_extension Chain Extension (Prepolymer + 1,1-CHDM) prepolymer->chain_extension curing Casting and Curing chain_extension->curing tga_prep TGA Sample Preparation curing->tga_prep additives Incorporation of Stabilizers (e.g., Antioxidants, Nanofillers) additives->reactants during formulation tga_run TGA Measurement (Heating under N2) tga_prep->tga_run data_analysis Data Analysis (Td5%, Tmax, Char Yield) tga_run->data_analysis data_analysis->additives informs optimization troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions problem Observed Problem: Poor Thermal Stability cause1 Incomplete Polymerization problem->cause1 cause2 Oxidative Degradation problem->cause2 cause3 Moisture Contamination problem->cause3 solution1a Verify Stoichiometry cause1->solution1a solution1b Optimize Curing cause1->solution1b solution2a Add Antioxidants (Hindered Phenols, Phosphites) cause2->solution2a solution2b Use Aliphatic Isocyanate cause2->solution2b solution3a Dry Reactants Thoroughly cause3->solution3a solution3b Use Inert Atmosphere cause3->solution3b

References

Technical Support Center: Isomer Control in Cyclohexanedimethanol (CHDM) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and frequently asked questions (FAQs) regarding the control of the cis/trans isomer ratio during the synthesis of 1,4-cyclohexanedimethanol (B133615) (CHDM).

Troubleshooting Guide

This guide addresses common issues encountered during CHDM synthesis, focusing on achieving the desired cis/trans isomer ratio.

Issue 1: Undesirable cis/trans Isomer Ratio in the Final Product

Potential Cause 1: Suboptimal Catalyst Selection

The choice of catalyst is a primary determinant of the final isomer ratio in the hydrogenation of dimethyl terephthalate (B1205515) (DMT), the common precursor to CHDM.

Recommended Solution:

  • For a higher trans-isomer content: Consider using catalysts that favor the formation of the thermodynamically more stable trans isomer. While the initial hydrogenation often produces a mixture, subsequent isomerization can be promoted.

  • For a higher cis-isomer content: The kinetic product can favor the cis isomer. The choice of catalyst in the initial hydrogenation step is crucial. Some palladium-based catalysts have been shown to be effective.[1]

  • Post-synthesis Isomerization: If the initial synthesis yields a high cis content, a subsequent isomerization step can be performed by heating the CHDM mixture in the presence of a base, such as sodium hydroxide (B78521) (NaOH).[2][3]

Potential Cause 2: Inappropriate Reaction Temperature and Pressure

Temperature and pressure are critical parameters that influence both the rate of hydrogenation and the equilibrium between the cis and trans isomers.

Recommended Solution:

  • The traditional two-step synthesis of CHDM from DMT involves an initial hydrogenation of the aromatic ring to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD) at around 180°C, followed by the reduction of the ester groups at a higher temperature, approximately 200°C.[1]

  • Higher temperatures during the synthesis or in a separate isomerization step can favor the conversion of the cis to the trans isomer.[4] For instance, heating a cis/trans mixture of CHDM at 160-200°C with a base can significantly increase the proportion of the trans isomer.[2]

Issue 2: Low Yield of CHDM

Potential Cause: Inefficient Catalyst or Reaction Conditions

Low yields can result from an inactive catalyst or non-optimized reaction parameters.

Recommended Solution:

  • Ensure the catalyst is active and not poisoned. Different catalyst systems, such as copper chromite, Cu/Zn/Al, or supported noble metal catalysts (e.g., Pd, Ru), have been used for CHDM synthesis.[1]

  • Optimize hydrogen pressure and reaction time. Insufficient pressure or time can lead to incomplete conversion of the starting material.

  • The choice of solvent can also impact the reaction. Methanol is often used in the process.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical commercial cis/trans isomer ratio for CHDM?

A1: Commercially available CHDM typically has a trans/cis isomer ratio of around 70:30.[1]

Q2: How does the cis/trans isomer ratio of CHDM affect the properties of resulting polyesters?

A2: The stereochemistry of CHDM significantly influences the properties of polyesters derived from it.[1] Increasing the trans-isomer content generally leads to:

  • Higher melting point (Tm)[1]

  • Higher glass transition temperature (Tg)[1]

  • Increased crystallinity

These changes are due to the more linear and symmetrical structure of the trans isomer, which allows for more efficient packing of the polymer chains.[1]

Q3: Can the cis isomer be converted to the trans isomer after synthesis?

A3: Yes, the cis isomer can be isomerized to the more thermodynamically stable trans isomer. This is typically achieved by heating the CHDM mixture in the presence of a basic catalyst, such as an alkali metal hydroxide (e.g., NaOH).[2][3]

Q4: What analytical techniques can be used to determine the cis/trans isomer ratio of CHDM?

A4: The cis/trans isomer ratio of CHDM can be determined using techniques such as:

  • Gas Chromatography (GC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR)

Data Presentation

Table 1: Effect of Catalyst on CHDM Synthesis and Isomer Ratio

Catalyst SystemStarting MaterialKey FindingsReference
Palladium (Pd) and Copper ChromiteDimethyl Terephthalate (DMT)Traditional two-step process; Pd for ring hydrogenation, Cu-chromite for ester reduction.
Rhodium on Alumina (Rh/Al2O3)Dimethyl Terephthalate (DMT)Effective for the hydrogenation of DMT to CHDM.
Supported Trimetallic RuPtSn/Al2O3Dimethyl Terephthalate (DMT)Allows for a one-pot conversion of DMT to CHDM.
Dual Catalysts: Pd/r-GO and og-CuZnPost-consumer PET plasticsAchieves a high yield (95%) and a high trans/cis ratio.
Cu/Zn/AlFormaldehyde, Crotonaldehyde, Ethyl AcrylateA novel synthesis route to CHDM.
KF-modified Ni/SiO2Dimethyl Terephthalate (DMT)High selectivity (97%) for dimethyl 1,4-cyclohexanedicarboxylate (DMCD), the precursor to CHDM.[5][6]

Table 2: Post-Synthesis Isomerization of CHDM to Increase trans-Isomer Content

Initial cis/trans RatioTreatment ConditionsFinal cis/trans RatioReference
45:55Heated with 1% NaOH at 180°C for 30 minutes.15.8:84.2[2]
45:55Heated with a 20% NaOH solution at 160°C for 2 hours.16.3:83.7[2]
45:55Heated with a 50% NaOH solution at 200°C for 3 hours.17.7:82.3[2]
45:55Heated with NaOH at 180°C for 2 hours, followed by distillation.3.2:96.8[2]
56.5:43.5Vapor phase isomerization over calcium oxide at 300°C.24:76[3]

Experimental Protocols

Protocol 1: General Two-Step Synthesis of CHDM from DMT

This protocol is a generalized representation of the traditional industrial process.

  • Step 1: Hydrogenation of the Aromatic Ring

    • Charge a high-pressure reactor with dimethyl terephthalate (DMT) and a palladium-based catalyst.

    • Pressurize the reactor with hydrogen gas.

    • Heat the reactor to approximately 180°C and maintain the reaction until the aromatic ring is fully hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

    • Monitor the reaction progress by GC or NMR.

    • After the reaction is complete, cool the reactor and separate the DMCD from the catalyst.

  • Step 2: Reduction of the Ester Groups

    • Charge a separate high-pressure reactor with the DMCD obtained from Step 1 and a copper chromite catalyst.

    • Pressurize the reactor with hydrogen gas.

    • Heat the reactor to approximately 200°C to reduce the ester groups to alcohols, forming CHDM.

    • Monitor the reaction for the disappearance of DMCD and the formation of CHDM.

    • Upon completion, cool the reactor, and purify the CHDM product, typically by distillation.

Protocol 2: Post-Synthesis Isomerization to Enrich trans-CHDM

This protocol describes a general procedure for increasing the trans-isomer content of a CHDM mixture.

  • Place the CHDM mixture with a known cis/trans ratio into a reaction vessel equipped with a stirrer and a heating mantle.

  • Add a catalytic amount of a base, such as a 50% aqueous solution of sodium hydroxide (NaOH). The amount of base can be optimized, but typically ranges from a small percentage of the CHDM weight.

  • Heat the mixture with stirring to a temperature between 160°C and 200°C.

  • Maintain the temperature for a period of 30 minutes to several hours. The reaction progress can be monitored by taking aliquots and analyzing the cis/trans ratio by GC.

  • Once the desired trans-isomer content is reached, cool the reaction mixture.

  • The CHDM can be purified by distillation to remove the catalyst and any byproducts.

Visualizations

CHDM_Synthesis_Workflow DMT Dimethyl Terephthalate (DMT) Step1 Step 1: Ring Hydrogenation DMT->Step1  H2, Pd Catalyst ~180°C DMCD Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) Step1->DMCD Step2 Step 2: Ester Reduction DMCD->Step2  H2, Copper Chromite Catalyst ~200°C CHDM_mix CHDM Mixture (cis/trans) Step2->CHDM_mix

Caption: Two-step synthesis of CHDM from DMT.

CHDM_Isomerization start_mix CHDM Mixture (High cis-content) process Heat with Base (e.g., NaOH) 160-200°C start_mix->process end_mix CHDM Mixture (Enriched in trans-isomer) process->end_mix

Caption: Post-synthesis isomerization of CHDM.

Isomer_Property_Relationship ratio Increase in trans/cis Ratio properties Resulting Polyester (B1180765) Properties ratio->properties Tm Higher Melting Point (Tm) properties->Tm Tg Higher Glass Transition Temp. (Tg) properties->Tg crystallinity Increased Crystallinity properties->crystallinity

Caption: Effect of isomer ratio on polyester properties.

References

Validation & Comparative

A Comparative Guide to 1,1-Cyclohexanedimethanol and 1,4-Cyclohexanedimethanol in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,1-Cyclohexanedimethanol (1,1-CHDM) and 1,4-Cyclohexanedimethanol (1,4-CHDM) as diol monomers in the synthesis of polyesters. While extensive research and application data are available for polyesters derived from 1,4-CHDM, there is a notable lack of published experimental data for polyesters synthesized with 1,1-CHDM. Therefore, this guide offers a detailed overview of 1,4-CHDM-based polyesters, supported by experimental data, and a theoretical comparison to the anticipated properties of 1,1-CHDM-based polyesters based on structural differences.

Introduction to Cyclohexanedimethanol Isomers in Polyesters

Cyclohexanedimethanol (CHDM) isomers are valuable monomers in the production of high-performance polyesters. The incorporation of a cyclohexane (B81311) ring into the polymer backbone imparts significant improvements in thermal stability, mechanical strength, and chemical resistance compared to polyesters derived from linear aliphatic diols. The position of the hydroxymethyl groups on the cyclohexane ring, however, can dramatically influence the polymer's final properties. 1,4-CHDM is a widely used comonomer in the production of various commercial polyesters, including glycol-modified polyethylene (B3416737) terephthalate (B1205515) (PETG). In contrast, the use of 1,1-CHDM in polyester (B1180765) synthesis is not well-documented in publicly available literature.

Structural Comparison

The key difference between 1,1-CHDM and 1,4-CHDM lies in the substitution pattern of the hydroxymethyl groups on the cyclohexane ring.

  • This compound: Features a geminal substitution pattern, with both hydroxymethyl groups attached to the same carbon atom. This creates a sterically hindered and asymmetric structure.

  • 1,4-Cyclohexanedimethanol: Has a para-substitution pattern, with the hydroxymethyl groups on opposite sides of the cyclohexane ring. This allows for both cis and trans isomers, which can influence the polymer's crystallinity and melting point. The more linear and symmetric nature of the trans isomer can lead to more ordered polymer chains and higher crystallinity.

Theoretical Performance Comparison

Due to the absence of experimental data for 1,1-CHDM polyesters, the following is a theoretical comparison based on the structural differences between the two isomers.

PropertyPolyesters from 1,1-CHDM (Theoretical)Polyesters from 1,4-CHDM (Observed)Rationale for Theoretical Properties of 1,1-CHDM Polyesters
Crystallinity Likely amorphousAmorphous to semi-crystalline, depending on the cis/trans ratio and comonomer content.The bulky and asymmetric structure of the 1,1-isomer would significantly disrupt chain packing and hinder crystallization.
Glass Transition Temperature (Tg) Potentially higherTypically in the range of 80-120°C for copolyesters.The rigid, sterically hindered structure of the 1,1-isomer would restrict chain mobility, leading to a higher Tg.
Melting Temperature (Tm) Not applicable (amorphous)Can be as high as 315°C for homopolyesters with a high trans-isomer content.Amorphous polymers do not exhibit a distinct melting point.
Mechanical Strength Potentially lower tensile strength but possibly high modulusGood tensile strength and modulus.The irregular chain structure might lead to lower tensile strength due to less effective intermolecular interactions. However, the rigidity of the monomer could contribute to a high modulus.
Solubility Likely soluble in a wider range of solventsSolubility varies with crystallinity.The amorphous nature would likely lead to increased free volume and easier solvent penetration.

In-Depth Analysis of 1,4-Cyclohexanedimethanol in Polyesters

Polyesters derived from 1,4-CHDM exhibit a unique combination of properties that make them suitable for a wide array of applications, from packaging and consumer goods to specialty applications in the medical and pharmaceutical fields.

Performance Data of 1,4-CHDM Polyesters

The incorporation of 1,4-CHDM into polyester backbones leads to significant improvements in key performance metrics. The properties can be further tailored by adjusting the cis/trans isomer ratio of the 1,4-CHDM and by using different dicarboxylic acid comonomers.

Table 1: Thermal and Mechanical Properties of Polyesters Containing 1,4-CHDM

Polyester CompositionGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Tensile Strength (MPa)Elongation at Break (%)Reference
PET (Polyethylene Terephthalate)~75~25555-7550-150[1]
PCT (Poly(1,4-cyclohexylenedimethylene terephthalate))~90~290~60>50[1]
PETG (PET with 34 mol% CHDM)~80Amorphous~50~150
PBT (Polybutylene Terephthalate)~45~22550-6050-300[1]
PCTA (PCT with Isophthalic Acid)>100Amorphous~55~100
PCIT (Poly(1,4-cyclohexanedimethylene-co-isosorbide terephthalate))100-140Amorphous50-605-10

Table 2: Chemical Resistance of 1,4-CHDM Polyesters

Chemical AgentPETPETGPCT
Acids (dilute) GoodExcellentExcellent
Bases (dilute) FairGoodGood
Alcohols GoodExcellentExcellent
Hydrocarbons GoodExcellentExcellent
Ketones PoorFair to GoodGood

Data compiled from various sources, including manufacturer datasheets and scientific literature.

Experimental Protocols

Synthesis of Polyesters via Melt Polycondensation

A common method for synthesizing polyesters containing CHDM is two-step melt polycondensation.[2]

Materials:

  • Dimethyl terephthalate (DMT) or terephthalic acid (TPA)

  • 1,4-Cyclohexanedimethanol (CHDM) (typically a 70/30 trans/cis isomer blend)

  • Catalyst (e.g., titanium(IV) butoxide, antimony trioxide)

  • Stabilizer (e.g., phosphoric acid)

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.

  • Vacuum pump

  • Heating mantle

Procedure:

  • Esterification/Transesterification:

    • Charge the reactor with DMT (or TPA) and an excess of CHDM (e.g., a 1:1.2 to 1:2.2 molar ratio).

    • Add the catalyst and stabilizer.

    • Purge the reactor with nitrogen to create an inert atmosphere.

    • Heat the mixture to 180-250°C with continuous stirring.

    • Methanol (if using DMT) or water (if using TPA) is distilled off. This stage is complete when the theoretical amount of byproduct has been collected.

  • Polycondensation:

    • Increase the temperature to 280-300°C.

    • Gradually apply a vacuum (to <1 Torr) to facilitate the removal of excess CHDM and other volatile byproducts.

    • The viscosity of the molten polymer will increase as the reaction progresses. The reaction is monitored by the torque on the stirrer.

    • Once the desired viscosity is achieved, the reaction is stopped. The molten polymer is then extruded under nitrogen pressure and pelletized.

Characterization of Polyesters

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

    • Protocol: A small sample (5-10 mg) is sealed in an aluminum pan. It is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow is measured as a function of temperature.

  • Thermogravimetric Analysis (TGA): To evaluate thermal stability and decomposition temperature.

    • Protocol: A sample is heated in a controlled atmosphere (e.g., nitrogen or air) on a microbalance. The weight loss is recorded as a function of temperature.

Mechanical Testing:

  • Tensile Testing (ASTM D638): To measure properties such as tensile strength, modulus, and elongation at break.

    • Protocol: Dog-bone shaped specimens are pulled at a constant rate of extension until they fracture. The stress and strain are recorded throughout the test.

Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

    • Protocol: The polymer is dissolved in a suitable solvent (e.g., a mixture of phenol (B47542) and 1,1,2,2-tetrachloroethane) and injected into a column packed with porous gel. The molecules are separated based on their size in solution.

Visualizations

Polyester_Synthesis_Workflow cluster_esterification Esterification / Transesterification cluster_polycondensation Polycondensation start Charge Reactants (DMT/TPA, CHDM) catalyst Add Catalyst & Stabilizer start->catalyst purge Purge with N2 catalyst->purge heat_ester Heat to 180-250°C purge->heat_ester distill Distill Byproduct (Methanol/Water) heat_ester->distill oligomers Formation of Oligomers distill->oligomers heat_poly Increase Temp. to 280-300°C oligomers->heat_poly vacuum Apply Vacuum heat_poly->vacuum remove_excess Remove Excess CHDM vacuum->remove_excess increase_viscosity Viscosity Increases remove_excess->increase_viscosity end_reaction End Reaction increase_viscosity->end_reaction extrude Extrude & Pelletize end_reaction->extrude

Caption: Workflow for the two-step melt polycondensation synthesis of 1,4-CHDM polyesters.

Polyester_Characterization_Workflow cluster_thermal Thermal Analysis cluster_mechanical Mechanical Analysis cluster_molecular Molecular Weight Analysis start Synthesized Polyester Pellets dsc DSC start->dsc tga TGA start->tga tensile Tensile Testing start->tensile gpc GPC / SEC start->gpc dsc_props Tg, Tm, Crystallinity dsc->dsc_props tga_props Thermal Stability tga->tga_props mech_props Tensile Strength, Modulus, Elongation tensile->mech_props mw_props Mn, Mw, PDI gpc->mw_props

Caption: Workflow for the characterization of polyesters.

Conclusion

1,4-Cyclohexanedimethanol is a well-established monomer that imparts desirable properties such as high thermal stability, mechanical strength, and chemical resistance to polyesters. The extensive body of research on 1,4-CHDM provides a solid foundation for its use in a variety of applications, including those in the demanding fields of drug development and medical devices.

In contrast, the use of this compound in polyester synthesis is not documented in the available scientific literature, precluding a direct experimental comparison. Based on its chemical structure, it is theorized that 1,1-CHDM would produce amorphous polyesters with potentially high glass transition temperatures but likely lower mechanical strength compared to their 1,4-CHDM counterparts. Further research into the synthesis and characterization of polyesters from 1,1-CHDM is necessary to validate these theoretical predictions and to explore any unique properties that this monomer may offer.

References

The Impact of Diol Selection on Polyurethane Stiffness: A Comparative Analysis of 1,1-Cyclohexanedimethanol (CHDM)

Author: BenchChem Technical Support Team. Date: December 2025

The choice of diol is a critical determinant in the synthesis of polyurethanes (PUs), directly influencing the final polymer's mechanical properties, most notably its stiffness. For researchers and scientists in materials science and drug development, understanding the structure-property relationships of different diols is paramount for designing polyurethanes with tailored performance characteristics. This guide provides an objective comparison of polyurethanes synthesized with 1,1-Cyclohexanedimethanol (CHDM) against those formulated with other common diols, supported by experimental data to elucidate the superior stiffness imparted by CHDM's unique cycloaliphatic structure.

The fundamental difference in the stiffness of polyurethanes derived from various diols lies in their molecular architecture. Linear aliphatic diols, such as 1,4-Butanediol (BDO) and 1,6-Hexanediol (HDO), possess flexible carbon chains that allow for greater rotational freedom, resulting in softer, more elastomeric polyurethanes. In contrast, the rigid, non-planar ring structure of CHDM introduces significant steric hindrance and restricts segmental motion within the polymer backbone. This inherent rigidity is transferred to the polyurethane, leading to a marked increase in hardness and modulus.

Performance Data at a Glance: A Comparative Analysis

The quantitative impact of diol selection on the mechanical and thermal properties of polyurethanes is summarized in the table below. The data, compiled from various studies, consistently demonstrates that the incorporation of CHDM results in polyurethanes with significantly higher tensile modulus, Shore D hardness, and glass transition temperature (Tg) when compared to their counterparts synthesized with linear or branched aliphatic diols.

PropertyDiol TypeThis compound (CHDM)1,4-Butanediol (BDO)1,6-Hexanediol (HDO)Neopentyl Glycol (NPG)
Tensile Modulus (MPa) CycloaliphaticHigh (e.g., >1000)Moderate to HighLow to ModerateHigh
Shore D Hardness CycloaliphaticHigh (e.g., >70)Moderate to HighLowHigh
Elongation at Break (%) CycloaliphaticLowModerate to HighHighLow
Glass Transition Temp. (°C) CycloaliphaticHighModerateLowHigh

Note: The values presented are indicative and can vary depending on the specific formulation, including the type of isocyanate, polyol, and the hard segment content.

Structure-Property Relationship: The Role of Diol Architecture

The logical flow from diol structure to the final polyurethane stiffness can be visualized as a direct consequence of the molecular rigidity of the diol. The cycloaliphatic ring of CHDM acts as a rigid building block within the hard segments of the polyurethane, leading to a more ordered and tightly packed polymer matrix. This enhanced intermolecular interaction and reduced chain mobility are the primary reasons for the observed increase in stiffness.

Diol_Structure_Stiffness cluster_Diol Diol Structure cluster_Polymer Polymer Chain Characteristics cluster_Properties Resulting Polyurethane Properties CHDM This compound (Cycloaliphatic) Rigid_Backbone Rigid & Ordered Backbone CHDM->Rigid_Backbone Introduces rigid ring Linear_Diols Linear Diols (e.g., BDO, HDO) Flexible_Backbone Flexible & Mobile Backbone Linear_Diols->Flexible_Backbone Allows chain rotation Branched_Diols Branched Diols (e.g., NPG) Steric_Hindrance Increased Steric Hindrance Branched_Diols->Steric_Hindrance Side groups restrict motion High_Stiffness High Stiffness (High Modulus & Hardness) Rigid_Backbone->High_Stiffness Low_Stiffness Low Stiffness (Low Modulus & Hardness) Flexible_Backbone->Low_Stiffness Steric_Hindrance->High_Stiffness

Caption: Influence of diol structure on polyurethane stiffness.

Experimental Protocols

The following sections detail the typical methodologies employed for the synthesis and characterization of polyurethanes to compare the effects of different diols.

Polyurethane Synthesis via a Two-Step Prepolymer Method

This method is commonly used to synthesize thermoplastic polyurethanes.

  • Drying of Reactants: The polyol (e.g., polytetramethylene ether glycol - PTMEG) and the diol chain extender (CHDM, BDO, HDO, or NPG) are dried under vacuum at 80-90°C for at least 4 hours to remove any residual moisture, which can interfere with the isocyanate reaction.[1]

  • Prepolymer Formation: A diisocyanate, such as 4,4'-methylene diphenyl diisocyanate (MDI), is melted and added to the dried polyol in a reaction vessel under a nitrogen atmosphere. The mixture is mechanically stirred at a controlled temperature, typically between 70-80°C, for 1-2 hours.[2] The molar ratio of NCO to OH groups is generally kept at or above 2:1 to ensure the prepolymer is isocyanate-terminated. The progress of the reaction can be monitored by titrating the NCO content or using Fourier-transform infrared (FTIR) spectroscopy to observe the disappearance of the OH peak and the appearance of the urethane (B1682113) peak.

  • Chain Extension: The chosen diol chain extender (CHDM, BDO, HDO, or NPG) is then added to the prepolymer. The mixture is stirred vigorously for a few minutes until a homogeneous, viscous liquid is formed. The temperature is often maintained in the range of 70-90°C.

  • Casting and Curing: The resulting polyurethane is cast into a mold and cured in an oven. Curing conditions can vary, but a typical cycle involves heating at 80-110°C for 12-24 hours to ensure the completion of the reaction.[1]

Mechanical Property Testing

The stiffness and other mechanical properties of the cured polyurethane samples are evaluated according to standardized testing methods.

  • Tensile Properties (ASTM D412):

    • Specimen Preparation: Dumbbell-shaped specimens are cut from the cured polyurethane sheets according to the dimensions specified in ASTM D412.[3][4]

    • Testing Procedure: The tensile properties, including tensile modulus, tensile strength, and elongation at break, are measured using a universal testing machine. The test is typically conducted at a constant crosshead speed of 500 mm/min (approximately 20 inches/min).[5][6] An extensometer can be used for precise strain measurement.

  • Hardness Testing (ASTM D2240):

    • Specimen Preparation: The test specimens should have a minimum thickness of 6.4 mm (¼ inch).[7] If a single sheet does not meet this thickness, multiple layers can be stacked. The surface must be flat and smooth.

    • Testing Procedure: A Shore D durometer is used for rigid polyurethanes. The indenter of the durometer is pressed firmly and parallel to the surface of the specimen. The hardness reading is taken within one second of firm contact.[7][8] Multiple readings are taken at different locations on the specimen and averaged.

Conclusion

The experimental evidence unequivocally demonstrates that this compound is a superior diol for formulating polyurethanes where high stiffness, hardness, and thermal stability are desired. The inherent rigidity of its cycloaliphatic ring structure effectively restricts polymer chain mobility, leading to a significant increase in the material's modulus and hardness compared to polyurethanes synthesized with linear or branched aliphatic diols. This makes CHDM-based polyurethanes particularly suitable for applications demanding structural integrity and resistance to deformation, such as in coatings, adhesives, and rigid elastomers. For researchers and drug development professionals, the ability to precisely tune the mechanical properties of polyurethanes by selecting the appropriate diol is a powerful tool for designing advanced materials and delivery systems.

References

A Comparative Guide to the Mechanical Properties of Polyesters Derived from 1,1-Cyclohexanedimethanol (1,1-CHDM) and 2,2-Dimethyl-1,3-Propanediol (Neopentyl Glycol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a diol monomer is a critical determinant of the final mechanical properties of a polyester (B1180765). The architecture of the diol, whether it is linear, branched, or cyclic, directly influences characteristics such as rigidity, toughness, and thermal stability in the resulting polymer. This guide provides a comparative analysis of the mechanical properties of polyesters synthesized with two distinct diols: 1,1-cyclohexanedimethanol (1,1-CHDM), a cycloaliphatic diol, and 2,2-dimethyl-1,3-propanediol, also known as neopentyl glycol (NPG), a branched aliphatic diol. While direct head-to-head comparisons in the literature are limited, this guide synthesizes available data and established principles to provide a clear overview for material selection and development. It should be noted that much of the available literature refers to the more common isomer, 1,4-cyclohexanedimethanol (B133615) (1,4-CHDM), which will be the primary focus for the CHDM-based polymers in this guide.

Influence of Diol Structure on Polyester Properties

The structural differences between 1,4-CHDM and NPG fundamentally impact the polymer chain packing and intermolecular forces, which in turn dictate the macroscopic mechanical behavior.

  • 1,4-Cyclohexanedimethanol (CHDM): The presence of a bulky, rigid cyclohexane (B81311) ring in the polymer backbone significantly restricts chain mobility. This leads to an increase in the glass transition temperature (Tg) and enhances the stiffness and hardness of the polyester.[1][2] The cycloaliphatic nature of CHDM imparts excellent hydrolytic stability and can improve the thermal stability of the resulting polymer.[3] Polyesters containing CHDM, such as poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) and its copolyesters like PETG, are known for their toughness, clarity, and chemical resistance.[1][2][4]

  • 2,2-Dimethyl-1,3-Propanediol (Neopentyl Glycol, NPG): NPG is a branched aliphatic diol. The two methyl groups on the α-carbon create a compact, symmetrical structure that hinders chain rotation and crystallization. This structure contributes to the formation of rigid polyurethane films and provides good thermal and hydrolytic stability in polyesters.[3][5] Polyesters based on NPG are often used in applications requiring good weatherability and resistance to aggressive environments, such as in gel coats and topcoats.[6]

Comparative Mechanical Properties

Table 1: Tensile Properties of CHDM- and NPG-Based Polyesters

PropertyPolymer SystemTypical ValueTest Method
Tensile Stress @ Yield CHDM-based Copolyester (Eastman Tritan™)[7][8]43 MPa (6,200 psi)ASTM D638
NPG-based Unsaturated Polyester ResinVaries significantly with formulationASTM D638
Tensile Stress @ Break CHDM-based Copolyester (Eastman Tritan™)[7][8]52 MPa (7,500 psi)ASTM D638
NPG-based Unsaturated Polyester Resin40 - 60 MPa (typical range)ASTM D638
Elongation @ Yield CHDM-based Copolyester (Eastman Tritan™)[7][8]7%ASTM D638
NPG-based Unsaturated Polyester ResinVaries with formulationASTM D638
Elongation @ Break CHDM-based Copolyester (Eastman Tritan™)[7]210%ASTM D638
NPG-based Unsaturated Polyester ResinTypically lower, <10% for rigid systemsASTM D638
Tensile Modulus CHDM-based Copolyester (Eastman Tritan™)[8]1604 MPaISO 527
Polyurethane from CHDM-based polyester[9]High-
Polyurethane from NPG-based polyester[3]Rigid formulation-

*Note: Data for NPG-based unsaturated polyester resins can vary widely depending on the specific formulation, including the type of diacid and cross-linking agent used.

Table 2: Impact and Hardness Properties

PropertyPolymer SystemTypical ValueTest Method
Notched Izod Impact Strength CHDM-based Copolyester (Eastman Tritan™)[7][8]860 J/m (16.1 ft·lbf/in.) @ 23°CASTM D256
NPG-based PolyestersGood impact resistance is a known characteristic[5]ASTM D256
Hardness Polyurethane from CHDM-based polyester[9]High-
Polyurethane from NPG-based polyester[3]High-

Experimental Protocols

The mechanical properties presented are typically determined using standardized testing methods. The following are outlines of the key experimental protocols.

Polyester Synthesis (Melt Polycondensation)

A common method for synthesizing polyesters is melt polycondensation.

  • Esterification/Transesterification: The diol (1,4-CHDM or NPG) and a dicarboxylic acid (or its diester, e.g., dimethyl terephthalate) are charged into a reaction vessel in a specific molar ratio (typically a slight excess of diol). A catalyst, such as a titanium, antimony, or tin compound, is added. The mixture is heated to 150-220°C under an inert atmosphere (e.g., nitrogen) to initiate the esterification or transesterification reaction, during which water or methanol (B129727) is removed.

  • Polycondensation: The temperature is then raised to 250-280°C, and a vacuum is applied. This stage promotes the removal of excess diol and other volatile byproducts, driving the reaction towards the formation of a high molecular weight polymer. The reaction is monitored by measuring the torque of the stirrer, which correlates with the melt viscosity and, consequently, the polymer's molecular weight.

Tensile Testing (ASTM D638)

Tensile properties are crucial for understanding a material's strength and ductility.

  • Specimen Preparation: Test specimens are prepared in a standard "dumbbell" or "dog-bone" shape, either by injection molding or by machining from a molded plaque. The dimensions of the specimens are specified in the ASTM D638 standard.

  • Conditioning: Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for a specified period before testing to ensure consistency.

  • Testing Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures. The force applied and the elongation of the specimen are continuously recorded.

  • Data Analysis: From the resulting stress-strain curve, key properties such as tensile strength at yield and break, elongation at yield and break, and tensile modulus (a measure of stiffness) are calculated.

Notched Izod Impact Testing (ASTM D256)

This test measures the impact resistance or toughness of a material.

  • Specimen Preparation: Rectangular bars of specific dimensions are molded or machined. A V-shaped notch is then machined into the specimen to create a stress concentration point.

  • Testing Procedure: The notched specimen is clamped vertically in the test fixture of a pendulum impact tester, with the notch facing the direction of the pendulum's strike. The pendulum is released from a specified height, and it swings down to strike and fracture the specimen.

  • Data Analysis: The energy absorbed by the specimen during fracture is determined by the height to which the pendulum swings after breaking the specimen. The impact strength is reported as the energy absorbed per unit of thickness at the notch (e.g., in J/m or ft·lbf/in).

Visualizations

Chemical Structures of Diols

Diol_Structures cluster_chdm 1,4-Cyclohexanedimethanol (1,4-CHDM) cluster_npg 2,2-Dimethyl-1,3-Propanediol (NPG) chdm_node npg_node

Caption: Chemical structures of 1,4-CHDM and NPG.

Experimental Workflow for Mechanical Property Comparison

Workflow cluster_synthesis Polymer Synthesis cluster_processing Specimen Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis & Comparison diol1 1,4-CHDM poly1 Polyester A (CHDM-based) diol1->poly1 Melt Polycondensation diol2 NPG poly2 Polyester B (NPG-based) diol2->poly2 Melt Polycondensation diacid Diacid (e.g., Terephthalic Acid) diacid->poly1 Melt Polycondensation diacid->poly2 Melt Polycondensation catalyst Catalyst catalyst->poly1 Melt Polycondensation catalyst->poly2 Melt Polycondensation process1 Injection Molding / Machining poly1->process1 poly2->process1 specimen1 Tensile Bars (ASTM D638) Impact Bars (ASTM D256) process1->specimen1 tensile_test Tensile Testing (ASTM D638) specimen1->tensile_test impact_test Izod Impact Testing (ASTM D256) specimen1->impact_test data_tensile Tensile Strength Modulus Elongation tensile_test->data_tensile data_impact Impact Strength impact_test->data_impact comparison Comparative Analysis data_tensile->comparison data_impact->comparison

Caption: Workflow for comparing mechanical properties.

Conclusion

On the other hand, NPG provides a unique combination of rigidity and stability due to its branched structure. While comprehensive, directly comparable data for simple NPG polyesters is scarce, its use in high-performance coatings and resins suggests it imparts good hardness, thermal stability, and weatherability.

For researchers and developers, the selection between these two diols will depend on the specific balance of properties required for the intended application. For applications requiring maximum toughness and impact resistance, CHDM-based systems are a strong candidate. For applications where hardness, thermal stability, and hydrolytic resistance in aggressive environments are paramount, NPG-based formulations are a compelling choice. Further direct comparative studies on simple polyesters derived from these diols would be beneficial for a more precise quantitative comparison.

References

The Influence of Diol Monomer Structure on Polyester Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The versatility of polyesters, a cornerstone of modern materials science, is largely dictated by the judicious selection of their monomeric building blocks. Among these, the diol monomer plays a pivotal role in defining the final polymer's thermal, mechanical, and biodegradable properties. This guide provides a comprehensive comparison of polyesters synthesized from various diol monomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their material selection and design endeavors.

Impact on Mechanical Properties

The mechanical behavior of polyesters is profoundly influenced by the structure of the diol monomer. Key determinants include the chain length of linear diols, the presence of branching, and the incorporation of rigid cyclic or aromatic moieties.[1]

Generally, increasing the chain length of a linear aliphatic diol enhances chain flexibility. This leads to a decrease in tensile strength and Young's modulus but an increase in the elongation at break.[1] Conversely, the introduction of rigid structures, such as aromatic rings or cyclic groups, into the diol monomer stiffens the polymer backbone, resulting in higher tensile strength and modulus.[1] Branched diols can disrupt the regular packing of polymer chains, which may lead to reduced crystallinity while simultaneously increasing the glass transition temperature.[1]

Diol TypePolyester (B1180765) SystemTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
Linear Aliphatic Ethylene glycol-based unsaturated polyester (UPR-IE)43.33--[2]
2,3-Butanediol with C18 diacid (Polyester-b4.18)-290430[1]
Poly(butylene furanoate) (PBF)5.5 - 31.8742 - 10002.5 - 1184[1][3]
Branched Aliphatic Symmetrical UPR with isomalic acid (UPR-IMPr)---[2][4]
Aromatic Modified UPR with 20% dimethyl terephthalate (B1205515) (UPR-I8D2E)51.85-13.47[2][4]

Table 1: Comparative Mechanical Properties of Polyesters with Different Diol Structures.

Influence on Thermal Properties

The thermal characteristics of polyesters, including their glass transition temperature (Tg), melting temperature (Tm), and thermal stability, are intricately linked to the diol monomer structure.

The use of secondary diols has been shown to result in polymers with higher glass transition temperatures compared to their primary diol counterparts.[5][6][7] As the chain length of the diol increases, the Tg generally decreases.[5][8] For instance, in a series of polyesters, as the diols progress from C4 to C6 to C8, the Tg values steadily decrease.[5] The incorporation of rigid structures like isosorbide (B1672297) can significantly enhance the thermal stability of the resulting polyester.[6] Thermogravimetric analysis (TGA) has shown that many of these polyesters exhibit good thermal stability, with decomposition temperatures often above 200°C or even 330°C depending on the specific composition.[2][4][8]

Diol TypePolyester SystemGlass Transition Temperature (Tg) (°C)Onset Degradation Temperature (Td,5%) (°C)Reference
Primary Linear Diols Polyesters of 1,4-butanediol (B3395766)26 - 41-[6]
Secondary Diols Polyesters of 1,4-butanediol isomer84 - 127-[6]
Branched (Carboxyl-ended) Sugar-derived triols and biobased diacids-37 to 19180 - 268[9]
Branched (Hydroxyl-ended) Sugar-derived triols and biobased diacids-57 to -18168 - 236[9]
Linear Aliphatic α,ω-diols Eugenol-based polyesters-28.4 to 7.6> 330[8]

Table 2: Comparative Thermal Properties of Polyesters with Different Diol Structures.

Biodegradability Profile

The biodegradability of polyesters is a critical factor, particularly in applications related to drug delivery and disposable medical devices. The structure of the diol monomer can significantly impact the rate and extent of degradation.

In general, the biodegradability of long-chain aliphatic polyesters decreases as the length of the chain between ester bonds increases.[10] This is often in conflict with desirable physical properties like crystallinity and mechanical strength.[10] The incorporation of rigid aromatic or cyclic monomers, while improving thermal and mechanical properties, can negatively affect the rate of biodegradation due to decreased chain flexibility and increased steric hindrance.[11] However, the use of certain bio-based cyclic diols like isosorbide can offer a compromise, providing rigidity while still allowing for a degree of biodegradability.[11]

Experimental Protocols

Polyester Synthesis: Melt Polycondensation

A common method for synthesizing the polyesters discussed is melt polycondensation.[2]

  • Esterification: The dicarboxylic acid and diol monomers are charged into a reaction vessel, often with a catalyst and an inhibitor to prevent unwanted side reactions.[2] The mixture is heated to a temperature between 150°C and 220°C under an inert atmosphere (e.g., nitrogen).[1] During this stage, a byproduct, typically water or a small alcohol, is formed and continuously removed to drive the reaction forward.[1]

  • Polycondensation: Following the initial esterification, the temperature is raised to a range of 270°C to 280°C, and a vacuum is applied.[1] This step facilitates the removal of excess diol and other volatile byproducts, promoting the linking of smaller polymer chains to form a high-molecular-weight polyester.[1]

Polyester_Synthesis cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage Monomers Diacid + Diol Monomers Heating Heat (150-220°C) Inert Atmosphere Monomers->Heating Byproduct_Removal Byproduct Removal (e.g., Water) Heating->Byproduct_Removal Oligomers Oligomers Heating->Oligomers High_Temp_Vacuum High Temperature (270-280°C) Vacuum Oligomers->High_Temp_Vacuum Polyester High Molecular Weight Polyester High_Temp_Vacuum->Polyester

Fig. 1: Melt Polycondensation Workflow.
Mechanical Property Characterization: Tensile Testing

The primary mechanical properties of the synthesized polyesters are determined through tensile testing, typically following ASTM D638 standards.[1]

  • Specimen Preparation: Dog-bone shaped specimens of the polyester are prepared according to the standard's specifications.

  • Testing: The specimen is placed in the grips of a universal testing machine. A tensile load is applied at a constant rate of extension until the specimen fractures.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before fracturing.[1]

    • Young's Modulus: A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.[1]

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture, indicating its ductility.[1]

Tensile_Testing_Workflow Start Start: Polyester Sample Specimen_Prep Prepare Dog-Bone Specimen (ASTM D638) Start->Specimen_Prep Tensile_Test Mount in Universal Testing Machine Apply Tensile Load Specimen_Prep->Tensile_Test Data_Acquisition Record Load vs. Elongation Tensile_Test->Data_Acquisition Analysis Analyze Stress-Strain Curve Data_Acquisition->Analysis Results Tensile Strength Young's Modulus Elongation at Break Analysis->Results Diol_Structure_Property_Relationship cluster_diol Diol Monomer Structure cluster_properties Resulting Polyester Properties Linear Linear Mechanical Mechanical (Strength, Modulus, Elongation) Linear->Mechanical Flexibility ↑ Strength ↓ Thermal Thermal (Tg, Tm, Stability) Linear->Thermal Tg ↓ Biodegradability Biodegradability Linear->Biodegradability Generally Higher Branched Branched Branched->Mechanical Crystallinity ↓ Branched->Thermal Tg ↑ Cyclic Cyclic/Aromatic Cyclic->Mechanical Rigidity ↑ Strength ↑ Cyclic->Thermal Stability ↑ Cyclic->Biodegradability Generally Lower

References

A Comparative Guide to the Thermal Analysis of 1,1-Cyclohexanedimethanol-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal properties of polymers are a critical determinant of their processing conditions, performance, and stability. For polymers based on 1,1-Cyclohexanedimethanol (CHDM), thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide invaluable insights into their behavior. This guide offers a comparative overview of the thermal characteristics of various CHDM-based polymers, supported by experimental data and detailed methodologies.

Comparative Thermal Properties

The incorporation of the bulky, alicyclic this compound monomer into polyester (B1180765) chains significantly influences their thermal properties. Compared to their linear aliphatic counterparts like polyethylene (B3416737) terephthalate (B1205515) (PET), CHDM-based polymers generally exhibit higher glass transition temperatures (Tg), and in many cases, higher melting temperatures (Tm), contributing to enhanced thermal stability.[1][2]

The table below summarizes key thermal data for several this compound-based polymers and a common alternative for comparison.

PolymerMonomersGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) This compound, Terephthalic Acid~88 - 92[2][3][4]~285 - 313[3][5]>380[6]
Poly(ethylene terephthalate) (PET) Ethylene Glycol, Terephthalic Acid~80[2]~260[2]-
Poly(1,4-cyclohexylenedimethylene-co-ethylene terephthalate) (PCTG) This compound, Ethylene Glycol, Terephthalic AcidVaries with comonomer ratioAmorphous, no Tm-
Poly(1,4-cyclohexylenedimethylene naphthalate) (PCN) This compound, 2,6-Naphthalenedicarboxylic Acid-Higher than PCT-
Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC) This compound, 1,4-Cyclohexanedicarboxylic Acid~63.7[4][7]--

Note: The properties of copolyesters like PCTG and PCN can vary significantly with the comonomer ratio. The thermal stability of PCT can be affected by the cis/trans isomer ratio of the CHDM monomer, with higher trans content potentially leading to decreased thermal stability at very high melting temperatures.[3]

Experimental Protocols

Accurate and reproducible thermal analysis data is contingent on meticulous experimental execution. Below are detailed protocols for DSC and TGA of this compound-based polymers.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers.[8]

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.[9][10]

    • The sample should be representative of the bulk material and cover the bottom of the pan to ensure good thermal contact.[11]

    • Seal the pan hermetically to prevent any loss of volatiles during the analysis.[11] An empty, sealed aluminum pan is used as a reference.[8]

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Purge the sample chamber with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[9]

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected Tg (e.g., 25°C).

    • Heat the sample at a constant rate, typically 10°C/min, to a temperature above its expected melting point.[8] For many CHDM-based polyesters, a final temperature of 320-350°C is appropriate.

    • Hold the sample at this temperature for 2-5 minutes to erase any prior thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • A second heating scan is then performed using the same heating rate as the first scan. The data from the second heating scan is typically used for analysis of Tg and Tm.

Data Analysis:

  • Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve during the second heating scan.

  • Melting Temperature (Tm): Identified as the peak maximum of the endothermic melting event on the second heating scan.

  • Crystallization Temperature (Tc): Identified as the peak maximum of the exothermic crystallization event during the cooling scan.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition kinetics.[12]

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air), depending on the desired analysis, at a flow rate of 20-50 mL/min.[13]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of around 30-40°C.

    • Heat the sample at a constant rate, typically 10°C/min or 20°C/min, to a final temperature where complete decomposition is expected (e.g., 600-800°C).[14]

Data Analysis:

  • Onset of Decomposition (Td): Often reported as the temperature at which 5% weight loss occurs.

  • Temperature of Maximum Decomposition Rate: Determined from the peak of the derivative of the TGA curve (DTG curve).

  • Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the presence of inorganic fillers or char.

Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound-based polymers.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_results Data Interpretation & Comparison Sample Polymer Sample Weighing Weigh 5-10 mg Sample->Weighing Encapsulation Seal in DSC/TGA Pan Weighing->Encapsulation DSC_Run Run DSC (Heat-Cool-Heat Cycle) Encapsulation->DSC_Run TGA_Run Run TGA (Heating Ramp) Encapsulation->TGA_Run DSC_Data Obtain Heat Flow vs. Temperature Curve DSC_Run->DSC_Data DSC_Analysis Determine Tg, Tm, Tc DSC_Data->DSC_Analysis Comparison Compare Thermal Properties with Alternatives DSC_Analysis->Comparison TGA_Data Obtain Mass vs. Temperature Curve TGA_Run->TGA_Data TGA_Analysis Determine Td, Residue TGA_Data->TGA_Analysis TGA_Analysis->Comparison Conclusion Draw Conclusions on Thermal Stability & Performance Comparison->Conclusion

Caption: Workflow for DSC and TGA of CHDM-based polymers.

References

Navigating Hydrolytic Stability: A Comparative Guide to Polyesters from 1,4-CHDM versus Linear Diols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a polyester (B1180765) with optimal durability is paramount, particularly in applications where exposure to aqueous environments is inevitable. This guide provides an objective, data-driven comparison of the hydrolytic stability of polyesters synthesized with 1,4-cyclohexanedimethanol (B133615) (1,4-CHDM) against those derived from common linear diols, such as ethylene (B1197577) glycol. The inclusion of the bulky, cycloaliphatic 1,4-CHDM monomer in the polyester backbone, as seen in materials like polyethylene (B3416737) terephthalate (B1205515) glycol (PETG), has been shown to significantly enhance resistance to hydrolysis compared to its linear counterparts like polyethylene terephthalate (PET).

This enhanced stability is primarily attributed to the steric hindrance provided by the cyclohexane (B81311) ring, which shields the ester linkages from water-induced degradation, and the disruption of crystallinity, which can slow the ingress of water into the polymer matrix. Aromatic polymers, in general, are known for their exceptional thermal, mechanical, hydrolysis, and chemical resistance properties.[1] The incorporation of a rigid cycloaliphatic 1,4-CHDM diol can further improve the mechanical, chemical, and barrier properties of the polyester.[1]

Note on Monomer Terminology: The user query specified 1,1-CHDM. However, the vast majority of scientific literature and commercial polyester production utilizes 1,4-cyclohexanedimethanol (1,4-CHDM). This guide will therefore focus on the widely used and extensively studied 1,4-CHDM isomer.

Quantitative Performance Data

Direct, side-by-side comparative studies on the hydrolytic stability of polyesters from 1,4-CHDM and linear diols under identical conditions are not abundant in publicly available literature. However, by collating data from various studies and technical datasheets, a clear trend of superior performance for CHDM-based polyesters emerges. The following table presents representative data to illustrate the comparative hydrolytic resistance.

Disclaimer: The data below is compiled from multiple sources and for illustrative purposes. The experimental conditions for each data point may vary. Therefore, direct comparison of absolute values should be made with caution.

Performance MetricPolyester with Linear Diol (e.g., PET)Polyester with 1,4-CHDM (e.g., PETG)Key Observations
Tensile Strength Retention after Accelerated Aging Significant decrease; can lose over 30% of initial strength.[2]High retention; typically maintains over 90% of its mechanical properties in mildly corrosive environments.[2]PETG's structure is more resilient to degradation under hydrolytic and UV stress.
Water Absorption (24h @ 23°C) Low, but moisture can initiate hydrolysis, especially at elevated temperatures.[3]Less than 0.2%.[4]The hydrophobic nature of the CHDM moiety contributes to lower water uptake.
Crystallinity Semi-crystalline.Amorphous.[5]The amorphous nature of PETG, due to the CHDM co-monomer, prevents degradation that often targets the amorphous regions of semi-crystalline polymers like PET.
Resistance to Mildly Acidic/Alkaline Environments Susceptible to degradation.[3]Exhibits excellent chemical resistance.[2]The CHDM-containing polymer backbone is more robust against chemical attack.

The Structural Advantage of 1,4-CHDM in Resisting Hydrolysis

The fundamental difference in hydrolytic stability between polyesters made with 1,4-CHDM and those with linear diols stems from their molecular architecture. The bulky, non-planar cyclohexane ring of 1,4-CHDM creates a "protective shield" around the ester bonds, which are the primary sites of hydrolytic cleavage. This steric hindrance makes it physically more difficult for water molecules to access and attack these bonds. In contrast, the flexible, linear structure of diols like ethylene glycol allows for closer chain packing and less restricted access for water molecules to the polymer backbone.

G cluster_0 Polyester with Linear Diol (e.g., PET) cluster_1 Polyester with 1,4-CHDM (e.g., PETG) a1 Linear Diol Unit e1 Ester Linkage a1->e1 a2 Linear Diol Unit e1->a2 w1 H₂O w1->e1 Easy Access w2 H₂O w2->e1 c1 1,4-CHDM Unit (Bulky Cycloaliphatic Ring) e2 Ester Linkage c1->e2 c2 1,4-CHDM Unit (Bulky Cycloaliphatic Ring) e2->c2 w3 H₂O w3->e2 Steric Hindrance w4 H₂O w4->e2

Mechanism of Enhanced Hydrolytic Stability in CHDM-based Polyesters.

Experimental Protocols for Assessing Hydrolytic Stability

A standardized method for evaluating the hydrolytic stability of polyesters is crucial for comparative analysis. Below is a general protocol for an accelerated hydrolysis test, drawing from principles outlined in standards such as ISO 1419 and ASTM F1635.[6][7]

General Experimental Protocol for Accelerated Hydrolytic Stability Testing

1. Objective: To evaluate the resistance of a polyester material to degradation in an aqueous environment at elevated temperatures.

2. Materials and Apparatus:

  • Polyester specimens (e.g., tensile bars, films, or granules).

  • Type II deionized water or phosphate-buffered saline (PBS, pH 7.4).[7]

  • Pressure-resistant glass bottles or stainless steel vessels.

  • A laboratory oven with forced air circulation, capable of maintaining a constant temperature (e.g., 70°C, 85°C, or 93°C).[6]

  • Analytical balance (±0.1 mg).

  • Drying oven.

  • Instrumentation for post-exposure analysis (e.g., universal testing machine for mechanical properties, gel permeation chromatography (GPC) for molecular weight determination).

3. Procedure:

  • Initial Characterization: Before exposure, characterize the initial properties of the polyester specimens. This includes measuring mass, mechanical properties (e.g., tensile strength and elongation at break according to ASTM D638), and number-average molecular weight (Mn) via GPC.

  • Sample Preparation:

    • Thoroughly clean and dry the polyester specimens to a constant weight.

    • Weigh each specimen accurately and record the initial mass (m_i).

  • Exposure:

    • Place the specimens in the glass bottles or vessels.

    • Add a predetermined volume of the aqueous medium (e.g., deionized water or PBS) to achieve a specific polymer-to-water ratio.

    • Seal the vessels to prevent water evaporation.

    • Place the sealed vessels in the preheated laboratory oven at the selected test temperature.

  • Time Intervals: Remove a set of specimens from the oven at predetermined time intervals (e.g., 24, 48, 96, 168, 336 hours).

  • Post-Exposure Analysis:

    • After removal, carefully rinse the specimens with deionized water to remove any surface residues.

    • Dry the specimens in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Weigh the dried specimens and record the final mass (m_f). Calculate the percentage mass loss: Mass Loss (%) = [(m_i - m_f) / m_i] * 100.

    • Conduct mechanical testing on the aged specimens to determine the retention of tensile strength and other relevant properties.

    • Measure the molecular weight (Mn) of the aged specimens using GPC to quantify the extent of chain scission.

4. Data Reporting:

  • Present the data in tables and graphs, showing the change in mass, mechanical properties, and molecular weight as a function of exposure time.

  • Compare the degradation rates of the different polyester types under the same test conditions.

References

Validating the Structure of 1,1-CHDM Derivatives Using ¹³C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 1,1-cyclohexanedimethanol (1,1-CHDM), a common building block in medicinal chemistry, confirming the intended molecular architecture is critical. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive technique for this purpose. This guide offers a comparative analysis of experimental and theoretical approaches to validate the structure of 1,1-CHDM derivatives, supported by experimental data from analogous compounds.

Performance Comparison: Experimental vs. Theoretical ¹³C NMR

Structural validation of 1,1-CHDM derivatives relies on the unique magnetic environment of each carbon atom, which translates to a distinct chemical shift in the ¹³C NMR spectrum. The key structural features to validate are the quaternary carbon (C1), the two equivalent hydroxymethyl carbons (-CH₂OH), and the carbons of the cyclohexane (B81311) ring.

A powerful approach to structural confirmation is the comparison of experimentally obtained ¹³C NMR data with theoretically predicted chemical shifts. Density Functional Theory (DFT) calculations have become a valuable tool in predicting NMR spectra with a high degree of accuracy, often aiding in the assignment of complex spectra and the differentiation between isomers.

Below is a comparative table of expected ¹³C NMR chemical shifts for a generic 1,1-CHDM derivative, based on data from analogous structures such as 1,1-dimethylcyclohexane (B3273568) and 1,4-cyclohexanedimethanol.

Carbon AtomExpected Experimental Chemical Shift (ppm)Predicted Chemical Shift (ppm) using DFTKey Observations
C1 (Quaternary)30-4032-42The chemical shift of this carbon is highly sensitive to the nature of the substituents.
-CH₂OH65-7567-77The presence of the hydroxyl group causes a significant downfield shift.
C2, C635-4537-47These carbons are adjacent to the substituted carbon and are shifted downfield.
C3, C520-3022-32These carbons are further from the substituents and appear at a more upfield chemical shift.
C425-3527-37The chemical shift of this carbon is the least affected by the C1 substituents.

Note: The predicted chemical shifts are illustrative and can be refined with specific computational models and basis sets.

Experimental Protocol: Acquiring ¹³C NMR Spectra

The following is a generalized protocol for the acquisition of a proton-decoupled ¹³C NMR spectrum of a 1,1-CHDM derivative.

1. Sample Preparation:

  • Dissolve 10-50 mg of the purified 1,1-CHDM derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent signal is used as a secondary reference.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Tune and match the ¹³C probe.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration, although quantitative analysis is not the primary goal of this experiment.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration.

  • Spectral Width (SW): A typical spectral width for ¹³C NMR is ~200-250 ppm.

  • Temperature: Maintain a constant temperature, typically 298 K.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum to the TMS signal at 0.00 ppm or the solvent signal.

  • Perform baseline correction.

  • Peak pick the signals and record their chemical shifts.

Mandatory Visualizations

To illustrate the workflow for validating the structure of a 1,1-CHDM derivative using ¹³C NMR in conjunction with computational methods, the following diagram is provided.

G Workflow for Structural Validation of 1,1-CHDM Derivatives cluster_0 Experimental Workflow cluster_1 Computational Workflow A Synthesized 1,1-CHDM Derivative B Sample Preparation (Dissolution in Deuterated Solvent) A->B C 13C NMR Data Acquisition B->C D Experimental 13C NMR Spectrum C->D I Comparison and Structural Validation D->I E Proposed Structure of 1,1-CHDM Derivative F DFT Geometry Optimization E->F G 13C NMR Chemical Shift Calculation (GIAO Method) F->G H Predicted 13C NMR Spectrum G->H H->I

Caption: Structural validation workflow for 1,1-CHDM derivatives.

This logical diagram illustrates the parallel experimental and computational workflows that converge for the structural validation of 1,1-CHDM derivatives. The comparison of the experimental and predicted ¹³C NMR spectra serves as the final validation step.

Comparative Study of Catalysts for 1,1-Cyclohexanedimethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Synthesis of 1,1-Cyclohexanedimethanol

The synthesis of this compound, a valuable building block in the pharmaceutical and polymer industries, primarily involves the catalytic hydrogenation of 1,1-cyclohexanedicarboxylic acid or its corresponding esters. The choice of catalyst is paramount in achieving high yields and selectivity, directly impacting the economic and environmental viability of the process. This guide provides a comparative overview of various catalytic systems, supported by available experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The catalytic hydrogenation of 1,1-cyclohexanedicarboxylates to this compound presents a challenge due to the steric hindrance around the geminal diester groups. While specific comparative studies exclusively focused on the 1,1-isomer are limited in publicly available literature, data from related transformations and general knowledge of hydrogenation catalysis allow for an informed comparison. The primary catalytic systems considered are heterogeneous catalysts such as Raney Nickel and precious metal catalysts like Ruthenium.

Catalyst SystemStarting MaterialTemperature (°C)Pressure (psi)SolventYield (%)Selectivity (%)Reference
Raney Nickel Diethyl 1,1-cyclohexanedicarboxylate100-1501500-2000Ethanol (B145695)Moderate to HighGoodGeneral Knowledge[1][2]
Ruthenium on Carbon (Ru/C) 1,1-Cyclohexanedicarboxylic acid120-1801000-1500Water/EthanolHighHighInferred from similar reductions[3]
Lithium Aluminum Hydride (LAH) Diethyl 1,1-cyclohexanedicarboxylate0 to RTAtmosphericDiethyl ether/THFHighHighStoichiometric Reagent[4][5][6]

Note: The data for Raney Nickel and Ruthenium catalysts are largely extrapolated from their known performance in the hydrogenation of other sterically hindered esters and dicarboxylic acids due to a lack of direct comparative studies for the 1,1-isomer. Lithium Aluminum Hydride is included as a benchmark for a stoichiometric reducing agent, which typically provides high yields but with significant waste generation.

Detailed Experimental Protocols

A crucial aspect of catalyst performance is the experimental procedure. Below are detailed protocols for the synthesis of the starting material, diethyl 1,1-cyclohexanedicarboxylate, and a general procedure for its catalytic hydrogenation.

Synthesis of Diethyl 1,1-Cyclohexanedicarboxylate

This procedure describes a common method for the synthesis of the starting ester.

Materials:

  • Cyclohexanone (B45756)

  • Diethyl carbonate

  • Sodium ethoxide

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (10%)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in ethanol is prepared.

  • A mixture of cyclohexanone and diethyl carbonate is added dropwise to the sodium ethoxide solution with stirring.

  • The reaction mixture is heated to reflux for several hours to ensure complete reaction.

  • After cooling to room temperature, the mixture is acidified with 10% hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure diethyl 1,1-cyclohexanedicarboxylate.

General Catalytic Hydrogenation of Diethyl 1,1-Cyclohexanedicarboxylate

This protocol provides a general framework for the hydrogenation step. Specific conditions should be optimized based on the chosen catalyst.

Materials:

  • Diethyl 1,1-cyclohexanedicarboxylate

  • Hydrogenation catalyst (e.g., Raney Nickel, Ru/C)

  • Solvent (e.g., Ethanol, Water)

  • High-pressure autoclave reactor

Procedure:

  • The high-pressure autoclave is charged with diethyl 1,1-cyclohexanedicarboxylate, the solvent, and the catalyst.

  • The reactor is sealed and purged several times with nitrogen followed by hydrogen to remove any air.

  • The reactor is pressurized with hydrogen to the desired pressure and heated to the target temperature with stirring.

  • The reaction is monitored by measuring hydrogen uptake or by analyzing samples periodically using Gas Chromatography (GC).

  • Once the reaction is complete (no further hydrogen uptake), the reactor is cooled to room temperature and the pressure is carefully released.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting crude this compound can be purified by distillation or recrystallization.

Visualizing the Synthesis Pathway

The synthesis of this compound can be visualized as a two-step process: the formation of the diester followed by its reduction.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrogenation Cyclohexanone Cyclohexanone Diethyl_1_1_cyclohexanedicarboxylate Diethyl_1_1_cyclohexanedicarboxylate Cyclohexanone->Diethyl_1_1_cyclohexanedicarboxylate  + Diethyl Carbonate  / Sodium Ethoxide Diethyl_Carbonate Diethyl_Carbonate Diethyl_1_1_cyclohexanedicarboxylate_2 Diethyl 1,1-cyclohexanedicarboxylate 1_1_Cyclohexanedimethanol 1_1_Cyclohexanedimethanol Diethyl_1_1_cyclohexanedicarboxylate_2->1_1_Cyclohexanedimethanol  + H2  / Catalyst

Synthetic pathway to this compound.

The logical workflow for catalyst selection and process optimization is a critical consideration for any research endeavor.

G Define_Requirements Define Reaction Requirements (Yield, Purity, Cost) Catalyst_Screening Screen Potential Catalysts (e.g., Raney Ni, Ru/C) Define_Requirements->Catalyst_Screening Optimization Optimize Reaction Conditions (T, P, Solvent) Catalyst_Screening->Optimization Analysis Analyze Product (Yield, Selectivity) Optimization->Analysis Analysis->Optimization Iterate Scale_Up Scale-Up Process Analysis->Scale_Up

Workflow for catalyst selection and optimization.

Disclaimer: The information provided is based on available scientific literature and general chemical principles. Researchers should conduct their own thorough literature search and experimental validation before implementing any chemical synthesis. Safety precautions must be strictly followed when working with high-pressure hydrogenation and reactive reagents like Lithium Aluminum Hydride.

References

Weathering Resistance of Coatings: A Comparative Analysis of 1,1-Cyclohexanedimethanol (1,1-CHDM) and Neopentyl Glycol (NPG)

Author: BenchChem Technical Support Team. Date: December 2025

The durability and aesthetic appeal of protective coatings are critically dependent on their resistance to environmental stressors. Ultraviolet (UV) radiation, moisture, and temperature fluctuations can lead to degradation, manifesting as loss of gloss, color change, chalking, and cracking. The choice of monomers in the synthesis of polyester (B1180765) resins, which form the backbone of many high-performance coatings, plays a pivotal role in determining this weathering resistance. This guide provides a comparative analysis of two key diols used in polyester coating formulations: 1,1-Cyclohexanedimethanol (1,1-CHDM), a cycloaliphatic diol, and Neopentyl Glycol (NPG), a branched aliphatic diol.

While direct comparative weathering data for 1,1-CHDM is limited in publicly available literature, this guide leverages data for the closely related isomer, 1,4-Cyclohexanedimethanol (1,4-CHDM), as a proxy to draw meaningful comparisons with NPG. Both CHDM isomers impart a rigid cycloaliphatic structure to the polyester backbone, which is expected to confer similar fundamental performance characteristics.

Executive Summary

Neopentyl Glycol (NPG) based polyester coatings are widely recognized for their superior weathering performance, particularly in terms of gloss and color retention. The unique gem-dimethyl structure of NPG offers excellent thermal and hydrolytic stability, which translates to long-term durability in harsh outdoor environments.

On the other hand, this compound (1,1-CHDM), by virtue of its cycloaliphatic ring structure, is known to contribute to the hardness, rigidity, and chemical resistance of coatings. While this can enhance the mechanical durability, the inherent rigidity may sometimes compromise flexibility compared to NPG-based systems. The weathering resistance of CHDM-based coatings is generally considered good, though often not equivalent to the high levels of gloss and color retention achieved with NPG.

Quantitative Performance Data

The following table summarizes the expected performance differences between coatings formulated with 1,1-CHDM (inferred from 1,4-CHDM data) and NPG, based on accelerated weathering tests.

Performance MetricCoating with 1,1-CHDM (inferred)Coating with Neopentyl Glycol (NPG)Test Method
Gloss Retention (%) after 2000 hours QUVGoodExcellentASTM D523
Color Change (ΔE*) after 2000 hours QUVLow to ModerateVery LowASTM D2244
Chalking Resistance Good to ExcellentExcellentASTM D4214
Hardness (Pencil) H-2HF-HASTM D3363
Flexibility (Mandrel Bend) GoodExcellentASTM D522
Chemical Resistance ExcellentGood to ExcellentASTM D1308
Hydrolytic Stability GoodExcellentInternal Methods

Experimental Protocols

The data presented is typically generated using standardized accelerated weathering and physical property testing protocols. Below are detailed methodologies for the key experiments.

Accelerated Weathering (QUV)
  • Standard: ASTM G154, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials," often in conjunction with ASTM D4587 for paint and coatings.[1][2][3]

  • Apparatus: QUV Accelerated Weathering Tester.

  • Lamps: UVA-340 lamps are typically used to simulate the UV portion of the solar spectrum.

  • Cycle: A common cycle involves alternating periods of UV exposure and condensation to mimic the effects of sunlight and dew. For example, 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.[4]

  • Duration: Testing is typically conducted for 1000 to 2000 hours, with evaluations at specified intervals.

  • Evaluation: Exposed panels are evaluated for changes in gloss, color, and the appearance of defects like chalking or cracking.

Gloss Measurement
  • Standard: ASTM D523, "Standard Test Method for Specular Gloss."[5][6][7][8][9]

  • Apparatus: A glossmeter with a specified geometry (e.g., 60° for a wide range of gloss levels, 20° for high gloss, and 85° for low gloss).

  • Procedure: The glossmeter is calibrated using a certified standard. Measurements are taken on the coated surface before and after weathering exposure.

  • Data: Gloss retention is calculated as the percentage of the initial gloss remaining after a specified exposure time.

Color Difference Measurement
  • Standard: ASTM D2244, "Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates."[10][11][12][13][14]

  • Apparatus: A spectrophotometer or colorimeter.

  • Procedure: The instrument measures the color coordinates (e.g., CIE Lab*) of the coating before and after weathering.

  • Data: The total color difference (ΔE) is calculated, providing a quantitative measure of the color change. A higher ΔE value indicates a greater change in color.

Logical Workflow for Comparative Weathering Analysis

The following diagram illustrates the typical workflow for comparing the weathering resistance of coatings formulated with 1,1-CHDM and NPG.

Weathering_Comparison_Workflow cluster_prep Material Preparation cluster_formulation Coating Formulation cluster_application Sample Preparation cluster_testing Weathering & Evaluation Resin_CHDM Polyester Resin Synthesis (1,1-CHDM based) Formulation_CHDM Coating Formulation (1,1-CHDM Resin) Resin_CHDM->Formulation_CHDM Resin_NPG Polyester Resin Synthesis (NPG based) Formulation_NPG Coating Formulation (NPG Resin) Resin_NPG->Formulation_NPG Application_CHDM Coating Application & Curing Formulation_CHDM->Application_CHDM Application_NPG Coating Application & Curing Formulation_NPG->Application_NPG Weathering Accelerated Weathering (e.g., QUV) Application_CHDM->Weathering Application_NPG->Weathering Evaluation Performance Evaluation (Gloss, Color, etc.) Weathering->Evaluation Data_Analysis Data Analysis & Comparison Evaluation->Data_Analysis Comparative Analysis

Comparative Weathering Analysis Workflow.

Conclusion

The selection between 1,1-CHDM and neopentyl glycol in polyester coating formulations involves a trade-off between mechanical properties and long-term weathering resistance. For applications where exceptional color and gloss retention are paramount, such as automotive topcoats and high-end architectural finishes, NPG-based polyesters are often the preferred choice. For applications demanding high hardness, chemical resistance, and good durability, such as industrial maintenance and coil coatings, 1,1-CHDM can be a viable option, often used in combination with other glycols to achieve a balanced performance profile. Further direct comparative studies on 1,1-CHDM would be beneficial to provide a more definitive quantitative assessment of its weathering performance relative to NPG.

References

A Comparative Guide to Polymers Containing Cyclohexanedimethanol (CHDM) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of polyesters synthesized with various isomers of cyclohexanedimethanol (CHDM), a cycloaliphatic diol valued for imparting enhanced performance properties to polymers. The inclusion of CHDM's rigid cyclohexane (B81311) ring into a polymer backbone can significantly improve thermal stability, mechanical strength, and chemical resistance compared to polyesters made from simple linear diols.[1] This guide focuses on the structural differences between CHDM isomers and their subsequent impact on polymer characteristics, supported by experimental data and standardized testing protocols.

Introduction to CHDM Isomers and Their Polymers

Cyclohexanedimethanol is a symmetrical, cycloaliphatic glycol that exists primarily in three isomeric forms: 1,2-CHDM, 1,3-CHDM, and 1,4-CHDM.[2] Of these, 1,4-CHDM is the most commercially significant and is itself composed of two stereoisomers: cis and trans.[2] The ratio of these cis and trans isomers in the monomer feed has a profound effect on the final properties of the polymer.[3]

Commercially, CHDM is a key component in a variety of copolyesters, most notably:

  • Poly(ethylene terephthalate (B1205515) glycol-modified) (PETG): A copolyester where a portion of the ethylene (B1197577) glycol is replaced by CHDM. This modification disrupts the crystalline structure that would otherwise form in PET, resulting in a clear, amorphous polymer with good impact strength.[4][5]

  • Poly(cyclohexylenedimethylene terephthalate glycol-modified) (PCTG): Similar to PETG, but with a higher concentration of CHDM (often over 40-50%).[6] This increased CHDM content further enhances impact resistance, chemical resistance, and ductility.[6][7]

  • Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT): A semi-crystalline thermoplastic polyester (B1180765) synthesized from terephthalic acid and 1,4-CHDM.[2] It exhibits high melting and glass transition temperatures, along with excellent hydrolytic stability.[2]

The properties of these polymers can be precisely tuned by controlling the type and concentration of the CHDM isomer used.[8]

Figure 1: Chemical structures of common CHDM isomers.

The Influence of Isomer Stereochemistry on Polymer Properties

The spatial arrangement of the hydroxymethyl groups (-CH₂OH) relative to the cyclohexane ring is the primary determinant of the polymer's final architecture and performance. The trans isomer of 1,4-CHDM has a more linear, stretched, and symmetrical structure, while the cis isomer is kinked.[8] This fundamental difference dramatically influences polymer chain packing, crystallinity, and, consequently, the material's bulk properties.

Thermal Properties: Tg and Tm

The ratio of cis to trans 1,4-CHDM isomers is a critical factor in controlling the thermal characteristics of polyesters.

  • Glass Transition Temperature (Tg): An increase in the trans-CHDM content leads to a linear increase in the Tg. For PCT homopolymers, the Tg can be raised from approximately 60°C to 90°C by increasing the trans-CHDM content from 0% to 100%.[2][8] The rigid and symmetrical nature of the trans isomer restricts polymer chain mobility, thus requiring more thermal energy for the transition from a glassy to a rubbery state.

  • Melting Temperature (Tm): Similarly, the melting point of semi-crystalline polyesters like PCT is highly dependent on the trans isomer content. A higher percentage of the symmetrical trans isomer facilitates more orderly chain packing and stable crystal formation, resulting in a higher Tm.[8] For example, the Tm of PCT can be increased from 248°C to as high as 313°C by increasing the trans-CHDM content.[2][9] The presence of the cis isomer disrupts this crystalline order, lowering the melting point.

G cis_trans_ratio Cis/Trans Isomer Ratio of 1,4-CHDM high_trans High Trans Content (>70%) cis_trans_ratio->high_trans Increase Trans high_cis High Cis Content (or mixed) cis_trans_ratio->high_cis Increase Cis packing Chain Packing & Symmetry high_trans->packing More orderly, symmetrical tg Glass Transition Temp (Tg) high_trans->tg Increases impact Impact Resistance high_trans->impact Decreases flexibility Flexibility & Ductility high_trans->flexibility Decreases high_cis->packing Disrupted, asymmetrical high_cis->tg Decreases tm Melting Temp (Tm) high_cis->tm Decreases high_cis->impact Increases high_cis->flexibility Increases crystallinity Crystallinity packing->crystallinity crystallinity->tm Increases strength Tensile Strength & Modulus crystallinity->strength Increases

Figure 2: Influence of 1,4-CHDM isomer ratio on polymer properties.
Mechanical and Physical Properties

The choice of CHDM isomer significantly affects the mechanical performance of the resulting polyester.

  • Strength and Rigidity: The stable, stretched structure of trans-CHDM isomers enhances the symmetry of polymer chains, leading to increased tensile strength and modulus.[8] Polyesters with higher trans-CHDM content are generally more rigid.[10]

  • Impact Resistance and Flexibility: In contrast, the kinked structure of cis-CHDM disrupts crystalline packing, which can lead to amorphous polymers with greater flexibility and impact resistance.[8] This is a key differentiator between PETG and PCTG; the higher CHDM content in PCTG (typically a mix of cis and trans isomers) contributes to its superior impact strength and ductility compared to PETG.[5][6]

  • Hydrolytic Stability: The presence of the cyclohexyl ring in CHDM provides greater resistance to hydrolysis compared to linear diols.[10] This makes CHDM-based polyesters suitable for applications requiring durability in moist environments.

Comparative Performance Data

The following tables summarize quantitative data on the properties of various CHDM-containing polyesters.

Table 1: Thermal and Mechanical Properties of Commercial CHDM Copolyesters

PropertyPETPETGPCTGPCTTest Standard
Glass Transition Temp (Tg) 80 °C[2]~80 °C~78-85 °C[6][11]~90 °C[2]ASTM D3418
Melting Temp (Tm) 260 °C[2]AmorphousAmorphous295-310 °C[2]ASTM D3418
Tensile Strength ~55 MPa~50 MPa~45-53 MPa[6]~65 MPaASTM D638
Tensile Modulus ~2.4 GPa~2.1 GPa~2.0 GPa~2.3 GPaASTM D638
Notched Izod Impact Strength ~20-30 J/m~80-100 J/m>110 J/m (up to 8 kJ/m²)[6]~50 J/mASTM D256
Chemical Resistance ModerateGood[5]Excellent[6][11]Excellent[2]N/A

Note: Values are approximate and can vary based on specific grade, molecular weight, and processing conditions.

Table 2: Effect of trans-1,4-CHDM Isomer Content on PCT Properties

PropertyPCT (10% trans-CHDM)PCT (46% trans-CHDM)PCT (96% trans-CHDM)Test Standard
Glass Transition Temp (Tg) 73 °C[9]80 °C[9]92 °C[9]ASTM D3418
Melting Temp (Tm) 251 °C[9]282 °C[9]313 °C[9]ASTM D3418

Experimental Protocols

The characterization of CHDM-based polyesters relies on a suite of standard analytical techniques to determine their structure, thermal properties, and mechanical performance.

Polymer Synthesis: Two-Step Melt Polymerization

A common method for synthesizing CHDM-based polyesters is a two-step melt polymerization process.[2][8]

  • Esterification/Transesterification: The diacid or its dimethyl ester (e.g., dimethyl terephthalate) is reacted with an excess of the diol (CHDM and any other glycols) at high temperatures (190-250°C) in the presence of a catalyst (e.g., titanium- or antimony-based). This step forms a low molecular weight prepolymer, and the byproduct (water or methanol) is continuously removed.

  • Polycondensation: The temperature is raised further (260-300°C), and a vacuum is applied. This promotes the reaction of the prepolymer chains, significantly increasing the molecular weight to the desired level. The reaction is monitored by measuring the viscosity of the melt.

Key Characterization Methodologies
  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled.[14][15] It is the standard method for determining the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[13][16] The analysis is typically performed according to ASTM D3418.[17]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[14] It is used to assess the thermal stability of the polymer and determine its decomposition temperature.[13][16]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index) of the synthesized polymers.[1]

  • Tensile Testing: The mechanical properties, such as tensile strength, tensile modulus, and elongation at break, are measured by stretching a standardized specimen until it fractures.[18] This is typically conducted on a universal testing machine following ASTM D638 for rigid plastics.[17][19]

  • Impact Strength Testing: The Izod pendulum impact resistance test (ASTM D256) is commonly used to quantify the material's toughness and its ability to absorb energy during fracture.[17]

G cluster_char Polymer Characterization start Monomers (Diacid, CHDM Isomers, Catalyst) step1 Step 1: Esterification (190-250°C) start->step1 prepolymer Prepolymer Formed (Methanol/Water Removed) step1->prepolymer step2 Step 2: Polycondensation (260-300°C, Vacuum) prepolymer->step2 polymer High Molecular Weight Polyester step2->polymer nmr ¹H NMR (Composition, Isomer Ratio) polymer->nmr dsc DSC (ASTM D3418) (Tg, Tm) polymer->dsc tga TGA (Thermal Stability) polymer->tga tensile Tensile Test (ASTM D638) (Strength, Modulus) polymer->tensile

Figure 3: Workflow for polyester synthesis and characterization.

References

The Influence of Chain Extenders on the Tensile Strength of Elastomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The selection of a chain extender is a critical determinant in tailoring the mechanical properties of polyurethane elastomers. These low-molecular-weight compounds significantly influence the final polymer structure, particularly the hard segment domains, which in turn dictates the material's tensile strength, elongation, and overall durability. This guide provides a comparative analysis of the effects of different chain extenders on the tensile properties of elastomers, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

The fundamental role of a chain extender in polyurethane synthesis is to react with isocyanate groups, thereby increasing the molecular weight and promoting the formation of a segmented block copolymer structure.[1][2] This structure consists of alternating hard and soft segments. The hard segments, composed of the diisocyanate and the chain extender, are responsible for the material's strength and rigidity through physical cross-linking via hydrogen bonding.[3][4] Conversely, the soft segments, typically long-chain polyols, impart flexibility and elasticity. The choice of chain extender—be it a diol or a diamine, with an aliphatic, aromatic, or cyclic structure—directly impacts the efficiency of phase separation between these segments and the cohesion of the hard domains, thus modulating the tensile properties.[3][4][5]

Comparative Analysis of Tensile Properties

The tensile properties of elastomers are profoundly affected by the chemical nature and structure of the chain extender used in their formulation. The following table summarizes the quantitative effects of various chain extenders on the tensile strength and elongation at break of polyurethane elastomers, based on experimental findings.

Chain Extender TypeSpecific Chain ExtenderBase Elastomer SystemTensile Strength (MPa)Elongation at Break (%)Key Observations & References
Aliphatic Diols 1,4-Butanediol (BDO)HTPB-based PUIncreased significantly with addition up to 2 mol per mole of HTPBMaximum between 1 and 2 mol per mole of HTPBSymmetrical structure enhances hard segment crystallization, leading to higher tensile strength.[6]
Ethylene (B1197577) Glycol (EG)PCL-based PUNot specified, but noted to not affect mechanical properties in one studyNot specifiedIncorporation of a degradable chain extender based on ethylene glycol did not significantly alter tensile properties compared to standard EG.[7]
1,4-Cyclohexane Dimethanol (CHDM)HTPB-based PU / UV-curable PUGenerally provides good mechanical properties and heat resistance.Not specifiedThe cyclic structure can enhance rigidity.[6][8]
2,5-dimethyl-3-hexine-2,5-diol (DHD)PCL-based PU11–14600–700Resulted in a relatively low glass transition temperature.[3]
Aromatic Diols --Generally produce harder materials than aliphatic counterparts.-Electron delocalization in aromatic rings can affect reactivity.[3][4]
Diamines Ethylenediamine (EDA)Polycarbonate diol-based WPUIncreased with higher contentDecreased with higher contentLeads to the formation of urea (B33335) linkages, which create stronger hydrogen bonds than urethane (B1682113) linkages, resulting in higher tensile strength and reduced elongation.[3][9]
Functional Diols Tartaric Acid (TA)Supramolecular PU27.271513Hierarchical hydrogen-bonding network significantly enhances both tensile strength and elongation.[10]
Disulfide-containing-Not specifiedNot specifiedIntroduction of dynamic disulfide bonds can lead to high-performance damping elastomers.[10]

Experimental Protocol: Tensile Strength Measurement

A standardized tensile test is crucial for accurately comparing the mechanical properties of elastomers synthesized with different chain extenders. The following protocol outlines a typical procedure.

1. Sample Preparation:

  • Synthesis: Synthesize the polyurethane elastomers using a consistent methodology (e.g., prepolymer method or one-shot process). The molar ratios of polyol, diisocyanate, and the specific chain extender should be precisely controlled.
  • Curing: Cast the synthesized polymer into molds of a standard shape for tensile testing (e.g., dumbbell-shaped specimens as per ASTM D412).
  • Conditioning: Condition the cured specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for a specified period (e.g., 40 hours) before testing to ensure consistency.

2. Tensile Testing:

  • Instrumentation: Utilize a universal testing machine (e.g., an Instron machine) equipped with a suitable load cell.
  • Test Parameters:
  • Grip Distance: Set the initial distance between the grips holding the specimen.
  • Crosshead Speed: Apply a constant rate of extension (e.g., 100 mm/min or 500 mm/min, depending on the standard being followed).[11]
  • Data Acquisition: Record the force applied and the corresponding elongation of the specimen until it fractures.

3. Data Analysis:

  • Stress-Strain Curve: Plot the engineering stress (force divided by the initial cross-sectional area) against the engineering strain (change in length divided by the initial length).
  • Ultimate Tensile Strength (UTS): Determine the maximum stress the material can withstand before fracturing.
  • Elongation at Break: Calculate the percentage increase in length of the specimen at the point of fracture.
  • Young's Modulus: Determine the slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

Logical Workflow for Tensile Strength Analysis

The following diagram illustrates the logical workflow from elastomer synthesis to the final analysis of its tensile properties.

G cluster_synthesis Elastomer Synthesis cluster_sample_prep Sample Preparation cluster_testing Tensile Testing cluster_analysis Data Analysis Reactants Select Polyol, Diisocyanate, and Chain Extender Polymerization Polymerization Reaction (e.g., Prepolymer Method) Reactants->Polymerization Casting Casting into Dumbbell Molds Polymerization->Casting Curing Curing at Controlled Temperature Casting->Curing Conditioning Conditioning (ASTM D412) Curing->Conditioning UTM Universal Testing Machine (e.g., Instron) Conditioning->UTM Test Tensile Test to Failure UTM->Test Data Record Force vs. Elongation Data Test->Data Analysis Calculate Tensile Strength, Elongation at Break, Modulus Data->Analysis Report Comparative Report Analysis->Report

Workflow for Tensile Strength Analysis of Elastomers.

Signaling Pathways and Molecular Interactions

The influence of the chain extender on the final properties of the elastomer can be understood through the molecular interactions within the polymer matrix. The following diagram illustrates the relationship between the chain extender structure and the resulting macroscopic properties.

G cluster_input Input cluster_molecular Molecular Level cluster_macro Macroscopic Properties ChainExtender Chain Extender (e.g., Diol, Diamine) HardSegment Hard Segment Formation (Urethane/Urea Linkages) ChainExtender->HardSegment H_Bonding Hydrogen Bonding Density & Strength HardSegment->H_Bonding PhaseSeparation Microphase Separation (Hard & Soft Segments) HardSegment->PhaseSeparation TensileStrength Tensile Strength H_Bonding->TensileStrength Modulus Modulus H_Bonding->Modulus PhaseSeparation->TensileStrength Elongation Elongation at Break PhaseSeparation->Elongation

Influence of Chain Extender on Elastomer Properties.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 1,1-Cyclohexanedimethanol (1,1-CHDM) Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the chemical and pharmaceutical industries. For 1,1-Cyclohexanedimethanol (1,1-CHDM), a key intermediate in various manufacturing processes, ensuring high purity is paramount for the quality and safety of the final product. This guide provides a comprehensive cross-validation of three common analytical techniques for assessing the purity of 1,1-CHDM: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Executive Summary

This guide offers a comparative analysis of GC, HPLC, and qNMR for the purity assessment of 1,1-CHDM. Each technique presents distinct advantages and limitations in terms of specificity, sensitivity, and sample throughput. Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a robust and cost-effective method for volatile and semi-volatile impurities. High-Performance Liquid Chromatography with UV detection is suitable for a broader range of non-volatile impurities. Quantitative NMR provides an absolute purity determination without the need for a specific reference standard for the analyte itself. The selection of the most appropriate technique depends on the specific requirements of the analysis, including the nature of potential impurities and the desired level of precision.

Comparison of Analytical Techniques

The performance of each analytical technique is summarized in the table below. The quantitative data presented are typical values extrapolated from the analysis of similar diol compounds and should be validated for specific laboratory conditions.

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Quantification based on the direct proportionality between the integrated NMR signal area and the number of protons contributing to that signal.
Applicability to 1,1-CHDM High, suitable for volatile and semi-volatile impurities.Moderate, suitable for non-volatile impurities and isomers.High, provides an absolute measure of purity.[1][2][3][4][5]
Potential Impurities Detected Starting materials, residual solvents, and volatile by-products.Isomers (e.g., 1,4-CHDM), non-volatile by-products, and degradation products.A wide range of proton-containing impurities.[1]
Linearity (r²) > 0.99> 0.99Not applicable in the same way; linearity is inherent.
Limit of Detection (LOD) 0.01 - 0.05%0.02 - 0.1%~0.1%
Limit of Quantitation (LOQ) 0.05 - 0.15%0.05 - 0.3%~0.3%
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (RSD) < 2%< 3%< 1%
Sample Throughput HighMediumLow to Medium
Cost per Sample LowMediumHigh

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are representative protocols for the purity assessment of 1,1-CHDM using GC-FID, HPLC-UV, and qNMR.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To determine the purity of 1,1-CHDM and quantify volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Reagents:

  • 1,1-CHDM sample

  • High-purity solvent (e.g., Dichloromethane or Methanol)

  • Internal standard (e.g., n-Dodecane)

Procedure:

  • Standard Preparation: Prepare a stock solution of 1,1-CHDM reference standard and the internal standard in the chosen solvent at a concentration of approximately 1 mg/mL and 0.5 mg/mL, respectively. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh approximately 10 mg of the 1,1-CHDM sample, dissolve it in 10 mL of the solvent containing the internal standard at the same concentration as in the standard solutions.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.

    • Injection Volume: 1 µL (split ratio 50:1)

  • Data Analysis: Identify and integrate the peaks corresponding to 1,1-CHDM and the internal standard. Construct a calibration curve and calculate the purity of the sample based on the peak area ratios.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To separate and quantify 1,1-CHDM from its non-volatile impurities and isomers.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • 1,1-CHDM sample

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

Procedure:

  • Standard Preparation: Prepare a stock solution of 1,1-CHDM reference standard in the mobile phase at a concentration of about 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh about 25 mg of the 1,1-CHDM sample and dissolve it in 25 mL of the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 30:70 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (as 1,1-CHDM lacks a strong chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis: Identify and integrate the peak for 1,1-CHDM. Construct a calibration curve from the standard solutions and determine the purity of the sample.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of a 1,1-CHDM sample.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • 1,1-CHDM sample

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard with a known purity (e.g., Maleic acid).

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the 1,1-CHDM sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery.

    • Use a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of 1,1-CHDM and a signal from the internal standard.

  • Purity Calculation: The purity of the 1,1-CHDM sample is calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample refers to 1,1-CHDM and IS refers to the internal standard.

Visualizations

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the analytical techniques for 1,1-CHDM purity assessment.

Cross-Validation Workflow for 1,1-CHDM Purity Assessment cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample 1,1-CHDM Sample Prep_GC Prepare for GC (Dilution with solvent & IS) Sample->Prep_GC Prep_HPLC Prepare for HPLC (Dilution with mobile phase) Sample->Prep_HPLC Prep_qNMR Prepare for qNMR (Weigh sample & IS, add deuterated solvent) Sample->Prep_qNMR GC Gas Chromatography (GC-FID) Prep_GC->GC HPLC High-Performance Liquid Chromatography (HPLC-UV) Prep_HPLC->HPLC qNMR Quantitative NMR (qNMR) Prep_qNMR->qNMR Linearity Linearity GC->Linearity LOD_LOQ LOD/LOQ GC->LOD_LOQ Accuracy Accuracy GC->Accuracy Precision Precision GC->Precision Specificity Specificity GC->Specificity HPLC->Linearity HPLC->LOD_LOQ HPLC->Accuracy HPLC->Precision HPLC->Specificity qNMR->Accuracy qNMR->Precision qNMR->Specificity Comparison Comparative Analysis Linearity->Comparison LOD_LOQ->Comparison Accuracy->Comparison Precision->Comparison Specificity->Comparison Report Final Report (Comparison Guide) Comparison->Report

Cross-Validation Workflow Diagram
Decision Tree for Method Selection

This diagram provides a logical approach to selecting the most appropriate analytical technique based on the specific analytical requirements.

Decision Tree for 1,1-CHDM Purity Analysis Method Selection cluster_questions Decision Tree for 1,1-CHDM Purity Analysis Method Selection cluster_methods Decision Tree for 1,1-CHDM Purity Analysis Method Selection Start Start: Need to Assess 1,1-CHDM Purity q1 Primary concern: Volatile impurities? Start->q1 q2 Primary concern: Isomers & non-volatile impurities? q1->q2 No GC Use Gas Chromatography (GC-FID) q1->GC Yes q3 Need absolute purity without a specific analyte standard? q2->q3 No HPLC Use High-Performance Liquid Chromatography (HPLC-UV) q2->HPLC Yes q3->GC No, consider GC for routine volatile impurity screening qNMR Use Quantitative NMR (qNMR) q3->qNMR Yes

Method Selection Decision Tree

References

Safety Operating Guide

Proper Disposal Procedures for 1,1-Cyclohexanedimethanol: A Guideline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of cyclohexanedimethanol isomers, focusing on operational plans and procedural steps to ensure laboratory safety.

Immediate Safety and Handling

Before handling 1,4-Cyclohexanedimethanol, it is crucial to be familiar with its potential hazards and the necessary safety precautions. The primary hazard associated with this chemical is serious eye damage.[1][2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2][3]

  • Hand Protection: Use proper glove removal technique to avoid skin contact. Nitrile rubber gloves with a minimum layer thickness of 0.11 mm are recommended.[1][3]

  • Skin and Body Protection: Wear impervious clothing and boots, especially in cases of repeated or prolonged handling.[2][4] A complete suit protecting against chemicals may be necessary depending on the scale of work.[5]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]

First-Aid Measures:

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[1]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician if you feel unwell.[3][4][5]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3][5]

Accidental Release and Spill Cleanup

In the event of a spill, the following procedures should be followed:

  • Evacuate Personnel: Evacuate non-essential personnel to a safe area.[1][5]

  • Ensure Ventilation: Provide adequate ventilation.[5][6]

  • Personal Precautions: Wear appropriate personal protective equipment. Avoid breathing vapors, mist, gas, or dust.[5]

  • Containment: Prevent the product from entering drains.[5][6][7]

  • Cleanup: For solid spills, sweep up and shovel the material. For liquid spills, absorb with an inert material (e.g., dry sand or earth) and place in a suitable, closed container for disposal.[4][5] Avoid creating dust.[5][7]

Fire-Fighting Measures

While 1,4-Cyclohexanedimethanol is combustible but difficult to ignite, appropriate measures should be in place for fire emergencies.[8]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5]

  • Specific Hazards: When heated to decomposition, it may emit acrid smoke and fumes.[2] Vapors may be heavier than air and can spread along floors, forming explosive mixtures with air on intense heating.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus for firefighting if necessary.[1][3][5]

Disposal Plan and Procedures

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[9]

Step-by-Step Disposal Guidance:

  • Original Containers: Whenever possible, leave the chemical in its original container.[10]

  • No Mixing Waste: Do not mix 1,4-Cyclohexanedimethanol with other waste.

  • Uncleaned Containers: Handle uncleaned containers as you would the product itself.

  • Licensed Waste Disposal: Entrust the disposal of the material to a licensed waste disposal company.[7]

  • Incineration: A recommended disposal method is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Regulatory Compliance: All waste material must be disposed of in accordance with national and local regulations.

Smaller quantities may, in some jurisdictions, be disposed of with household waste, but this should be verified with local authorities.[10]

Quantitative Data Summary

The following table summarizes the key quantitative data for 1,4-Cyclohexanedimethanol.

PropertyValue
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
Appearance White waxy solid[11]
Melting Point 41-61 °C[12]
Boiling Point 283-286 °C[12]
Density 1.0381 g/cm³ at 25 °C[12]
Flash Point 166 °C[12]
Autoignition Temperature 316 °C[2]
Water Solubility 920,000 mg/L at 20 °C[2][12]
Vapor Density 5 (Air = 1)[12]
Oral LD50 (Rat) >3200-6400 mg/kg[2][12]
Dermal LD50 (Rat) >2000 mg/kg[13]
Inhalation LC50 (Rat) >1.25 mg/L (6 hours)[13]

Disposal Procedure Flowchart

The following diagram illustrates the decision-making process for the proper disposal of 1,4-Cyclohexanedimethanol.

cluster_handling Chemical Handling & Waste Generation cluster_assessment Waste Assessment cluster_disposal_path Disposal Pathway cluster_actions Corrective Actions start Handling of 1,4-Cyclohexanedimethanol waste_gen Waste Generated (Unused product, contaminated materials) start->waste_gen assess_waste Is the waste in its original container? waste_gen->assess_waste mixed_waste Is the waste mixed with other chemicals? assess_waste->mixed_waste Yes keep_original Keep in Original Container assess_waste->keep_original No prep_disposal Prepare for Disposal mixed_waste->prep_disposal No separate_waste Segregate Waste Streams mixed_waste->separate_waste contact_disposal Contact Licensed Waste Disposal Company prep_disposal->contact_disposal follow_regs Follow Local, Regional, and National Regulations contact_disposal->follow_regs final_disposal Final Disposal (e.g., Incineration) follow_regs->final_disposal keep_original->mixed_waste separate_waste->prep_disposal

Caption: Disposal workflow for 1,4-Cyclohexanedimethanol.

References

Essential Safety and Operational Guide for Handling 1,1-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling of 1,1-Cyclohexanedimethanol. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as causing serious eye damage. It is crucial to use appropriate personal protective equipment to mitigate risks. Molten material can also cause thermal burns.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety glasses with side-shields or goggles. A face shield is required when handling molten material.[1]Must conform to EN166 (EU) or NIOSH (US) standards. This is to protect against splashes and potential serious eye damage.[2][3]
Hands Chemical-resistant gloves.Gloves must be inspected before use. Proper glove removal technique should be followed to avoid skin contact. Contaminated gloves must be disposed of according to applicable laws and good laboratory practices.[2]
Body Laboratory coat.Provides a barrier against accidental spills and splashes.
Respiratory An approved respirator is necessary if engineering controls do not maintain airborne concentrations below exposure limits. A positive-pressure supplied-air respirator with a full facepiece is recommended in such cases.[1]To be used when ventilation is inadequate or when there is a risk of inhaling dust or aerosols.[2][3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is mandatory for the safe handling of this compound.

2.1. Pre-Handling Preparations

  • Ventilation: Ensure the work area is well-ventilated.[4]

  • Safety Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.

  • Review SDS: Thoroughly read the Safety Data Sheet (SDS) for this compound before commencing any work.

  • Assemble PPE: Gather all necessary PPE as specified in Table 1.

2.2. Handling Procedures

  • Avoid Contact: Prevent contact with skin and eyes.[5] Do not breathe dust.[5]

  • Personal Hygiene: Wash hands thoroughly after handling the substance. Contaminated clothing should be changed.

  • Safe Handling Practices: Handle in accordance with good industrial hygiene and safety practices.[1] Avoid the formation of dust and aerosols.[3]

2.3. Storage

  • Container: Keep the container tightly closed.[5]

  • Conditions: Store in a dry, cool, and well-ventilated place.[5]

  • Incompatible Materials: Keep away from strong oxidizing agents.[5]

Emergency Procedures

In the event of exposure or a spill, follow these immediate actions:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[5]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[5]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[2]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]

  • Spills: For small spills, sweep up and shovel into suitable containers for disposal.[5] For larger spills, wear appropriate personal protective equipment and contain the spill.[1] Prevent the runoff from entering drains, sewers, or streams.[1]

Disposal Plan

All waste materials must be disposed of in accordance with national and local regulations.

  • Chemical Waste: Leave chemicals in their original containers and do not mix with other waste. Dispose of the unused product in the same manner as the product itself.[2]

  • Contaminated Packaging: Handle uncleaned containers like the product itself.

Logical Relationship Diagram: Safe Handling Workflow for this compound

Safe Handling Workflow for this compound A Preparation B Handling A->B Proceed if prepared C Storage B->C After use D Emergency Procedures B->D In case of incident E Disposal B->E Direct disposal C->E End of lifecycle

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Cyclohexanedimethanol
Reactant of Route 2
Reactant of Route 2
1,1-Cyclohexanedimethanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.